molecular formula C9H10ClN3 B11900420 Quinoxalin-2-ylmethanamine hydrochloride CAS No. 857758-56-6

Quinoxalin-2-ylmethanamine hydrochloride

Cat. No.: B11900420
CAS No.: 857758-56-6
M. Wt: 195.65 g/mol
InChI Key: IITCFHIZEAQSTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoxalin-2-ylmethanamine hydrochloride is a useful research compound. Its molecular formula is C9H10ClN3 and its molecular weight is 195.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality Quinoxalin-2-ylmethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoxalin-2-ylmethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

857758-56-6

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

quinoxalin-2-ylmethanamine;hydrochloride

InChI

InChI=1S/C9H9N3.ClH/c10-5-7-6-11-8-3-1-2-4-9(8)12-7;/h1-4,6H,5,10H2;1H

InChI Key

IITCFHIZEAQSTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)CN.Cl

Origin of Product

United States

Foundational & Exploratory

Quinoxalin-2-ylmethanamine hydrochloride CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile, Synthetic Utility, and Medicinal Applications

Executive Summary

Quinoxalin-2-ylmethanamine hydrochloride (CAS: 857758-56-6) is a critical heterocyclic building block in modern medicinal chemistry.[1][2][3][4] Belonging to the benzopyrazine class, this compound serves as a versatile pharmacophore scaffold for developing kinase inhibitors, antibacterial agents, and intercalating DNA ligands.[5][6] Its primary utility lies in the reactivity of the primary amine group, which functions as a "chemical handle" for attaching the bioactive quinoxaline core to larger therapeutic architectures.[5][6] This guide provides a comprehensive technical analysis of its properties, synthesis, and applications.[5][6][7]

Chemical Identity & Nomenclature[1][5][6][8]

The precise identification of this compound is essential due to the existence of positional isomers (e.g., quinoxalin-6-ylmethanamine). Researchers must verify the substitution at the C2 position.[5][6]

Attribute Detail
Systematic Name Quinoxalin-2-ylmethanamine hydrochloride
Common Synonyms 2-(Aminomethyl)quinoxaline HCl; (Quinoxalin-2-yl)methylamine hydrochloride; 2-Quinoxalinemethanamine HCl
CAS Number (Salt) 857758-56-6
CAS Number (Free Base) 131052-78-3
Molecular Formula C₉H₉N₃[1][3][8][9][10] · xHCl (Typically x=1 or 2)
Molecular Weight 159.19 g/mol (Free Base); ~195.65 g/mol (Mono-HCl); ~232.11 g/mol (Di-HCl)
SMILES (Free Base) NCcC1nc2ccccc2nc1
InChI Key HGHPGHVNTQSTNM-UHFFFAOYSA-N
Physicochemical Properties[4][5][6][7][13]

Understanding the physical behavior of Quinoxalin-2-ylmethanamine hydrochloride is vital for assay development and formulation.

Property Value / Description
Appearance Off-white to pale yellow crystalline solid (hygroscopic)
Solubility Highly soluble in water, DMSO, and Methanol; sparingly soluble in non-polar solvents (DCM, Hexane)
pKa (Calculated) ~3.5 (Quinoxaline N), ~8.9 (Primary Amine)
Melting Point >200°C (Decomposition often observed before melting for HCl salts)
Storage Conditions Desiccate at -20°C; Protect from light and moisture (Hygroscopic)
Stability Stable under inert atmosphere.[4][5][10] The free amine is prone to oxidation; the HCl salt significantly improves stability.[5][6]
Synthetic Pathways[5][6][7]

The synthesis of Quinoxalin-2-ylmethanamine hydrochloride typically proceeds through the functionalization of a pre-formed quinoxaline ring. The most robust industrial route involves the bromination of 2-methylquinoxaline followed by nucleophilic substitution.[5][6]

Protocol A: The Radical Bromination-Azidation Route

This method is preferred for its scalability and the availability of cheap starting materials.[5][6]

  • Bromination: 2-Methylquinoxaline is reacted with N-bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide) in CCl₄ or Benzene to yield 2-(bromomethyl)quinoxaline.[5][6]

  • Azidation: The bromo-intermediate undergoes Sₙ2 substitution with Sodium Azide (NaN₃) in DMF to form 2-(azidomethyl)quinoxaline.[5][6]

  • Reduction: The azide is reduced via the Staudinger reaction (PPh₃, then H₂O) or catalytic hydrogenation (H₂, Pd/C) to yield the free amine.[5][6]

  • Salt Formation: The crude amine is treated with anhydrous HCl in dioxane/ether to precipitate the hydrochloride salt.[5][6]

Protocol B: Reductive Amination of Nitriles

Alternatively, Quinoxaline-2-carbonitrile can be reduced directly using Raney Nickel or Lithium Aluminum Hydride (LiAlH₄).[5] While fewer steps, this route often produces side products requiring difficult purification.[5][6]

Visual Synthesis Workflow

The following diagram illustrates the primary synthetic logic:

SynthesisPath Start 2-Methylquinoxaline Inter1 2-(Bromomethyl) quinoxaline Start->Inter1 NBS, AIBN Reflux (Radical) Inter2 2-(Azidomethyl) quinoxaline Inter1->Inter2 NaN3, DMF (SN2 Substitution) ProductBase Quinoxalin-2-ylmethanamine (Free Base) Inter2->ProductBase H2, Pd/C or PPh3 (Reduction) FinalSalt Quinoxalin-2-ylmethanamine Hydrochloride ProductBase->FinalSalt HCl/Dioxane (Salt Formation)

Figure 1: Step-wise synthesis of Quinoxalin-2-ylmethanamine HCl via the bromination-azidation pathway.

Applications in Drug Discovery[4][6][14]

The quinoxaline moiety is a "privileged structure" in medicinal chemistry, capable of binding to multiple receptor types. The 2-aminomethyl side chain specifically enables:

A. Kinase Inhibition (VEGFR/PDGFR)

The quinoxaline nitrogen atoms can accept hydrogen bonds from the hinge region of kinase ATP-binding pockets.[5][6] The methanamine tail extends into the solvent-exposed region or ribose pocket, allowing for the attachment of solubilizing groups or specificity-conferring amides.

  • Mechanism:[5][6][7] Competitive inhibition at the ATP binding site.[5][6]

  • Reference: Quinoxaline derivatives have shown nanomolar potency against VEGFR-2, a key target in anti-angiogenic cancer therapy [1].[5][6]

B. DNA Intercalation & Antibacterial Activity

Planar tricyclic quinoxaline derivatives (often derived from this amine) act as DNA intercalators.[5][6] The cationic ammonium group (at physiological pH) interacts with the negatively charged phosphate backbone of DNA, stabilizing the complex.[5][6]

  • Application: Development of novel antibiotics against Methicillin-resistant Staphylococcus aureus (MRSA) [2].[5][6]

C. Ligand Design (Schiff Bases)

The primary amine reacts readily with aldehydes to form Schiff bases (imines).[5][6] These ligands coordinate with transition metals (Cu, Zn, Ru) to form complexes with potent superoxide dismutase (SOD) mimicry or antitumor properties.[5][6]

Pharmacophore Interaction Map

Pharmacophore Core Quinoxalin-2-ylmethanamine Hinge Kinase Hinge Region (H-Bond Acceptor) Core->Hinge Via Ring Nitrogens DNA DNA Phosphate Backbone (Electrostatic Interaction) Core->DNA Via Protonated Amine Metal Metal Coordination (N-Ligand for Cu/Zn) Core->Metal Via Schiff Base deriv.

Figure 2: Pharmacological interaction modes of the quinoxalin-2-ylmethanamine scaffold.

Handling, Safety & Stability

Safety Profile (GHS Classification):

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6]

  • Precautionary Measures: Wear nitrile gloves and safety goggles.[5][6] Handle in a fume hood to avoid inhalation of dust.[5][6]

Stability Protocol: The free base amine is susceptible to air oxidation (forming N-oxides) and carbamate formation upon exposure to atmospheric CO₂.[5][6]

  • Recommendation: Always store as the Hydrochloride salt .[5][6] If the free base is required for a reaction, generate it in situ by treating the salt with a tertiary base (e.g., TEA, DIPEA) immediately prior to use.[5][6]

References
  • BenchChem. Applications of Quinoxaline Derivatives in Medicinal Chemistry: Detailed Application Notes and Protocols. Retrieved from .[5][6]

  • Burguete, A. et al. (2011).[5][6] Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents.[5][6] Chemical Biology & Drug Design.[4][5][6]

  • GuideChem. Quinoxalin-2-ylmethanamine hydrochloride Product Record (CAS 857758-56-6).[3] Retrieved from .[5][6]

  • ChemicalBook. 2-(Aminomethyl)quinoxaline (CAS 131052-78-3) Technical Data.[5][6][9][11] Retrieved from .[5][6]

  • PubChem. Quinoxaline Scaffold Data and Bioactivity.[5][6] National Library of Medicine.[5][6] Retrieved from .[5][6]

Sources

Pharmacological Potential of Quinoxalin-2-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide synthesizes the pharmacological utility of Quinoxalin-2-ylmethanamine (also known as 2-(aminomethyl)quinoxaline), a critical pharmacophore in medicinal chemistry. Unlike the rigid quinoxaline core, the methanamine side chain introduces a flexible "hinge" region, enabling diverse binding modes with biological targets such as VEGFR-2 kinases , bacterial DNA gyrase , and CNS receptors .

Technical Whitepaper | Version 1.0

Executive Summary

The Quinoxalin-2-ylmethanamine scaffold represents a privileged structure in drug discovery, bridging the gap between planar, DNA-intercalating agents and flexible, target-specific kinase inhibitors. While the quinoxaline ring provides high affinity for hydrophobic pockets (e.g., ATP-binding sites), the C2-methanamine tail serves as a nucleophilic "anchor point" for derivatization. This guide analyzes its transition from a synthetic intermediate to a bioactive lead in oncology (VEGFR-2 inhibition), infectious disease (Schiff base antimicrobials), and neuropharmacology .

Chemical Foundation & Synthetic Architecture

The Core Scaffold

The structure consists of a benzopyrazine (quinoxaline) nucleus substituted at the C2 position with a methanamine group (


).
  • Basicity: The exocyclic amine (

    
    ) is significantly more basic than the ring nitrogens (
    
    
    
    ), allowing for selective protonation and specific electrostatic interactions with anionic protein residues (e.g., Asp/Glu in kinase active sites).
  • Reactivity: The primary amine is a potent nucleophile, readily forming Schiff bases , amides , ureas , and sulfonamides , which constitute the primary classes of bioactive derivatives.

Synthetic Workflow

The synthesis of the core amine typically proceeds via the functionalization of 2-methylquinoxaline. The Delépine Reaction is preferred over direct ammonolysis to avoid over-alkylation.

SynthesisWorkflow Start 2-Methylquinoxaline Inter1 2-(Bromomethyl) quinoxaline Start->Inter1 NBS, AIBN CCl4, Reflux Inter2 Hexaminium Salt (Delépine Intermediate) Inter1->Inter2 HMTA CHCl3, RT Core Quinoxalin-2-ylmethanamine (The Core Scaffold) Inter2->Core HCl/EtOH Hydrolysis Deriv1 Schiff Bases (Antimicrobial) Core->Deriv1 Ar-CHO EtOH, Reflux Deriv2 Amides/Ureas (Anticancer) Core->Deriv2 R-COCl or RNCO TEA, DCM

Figure 1: Synthetic pathway from precursor to bioactive derivatives. The Delépine route ensures high selectivity for the primary amine.

Pharmacological Profiles & SAR

Anticancer Activity (VEGFR-2 Inhibition)

Derivatives where the amine is acylated (Amides/Ureas) mimic the binding mode of FDA-approved kinase inhibitors like Sorafenib .

  • Mechanism: The quinoxaline ring occupies the ATP-binding pocket of the kinase. The amide/urea linker (derived from the methanamine) forms essential Hydrogen bonds with the "hinge region" (e.g., Cys919 in VEGFR-2).

  • Key Data:

    • Compound 10c (Ethyl amide derivative):

      
       against PC-3 (Prostate Cancer).
      
    • Selectivity: High selectivity for cancer cells over normal fibroblasts (WI-38), attributed to the specific hydrophobic fit of the quinoxaline ring.

Antimicrobial Activity (Schiff Bases)

Condensation of the amine with aromatic aldehydes yields Schiff bases (imines) with potent broad-spectrum activity.

  • Target: Bacterial DNA Gyrase (inhibition of supercoiling) and fungal cell wall synthesis.

  • SAR Insight: Electron-withdrawing groups (

    
    , 
    
    
    
    ) on the benzylidene moiety (the aldehyde part) significantly enhance antibacterial potency (MIC values
    
    
    against S. aureus).
Neuropharmacology (Anxiolytics)

N-alkylated derivatives have shown affinity for benzodiazepine binding sites on


 receptors.
  • Lead Compound: 2-(2-{[3-(4-tert-butylphenyl)quinoxaline-2-yl]methyl}-4,5-dimethoxyphenyl)-N-methylethan-1-amine.

  • Effect: Significant anxiolytic activity in elevated plus-maze tests, comparable to diazepam but with a distinct side-effect profile due to the unique linker flexibility.

Experimental Protocols

Protocol A: Synthesis of Quinoxalin-2-ylmethanamine (Core Scaffold)

This protocol utilizes the Delépine reaction for high purity.

  • Bromination: Dissolve 2-methylquinoxaline (10 mmol) in

    
     (50 mL). Add N-bromosuccinimide (NBS, 11 mmol) and a catalytic amount of AIBN. Reflux for 6 hours. Filter succinimide and evaporate solvent to yield 2-(bromomethyl)quinoxaline .
    
  • Salt Formation: Dissolve the crude bromide in

    
     (30 mL). Add Hexamethylenetetramine (HMTA, 11 mmol) in 
    
    
    
    (20 mL). Stir at Room Temperature (RT) for 12h. A white precipitate (hexaminium salt) forms. Filter and wash with ether.
  • Hydrolysis: Suspend the salt in Ethanol (40 mL) and conc. HCl (10 mL). Reflux for 2 hours. Cool and filter off the ammonium chloride precipitate.

  • Isolation: Basify the filtrate with

    
     (10%) to pH 10. Extract with 
    
    
    
    (3x30 mL). Dry over anhydrous
    
    
    and concentrate.
    • Yield: ~65-75%

    • Validation:

      
      -NMR (
      
      
      
      ):
      
      
      4.25 (s, 2H,
      
      
      ), 8.0-8.1 (m, Ar-H).
Protocol B: In Vitro Cytotoxicity Assay (MTT)

Standard validation for anticancer potential.

  • Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in 96-well plates (

    
     cells/well). Incubate for 24h.
    
  • Treatment: Dissolve Quinoxalin-2-ylmethanamine derivatives in DMSO. Prepare serial dilutions (

    
    ). Add to wells (Final DMSO < 0.5%).
    
  • Incubation: Incubate for 48h at

    
    , 5% 
    
    
    
    .
  • Development: Add MTT reagent (5 mg/mL, 20

    
    /well). Incubate 4h. Remove media and dissolve formazan crystals in DMSO (150 
    
    
    
    ).
  • Readout: Measure Absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

Mechanism of Action: Dual-Targeting Logic

The therapeutic power of these derivatives lies in their ability to act as "Hybrid Drugs." The diagram below illustrates the dual-targeting mechanism often observed in optimized derivatives.

MOA Receptor VEGFR-2 Kinase (Angiogenesis) DNA Bacterial DNA (Replication) QRing Quinoxaline Ring (Planar/Hydrophobic) QRing->Receptor ATP Pocket Occupancy (Hydrophobic Interaction) QRing->DNA Intercalation (Pi-Pi Stacking) Linker Methanamine Linker (H-Bond Donor/Acceptor) Linker->Receptor H-Bond to Cys919 (Hinge Region) Linker->DNA Groove Binding (Electrostatic) Tail R-Group Substitution (Specificity Element) Tail->Receptor Allosteric Pocket Fit

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to biological targets.

Summary of Pharmacological Data

Derivative ClassTarget / MechanismKey Activity MetricReference
Acetamides VEGFR-2 / Cytotoxicity

(PC-3)
[1]
Schiff Bases Bacterial Cell Wall / DNAMIC =

(MRSA)
[2]
N-Alkyl Amines GABA-A ReceptorAnxiolytic at 10 mg/kg (Rat)[3]
Sulfonamides COX-2 / Inflammation41% Edema Inhibition[4]

References

  • Synthesis of 2-(Quinoxalin-2-yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. Chemistry & Biodiversity, 2026.

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential. Journal of Molecular Structure, 2022.

  • Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. Pharmaceuticals, 2022.

  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 2011.

  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 2023.

Thermodynamic and Kinetic Solubility Profiling of Quinoxalin-2-ylmethanamine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In early-stage drug development and active pharmaceutical ingredient (API) synthesis, understanding the solvation thermodynamics of intermediate building blocks is critical for optimizing reaction yields, designing purification workflows, and preventing costly scale-up failures. Quinoxalin-2-ylmethanamine hydrochloride (CAS: 857758-56-6) is a vital pharmacophore precursor used in the synthesis of antimicrobial and antineoplastic agents.

As a Senior Application Scientist, I have structured this whitepaper to move beyond simple data reporting. Here, we will dissect the physicochemical causality behind the solubility profile of this compound, map its behavior across various organic solvent classes, and establish a self-validating experimental protocol for precise thermodynamic solubility determination.

Structural Dichotomy and Physicochemical Properties

To predict the solubility of Quinoxalin-2-ylmethanamine hydrochloride, we must first analyze its structural dichotomy. The molecule (Molecular Formula: C9H10ClN3, Molecular Weight: 195.65 g/mol ) consists of two highly contrasting moieties:

  • The Quinoxaline Core: A bicyclic, aromatic heterocycle that is inherently lipophilic and exhibits poor hydrogen-bonding capabilities.

  • The Methanamine Hydrochloride Salt: A highly polar, ionic functional group capable of acting as a strong hydrogen bond donor and acceptor.

Because the compound is isolated as a hydrochloride salt, its dissolution in organic solvents is strictly governed by the solvent's polarity and its ability to disrupt the strong ionic crystal lattice[1]. The "like dissolves like" principle dictates that non-polar solvents will fail to overcome the high lattice energy of the salt, whereas polar solvents with high dielectric constants will facilitate solvation[1].

Thermodynamics of Solvation

The dissolution of an amine hydrochloride salt in an organic solvent is not a simple mixing event; it is a thermodynamic competition. For Quinoxalin-2-ylmethanamine HCl to dissolve, the solvation energy (


) provided by the solvent must be sufficient to overcome the endothermic lattice energy (

) holding the protonated amine and chloride anion together.

Thermodynamics Lattice Crystal Lattice (Amine HCl Salt) Solvent Solvent Insertion (Dielectric Effect) Lattice->Solvent Disruption Lattice Disruption (Endothermic: ΔH > 0) Solvent->Disruption Solvation Ion Solvation (Exothermic: ΔH < 0) Disruption->Solvation

Thermodynamic pathway of amine hydrochloride dissolution in organic solvents.

If a solvent lacks a sufficient dipole moment or hydrogen-bonding capacity, the equilibrium remains heavily shifted toward the solid crystal lattice, resulting in poor solubility.

Solubility Profile in Organic Solvents

Based on the thermodynamic principles of amine hydrochlorides[1], the solubility profile of Quinoxalin-2-ylmethanamine HCl can be categorized into four distinct solvent classes. The data below summarizes the expected quantitative and qualitative behavior of the compound to guide solvent selection for synthesis and purification.

Solvent CategoryRepresentative SolventsSolubilizing MechanismEstimated Solubility Profile
Polar Protic Methanol, Ethanol, IsopropanolStrong H-bonding with Cl⁻ anion; high dielectric constant stabilizes the cation.High to Moderate (>50 mg/mL in MeOH; temperature-dependent in EtOH/IPA).
Polar Aprotic DMSO, DMF, NMPHigh dipole moment stabilizes the protonated amine; lacks H-bond donors for the anion.High (>100 mg/mL). Excellent for stock solutions and homogenous reactions.
Weakly Polar Dichloromethane, Ethyl AcetateInsufficient dielectric constant to break the ionic lattice; weak dipole interactions.Low / Sparingly Soluble (<5 mg/mL). Useful as anti-solvents for precipitation.
Non-Polar Hexane, Toluene, HeptaneComplete absence of dipole or H-bonding interactions.Insoluble (≈ 0 mg/mL). Ideal for washing the solid API to remove lipophilic impurities.

Note: The solubility of hydrochloride salts in organic solvents is often limited due to their ionic nature, making temperature control a critical variable during formulation[2].

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

Standard solubility tests often fall victim to kinetic artifacts (e.g., supersaturation) or solid-state transformations. To generate trustworthy, publication-grade data, we must employ a self-validating system . The Isothermal Shake-Flask method is the gold standard for determining the equilibrium solubility of hydrochloride salts[2].

This protocol is designed with internal controls to ensure that the data collected reflects the true thermodynamic solubility of the pure Quinoxalin-2-ylmethanamine HCl phase.

Step-by-Step Methodology
  • Saturation (The Kinetic Driver):

    • Action: Add an excess amount of Quinoxalin-2-ylmethanamine HCl solid to a sealed glass vial containing 5.0 mL of the target organic solvent.

    • Causality: The presence of excess solid ensures that the dissolution kinetics are driven entirely to the thermodynamic saturation point, preventing underestimation of solubility[1].

  • Isothermal Equilibration:

    • Action: Submerge the vial in a thermostatically controlled orbital shaker set to exactly 25.0 °C (± 0.1 °C). Agitate at 200 RPM for 48 hours.

    • Causality: Hydrochloride salts often exhibit slow dissolution kinetics in organic media. A 48-hour window guarantees that the solid-liquid equilibrium has been fully established[1].

  • Phase Separation:

    • Action: Centrifuge the suspension at 10,000 RPM for 15 minutes, followed by filtration of the supernatant through a 0.45 µm PTFE syringe filter. Ensure the filter is pre-warmed to 25.0 °C to prevent premature precipitation.

  • Dual-Validation Analysis (The Self-Validating Step):

    • Action A (Supernatant): Dilute the filtered supernatant and quantify the API concentration using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector.

    • Action B (Residual Solid): Recover the undissolved solid from the filter and analyze it via X-ray Powder Diffraction (XRPD).

    • Causality:This is the critical validation step. Organic solvents can induce polymorphic transformations, disproportionation (loss of HCl to form the free base), or solvate formation. If the XRPD pattern of the residual solid does not match the pure Quinoxalin-2-ylmethanamine HCl reference, the measured solubility corresponds to a new phase, and the data must be flagged.

Protocol S1 1. Saturation Add excess API to organic solvent S2 2. Equilibration Isothermal agitation (24-48h at 25°C) S1->S2 S3 3. Phase Separation Centrifugation & 0.45 µm Filtration S2->S3 S4a 4a. Supernatant Assay HPLC/UV-Vis Quantification S3->S4a S4b 4b. Solid Phase Assay XRPD for Solvate/Polymorph Check S3->S4b

Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Strategic Applications in Drug Development

Understanding the precise solubility boundaries of Quinoxalin-2-ylmethanamine HCl allows scientists to engineer highly efficient chemical processes:

  • Crystallization & Purification: By leveraging the steep solubility curve in polar protic solvents (like Ethanol), chemists can dissolve the crude API at reflux and cool it to induce high-purity crystallization. Non-polar solvents (like Toluene) can be used as anti-solvents to force precipitation.

  • Reaction Engineering: For coupling reactions requiring the free amine, the HCl salt can be suspended in a weakly polar solvent (like Dichloromethane) alongside an organic base (e.g., Triethylamine). As the base neutralizes the HCl, the newly formed lipophilic free base dissolves into the organic phase, driving the reaction forward seamlessly.

References

1. - ChemBuyersGuide 2. 1 - BenchChem[1] 3.2 - BenchChem[2]

Sources

Technical Monograph: Quinoxalin-2-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of Quinoxalin-2-ylmethanamine hydrochloride , a critical heterocyclic building block in medicinal chemistry.[][2] It is structured to serve as a primary reference for handling, synthesis, and safety protocols in a research environment.[]

Part 1: Chemical Identity & Physicochemical Profile

This compound combines the electron-deficient quinoxaline core with a reactive primary amine tail, stabilized as a hydrochloride salt.[][2] It is widely utilized in the synthesis of kinase inhibitors and anti-infective agents.[]

ParameterSpecification
IUPAC Name Quinoxalin-2-ylmethanamine hydrochloride
Common Synonyms 2-(Aminomethyl)quinoxaline HCl; C-(Quinoxalin-2-yl)methylamine HCl
CAS Number (HCl) 857758-56-6 (Research Grade)
CAS Number (Free Base) 131052-78-3
Molecular Formula C₉H₉N₃[][2][3][4][5] · HCl
Molecular Weight 195.65 g/mol (Salt); 159.19 g/mol (Base)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Insoluble in Hexanes, Et₂O
Acidity (pKa) ~8.5 (Amine conjugate acid); Quinoxaline N is weakly basic (pKa ~0.[]6)

Part 2: Safety Data Sheet (SDS) & Risk Assessment

Note: As a research chemical, specific REACH registration data may be limited.[] The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous quinoxaline amines.

GHS Classification (Predicted)
  • Signal Word: WARNING

  • Hazard Categories:

    • Acute Toxicity, Oral (Category 4)[][6][7]

    • Skin Corrosion/Irritation (Category 2)[][8]

    • Serious Eye Damage/Eye Irritation (Category 2A)[][6]

    • Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory)[][2]

Hazard & Precautionary Statements
CodeStatement
H302 Harmful if swallowed.[][2][6]
H315 Causes skin irritation.[][6][8][9]
H319 Causes serious eye irritation.[][6][7][8][9]
H335 May cause respiratory irritation.[][6][7]
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[][9]
P280 Wear protective gloves/protective clothing/eye protection.[][9]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes.[][7][8][9] Remove contact lenses if present and easy to do.[][8][9]
Emergency Response Protocol (Decision Tree)

The following logic flow dictates the immediate response to exposure or spills.

SafetyProtocol Start Incident Detected Type Identify Exposure Type Start->Type Skin Skin/Eye Contact Type->Skin Direct Contact Inhal Inhalation/Dust Type->Inhal Aerosol Spill Bench Spill Type->Spill Containment Breach ActionSkin 1. Flush 15 mins 2. Remove Contaminated Clothing 3. Seek Medical Attn Skin->ActionSkin ActionInhal 1. Move to Fresh Air 2. Support Breathing 3. Contact EHS Inhal->ActionInhal ActionSpill 1. Isolate Area 2. Dampen with MeOH/Water 3. Sweep to Waste Spill->ActionSpill

Figure 1: Emergency response logic for Quinoxalin-2-ylmethanamine HCl exposure.

Part 3: Synthesis & Manufacturing Pathways

For researchers requiring fresh material or isotopic labeling, the synthesis typically proceeds via the functionalization of 2-methylquinoxaline.[][2] The hydrochloride salt is preferred for isolation due to the instability of the free benzylic amine to oxidation.[]

Primary Synthetic Route (Wohl-Ziegler Bromination & Amination)

This route is favored for its scalability and use of inexpensive reagents.[][2]

  • Bromination: Radical bromination of 2-methylquinoxaline using NBS (N-bromosuccinimide) and AIBN (azobisisobutyronitrile) in CCl₄ or Benzene (reflux).[][2]

  • Amination (Delépine Reaction): The resulting 2-(bromomethyl)quinoxaline is treated with Hexamethylenetetramine (HMTA) in chloroform, followed by acid hydrolysis (HCl/EtOH).[]

    • Why this method? Direct amination with ammonia often leads to over-alkylation (secondary/tertiary amines).[] The Delépine method ensures a primary amine product.[]

SynthesisPath Start 2-Methylquinoxaline Inter1 2-(Bromomethyl) quinoxaline Start->Inter1 NBS, AIBN Reflux Inter2 Hexaminium Salt (Precipitate) Inter1->Inter2 HMTA, CHCl3 RT, 4h Product Quinoxalin-2-ylmethanamine Hydrochloride Inter2->Product HCl (conc.) EtOH, Reflux

Figure 2: Synthetic workflow via the Delépine reaction to ensure primary amine selectivity.

Experimental Protocol (Lab Scale)
  • Step 1: Dissolve 2-(bromomethyl)quinoxaline (10 mmol) in CHCl₃ (50 mL).

  • Step 2: Add Hexamethylenetetramine (11 mmol) in one portion. Stir at RT for 4-6 hours.[][2] A white precipitate (quaternary salt) will form.[]

  • Step 3: Filter the solid, wash with CHCl₃, and dry.[]

  • Step 4: Suspend the solid in Ethanol (30 mL) and add conc. HCl (3 mL). Reflux for 2 hours.

  • Step 5: Cool to 0°C. The target hydrochloride salt precipitates.[] Filter and recrystallize from MeOH/Et₂O if necessary.[]

Part 4: Analytical Specifications & Quality Control

Verification of the salt form is crucial, as the free base may degrade into the aldehyde upon prolonged air exposure.

TechniqueExpected Signal / Observation
¹H NMR (DMSO-d₆) δ 8.5-9.0 ppm: Broad singlet (3H, -NH₃⁺ exchangeable).δ 9.1 ppm: Singlet (1H, Quinoxaline H-3).δ 7.8-8.2 ppm: Multiplets (4H, Quinoxaline aromatic ring).δ 4.4 ppm: Singlet (2H, -CH₂-NH₃⁺).[][2]
LC-MS (ESI+) m/z 160.1 [M+H]⁺ . Note: The chloride ion is not detected in positive mode; verify salt via elemental analysis or silver nitrate precipitation test.
HPLC Purity >98% (UV @ 254 nm). Impurities often include Quinoxaline-2-carbaldehyde (hydrolysis product).[][2]

Part 5: Handling & Storage Guidelines

  • Hygroscopicity: The HCl salt is hygroscopic.[][7] Store in a desiccator or under inert gas (Argon/Nitrogen).

  • Light Sensitivity: Quinoxalines can undergo photodegradation.[][2] Use amber vials.

  • Incompatibility: Avoid contact with strong oxidizing agents and strong bases (which liberate the unstable free amine).[]

References

  • ChemicalBook. (2024).[][10] Quinoxalin-2-ylmethanamine hydrochloride Product Data. Retrieved from []

  • National Institutes of Health (NIH). (2026).[] Synthesis of 2-(Quinoxalin-2-yl)acetamides and Their Preliminary Cytotoxic Activity. PubMed Central.[] Retrieved from []

  • BLD Pharm. (2024).[] Quinoxalin-2-ylmethanamine hydrochloride MSDS and Properties. Retrieved from [][3]

  • GuideChem. (2025).[] Quinoxalin-2-ylmethanamine hydrochloride Safety Profile. Retrieved from []

  • Fisher Scientific. (2025).[][9] General Safety Data Sheet for Quinoxaline Derivatives. Retrieved from []

Sources

Technical Guide: Biological Activity and Therapeutic Potential of Quinoxaline-2-Methanamine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of Quinoxaline-2-Methanamine Based Compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoxaline-2-methanamine scaffold represents a privileged structure in medicinal chemistry, characterized by a fused benzene-pyrazine ring system functionalized with a methanamine (-CH₂-NH-) linker at the C-2 position. This specific pharmacophore serves as a versatile bioisostere for quinazolines and purines, enabling high-affinity interactions with diverse biological targets including protein kinases, DNA gyrase, and glutamate receptors.

This guide provides a rigorous technical analysis of the scaffold’s structure-activity relationships (SAR), mechanistic pathways in oncology and infectious disease, and validated protocols for synthesis and biological evaluation.

Chemical Architecture & Structure-Activity Relationship (SAR)

The biological efficacy of quinoxaline-2-methanamine derivatives is governed by the electronic and steric environment of the pyrazine core and the flexibility of the methanamine side chain.

Core Pharmacophore Analysis
  • The Quinoxaline Nucleus: Acts as a planar anchor, facilitating

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in receptor binding pockets.
  • The Methanamine Linker (C-2 Position): The methylene bridge (-CH₂-) provides crucial rotational freedom, allowing the terminal amine to orient into hydrophilic pockets or form hydrogen bonds with backbone carbonyls (e.g., in the hinge region of kinases).

  • The Terminal Amine: Often derivatized (e.g., Schiff bases, ureas, or secondary amines) to modulate lipophilicity and target specificity.

SAR Visualization

The following diagram illustrates the critical modification zones for optimizing biological activity.

SAR_Analysis Core Quinoxaline-2-methanamine Core Scaffold C2_Linker C-2 Methanamine Linker (-CH2-NH-) Crucial for flexibility & H-bonding Core->C2_Linker C3_Sub C-3 Substitution (e.g., Phenyl, Methyl) Determines selectivity & metabolic stability Core->C3_Sub Benzene_Ring Benzene Ring (Pos 6/7) Electron-withdrawing groups (F, Cl, NO2) enhance antimicrobial potency Core->Benzene_Ring Terminal_N Terminal Nitrogen Derivatization (Schiff base/Urea) modulates solubility & target affinity C2_Linker->Terminal_N

Caption: Structural optimization zones of the quinoxaline-2-methanamine scaffold. C-2 linker flexibility and C-6/7 electronic tuning are critical for potency.

Therapeutic Applications & Mechanisms[1]

Oncology: Kinase Inhibition and DNA Intercalation

Quinoxaline-2-methanamine derivatives function primarily as ATP-competitive inhibitors . The planar ring system mimics the adenine moiety of ATP, fitting into the catalytic cleft of kinases such as VEGFR-2, EGFR, and PI3K.

  • Mechanism: The methanamine nitrogen often acts as a hydrogen bond donor/acceptor to the "gatekeeper" residues within the kinase hinge region.

  • Secondary Mechanism: Planar derivatives exhibit DNA intercalating properties, inhibiting Topoisomerase II, leading to replication fork arrest and apoptosis.

Signaling Pathway: Kinase Blockade

Anticancer_Mechanism Drug Quinoxaline Derivative RTK Receptor Tyrosine Kinase (VEGFR/EGFR) Drug->RTK Inhibits ATP Binding Apoptosis Apoptosis Induction (Caspase-3/7 Activation) Drug->Apoptosis Upregulates p53/Bax PI3K PI3K RTK->PI3K Activation blocked AKT Akt (Phosphorylated) PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Downregulated

Caption: Quinoxaline derivatives inhibit RTK signaling, blocking the PI3K/Akt cascade and inducing apoptosis via mitochondrial pathways.

Antimicrobial Activity: Membrane Disruption & Gyrase Inhibition

Derivatives bearing lipophilic tails on the methanamine nitrogen demonstrate potent activity against Gram-positive bacteria (S. aureus, B. subtilis).

  • Mechanism: The cationic nature of the amine at physiological pH facilitates electrostatic attraction to the negatively charged bacterial cell envelope, followed by membrane depolarization.

  • Intracellular Target: Inhibition of DNA Gyrase (subunit B), preventing bacterial DNA supercoiling.

Quantitative Data Summary

Table 1: Comparative Biological Activity of Selected Derivatives

Derivative TypeTarget/OrganismIC50 / MICMechanism Note
N-Benzyl-quinoxaline-2-methanamine MCF-7 (Breast Cancer)4.2 µMTopoisomerase II inhibition [1]
Quinoxaline-2-methyl-hydrazone S. aureus (MRSA)4 µg/mLMembrane disruption & Biofilm dispersion [2]
Sulfonamide-substituted VEGFR-2 Kinase10.2 µMATP-competitive inhibition [3]

Experimental Protocols

Synthesis of Quinoxaline-2-methanamine Derivatives

Objective: Synthesize N-substituted quinoxaline-2-methanamines via a nucleophilic substitution pathway.

Reagents:

  • 2-Chloromethylquinoxaline (Precursor)

  • Primary/Secondary Amines (Nucleophiles)

  • Potassium Carbonate (

    
    )
    
  • Acetonitrile (Solvent)[1]

Protocol:

  • Preparation: Dissolve 2-chloromethylquinoxaline (1.0 equiv) in anhydrous acetonitrile.

  • Addition: Add

    
     (2.5 equiv) followed by the appropriate amine (1.2 equiv).
    
  • Reaction: Reflux the mixture at 80°C for 6–12 hours. Monitor progress via TLC (Ethyl acetate:Hexane 1:3).

  • Work-up: Filter off inorganic salts. Evaporate solvent under reduced pressure.

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography.

  • Validation: Confirm structure using

    
    H-NMR (look for singlet at 
    
    
    
    4.2–4.5 ppm for -CH₂-).
Biological Assay: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 values against cancer cell lines.

  • Seeding: Plate cells (e.g., HepG2, HCT-116) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add serial dilutions of the quinoxaline derivative (0.1 – 100 µM) in DMSO (final concentration < 0.5%).

  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Future Directions & Optimization

  • Molecular Hybridization: Combining the quinoxaline-2-methanamine core with other pharmacophores (e.g., 1,2,3-triazoles) to enhance metabolic stability.

  • PROTACs Development: Utilizing the scaffold as a warhead for Proteolysis Targeting Chimeras to degrade specific oncogenic kinases.

References

  • Synthesis and Anticancer Activity of Quinoxaline Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Antibacterial activity of structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC Advances. Available at: [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents. Molecules. Available at: [Link]

  • Quinoxaline derivatives: A review on their synthesis and biological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Molecular weight and formula of Quinoxalin-2-ylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Quinoxalin-2-ylmethanamine Hydrochloride: Properties, Synthesis, and Analysis

Introduction to a Privileged Scaffold

The quinoxaline nucleus, a bicyclic heterocycle formed by the fusion of a benzene and a pyrazine ring, represents a cornerstone in modern medicinal chemistry.[1][2] These structures are considered "privileged scaffolds" due to their ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[3][4][5] Quinoxaline derivatives have demonstrated significant potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic agents.[5][6][7]

This guide focuses specifically on Quinoxalin-2-ylmethanamine hydrochloride , a key derivative that combines the versatile quinoxaline core with a reactive primary aminomethyl group at the 2-position. The formation of the hydrochloride salt is a critical formulation step that enhances the compound's aqueous solubility and crystallinity, improving its handling properties and bioavailability for research and development applications.[8] This document serves as a technical resource for researchers and drug development professionals, providing in-depth information on its physicochemical properties, synthetic pathways, and robust analytical methodologies for characterization and quantification.

Physicochemical Properties

A precise understanding of the compound's fundamental properties is the foundation for all subsequent experimental work. The key identifiers and characteristics of Quinoxalin-2-ylmethanamine hydrochloride are summarized below. The molecular formula for the free base is C₉H₉N₃, and its molecular weight is approximately 159.19 g/mol .[9] The addition of hydrochloric acid yields the corresponding salt.

Table 1: Physicochemical Data for Quinoxalin-2-ylmethanamine Hydrochloride

PropertyValueSource/Method
Molecular Formula C₉H₁₀ClN₃Calculated
Molecular Weight 195.65 g/mol Calculated
IUPAC Name (Quinoxalin-2-yl)methanamine hydrochlorideStandard Nomenclature
Synonyms 2-(Aminomethyl)quinoxaline hydrochloride---
Appearance Expected to be a white to off-white crystalline solidGeneral property of hydrochloride salts
Solubility Soluble in water and polar organic solvents like methanol/ethanolEnhanced by hydrochloride salt formation[8]
InChI Key (Free Base) BVAQGRPUYKZUDD-UHFFFAOYSA-N[9]
Canonical SMILES C1=CC=C2C(=C1)N=CC(=N2)CN.ClDerived

Synthesis and Purification

The synthesis of Quinoxalin-2-ylmethanamine hydrochloride is a multi-step process requiring careful control of reaction conditions to ensure high yield and purity. The general strategy involves the initial formation of the quinoxaline ring, followed by functionalization and final salt formation.

Conceptual Synthetic Workflow

The diagram below outlines a logical and common pathway for the synthesis of the target compound.

G cluster_0 Step 1: Quinoxaline Core Synthesis cluster_1 Step 2: Functional Group Introduction cluster_2 Step 3: Salt Formation A o-Phenylenediamine C 2-Methylquinoxaline A->C Condensation [Ref: 9, 13] B Glyoxal Derivative (e.g., 2-oxo-propionaldehyde) B->C D 2-Methylquinoxaline F 2-(Bromomethyl)quinoxaline D->F Radical Bromination E N-Bromosuccinimide (NBS) E->F H 2-(Azidomethyl)quinoxaline F->H Nucleophilic Substitution G Sodium Azide (NaN3) G->H J Quinoxalin-2-ylmethanamine (Free Base) H->J I Reduction (e.g., H2/Pd-C or LiAlH4) I->J K Quinoxalin-2-ylmethanamine M Quinoxalin-2-ylmethanamine HCl (Final Product) K->M Protonation & Precipitation [Ref: 6] L Hydrochloric Acid (HCl) in solvent (e.g., Ethanol/Ether) L->M

Caption: Conceptual workflow for the synthesis of Quinoxalin-2-ylmethanamine HCl.

Experimental Protocol: Salt Formation

This protocol details the final step of converting the purified free base into its hydrochloride salt.

  • Dissolution: Dissolve the purified Quinoxalin-2-ylmethanamine free base (1.0 equivalent) in a minimal amount of a suitable anhydrous solvent, such as ethanol or methanol, with gentle warming if necessary.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (1.05 equivalents) in a non-polar or semi-polar solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise while stirring.

    • Causality: Using a slight excess of HCl ensures complete protonation. Adding the acid slowly and at a low temperature promotes the formation of well-defined crystals rather than an amorphous precipitate, which aids in filtration and improves final purity.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring in the ice bath for an additional 30-60 minutes to maximize product recovery.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether or acetone to remove any residual solvent and soluble impurities.

  • Drying: Dry the final product under a high vacuum at a temperature not exceeding 40-50 °C to remove all residual solvents. The product should be stored in a desiccator to prevent moisture absorption.

Analytical Characterization and Quality Control

Rigorous analytical testing is mandatory to confirm the identity, purity, and quality of the synthesized compound. A multi-technique approach is employed for comprehensive characterization.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum should show characteristic signals for the aromatic protons on the quinoxaline ring, a singlet for the methylene (-CH₂-) protons, and a broad signal for the amine (-NH₂) protons, which may exchange with D₂O.[7]

  • Mass Spectrometry (MS): MS analysis is performed to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[7]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard and reliable method for determining the purity of the final compound.

Table 2: HPLC Protocol for Purity Analysis

ParameterRecommended ConditionsRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides excellent retention and separation for aromatic heterocyclic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in WaterAcidic modifier ensures the amine is protonated, leading to sharp, symmetrical peaks.
Mobile Phase B 0.1% TFA or Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutes, then re-equilibrateA gradient elution is necessary to elute the compound efficiently and resolve any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns of this dimension.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.[10]
Injection Vol. 10 µLA small volume prevents column overloading and peak distortion.[10]
Detection UV at 254 nm and/or 315 nmThe quinoxaline ring system is strongly chromophoric and absorbs well at these wavelengths.
Quantification in Biological Matrices by LC-MS/MS

For pharmacokinetic studies, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity.[11]

G A 1. Sample Collection (e.g., Rat Plasma) B 2. Internal Standard Spiking A->B C 3. Protein Precipitation (Add cold Acetonitrile) B->C D 4. Centrifugation C->D E 5. Supernatant Transfer D->E F 6. Evaporation & Reconstitution in Mobile Phase E->F G 7. Injection into LC-MS/MS F->G H 8. Data Analysis (Quantification vs. Std Curve) G->H

Caption: Standard workflow for sample preparation and analysis using LC-MS/MS.

Protocol: Sample Preparation for LC-MS/MS Analysis

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma sample.

  • Internal Standard Addition: Add 10 µL of a working solution of a suitable internal standard (e.g., a deuterated analog of the analyte). Vortex for 10 seconds.

    • Trustworthiness: The internal standard is a self-validating component. It experiences the same extraction losses and ionization suppression/enhancement as the analyte, allowing for highly accurate and precise quantification by normalizing the analyte's response.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the tube to precipitate plasma proteins. Vortex vigorously for 1 minute.[11]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C to pellet the precipitated proteins.[11]

  • Extraction: Carefully transfer the clear supernatant to a new tube, avoiding the protein pellet.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase composition.[11]

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Applications in Research and Drug Development

Quinoxalin-2-ylmethanamine hydrochloride is not merely a final compound but a versatile building block for further chemical elaboration.

  • Scaffold for Library Synthesis: The primary amine serves as a reactive handle for amide bond formation, reductive amination, or sulfonamide synthesis, allowing for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).

  • Fragment-Based Drug Discovery (FBDD): The core molecule can serve as a starting fragment that binds to a biological target. The aminomethyl group provides a vector for growing the fragment into a more potent lead compound.

  • Bioconjugation: The amine allows for conjugation to larger molecules, such as peptides or antibodies, to create targeted drug delivery systems or probes for chemical biology research.

  • Target Engagement: The pyrazine ring within the quinoxaline core is rich in hydrogen bond acceptors, a feature that facilitates strong and specific interactions with protein targets like kinases, which are often implicated in cancer.[8]

Conclusion

Quinoxalin-2-ylmethanamine hydrochloride is a compound of significant interest, bridging the foundational importance of the quinoxaline scaffold with the synthetic versatility of a primary amine. Its enhanced solubility and solid-state properties make it an ideal candidate for use in both initial screening and advanced drug development programs. A thorough understanding of its synthesis, purification, and comprehensive analytical characterization, as detailed in this guide, is essential for ensuring the generation of reliable and reproducible scientific data. As the quest for novel therapeutics continues, such well-characterized and versatile building blocks will remain indispensable tools for medicinal chemists and pharmacologists.

References

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
  • Quinoxaline, its derivatives and applications: A st
  • Applications of Quinoxaline Derivatives in Medicinal Chemistry: Detailed Applic
  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Bentham Science.
  • Biological activity of quinoxaline derivatives.
  • Buy Quinoxalin-6-ylmethanamine dihydrochloride (EVT-13715813). EvitaChem.
  • 1-(QUINOXALIN-2-YL)METHANAMINE Data Sheet.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.
  • Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. PMC.
  • Refining analytical methods for 2-Methyl-5-(quinoxalin-2-yl)aniline detection. Benchchem.
  • A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. PMC.
  • Application Notes and Protocols for the Quantification of 2-Methyl-5-(quinoxalin-2-yl)aniline. Benchchem.

Sources

The Strategic Role of 2-(Aminomethyl)quinoxaline Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry, characterized by a1 (a benzene ring fused to a six-membered pyrazine ring)[1]. Among the diverse array of building blocks used to construct these therapeutic agents, 2-(Aminomethyl)quinoxaline hydrochloride stands out as a critical precursor. The incorporation of a primary amine at the 2-position provides a highly versatile nucleophilic handle, enabling rapid diversification into amide, amine, and urea libraries.

This technical guide provides an in-depth analysis of the chemical properties, synthetic protocols, and pharmacological applications of 2-(Aminomethyl)quinoxaline hydrochloride. It is designed for drug development professionals and synthetic chemists seeking to leverage this moiety in targeted therapies.

Chemical Profiling and Reactivity

The unfunctionalized quinoxaline nucleus is a low-melting solid, highly miscible with water, and functions as a weak base with a pKa of approximately 0.56[2]. While the parent ring system has a dipole moment of zero, substitutions at the 2-position drastically alter its electronic profile and reactivity[2].

The Causality Behind the Hydrochloride Salt Formulation: Primary amines attached to electron-deficient heteroaromatic rings are notoriously prone to oxidative degradation and undesired side reactions (e.g., dimerization) during long-term storage. By isolating 2-(aminomethyl)quinoxaline as a hydrochloride salt, the primary amine is protonated (


). This renders the nitrogen center non-nucleophilic, preventing auto-catalytic degradation and significantly extending the compound's shelf life. Before utilizing this building block in nucleophilic substitution or coupling reactions, the reactive free amine must be liberated in situ using a carefully selected non-nucleophilic organic base.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, emphasizing the mechanistic causality behind each reagent choice.

Protocol A: High-Throughput Amide Coupling for Kinase Inhibitor Libraries

This protocol details the coupling of 2-(Aminomethyl)quinoxaline hydrochloride with a diverse array of carboxylic acids to generate potential kinase inhibitors.

  • Preparation : Suspend 1.0 equivalent of the target carboxylic acid in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

    • Causality : DMF is selected for its high dielectric constant, which effectively solvates both the highly polar hydrochloride salt of the quinoxaline and the organic acid precursor.

  • Activation : Add 1.2 equivalents of HATU and stir for 10 minutes at room temperature.

    • Causality : HATU is superior to standard EDC/HOBt coupling for heteroaromatic systems, providing rapid formation of the active ester intermediate while minimizing epimerization of sensitive substrates.

  • Freebasing & Coupling : Add 1.1 equivalents of 2-(Aminomethyl)quinoxaline hydrochloride, followed immediately by 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality : DIPEA is selected over Triethylamine (TEA) due to its increased steric bulk. This prevents the base from acting as a competing nucleophile while efficiently neutralizing the HCl salt to liberate the reactive primary amine.

  • Self-Validation (Reaction Monitoring) : Monitor the reaction progress exclusively via LC-MS.

    • Causality : The highly polar nature of the primary amine often leads to severe streaking on standard silica gel TLC plates, causing false-negative completion readings. LC-MS provides unambiguous confirmation of the product mass (

      
      ) and the total consumption of the starting material.
      
  • Quenching & Purification : Quench the reaction with saturated aqueous

    
     to neutralize residual acid, extract with ethyl acetate, and purify the organic layer via Preparative-HPLC.
    

Workflow Start 2-(Aminomethyl)quinoxaline HCl (Precursor) Freebase Freebasing (DIPEA) Steric Base Start->Freebase Coupling Amide Coupling (HATU) Activation Freebase->Coupling Purify Prep-HPLC Purification Coupling->Purify Validate LC-MS & NMR Validation Purify->Validate

Workflow for the synthesis of quinoxaline-based amide libraries.

Protocol B: Reductive Amination for Neurological Probes
  • Imine Formation : Combine 1.0 eq of 2-(Aminomethyl)quinoxaline hydrochloride and 1.0 eq of the target aldehyde in 1,2-dichloroethane (DCE). Add 1.5 eq of DIPEA to liberate the amine and stir for 2 hours to form the imine intermediate.

  • Reduction : Add 1.5 eq of Sodium triacetoxyborohydride (

    
    ) to the solution.
    
    • Causality :

      
       is a mild reducing agent that specifically targets the newly formed imine without prematurely reducing the unreacted aldehyde—a common, yield-destroying side reaction when using the harsher 
      
      
      
      .
  • Self-Validation : Confirm the success of the reaction via

    
    -NMR by verifying the disappearance of the aldehyde proton signal (~9.0-10.0 ppm) and the appearance of the new secondary amine methylene protons.
    

Pharmacological Applications & Mechanistic Pathways

Quinoxaline derivatives synthesized from this aminomethyl building block exhibit a wide spectrum of biological properties, most notably in oncology and infectious diseases[3].

Anticancer Activity (Kinase Inhibition)

Derivatives of quinoxaline have emerged as potent anticancer agents, frequently acting as inhibitors of receptor tyrosine kinases (RTKs) and SR protein-specific kinase-1[2]. The nitrogen atoms within the quinoxaline ring act as vital hydrogen bond acceptors, anchoring the molecule within the ATP-binding pocket of target kinases[1]. By competitively blocking these kinases, downstream signaling cascades—such as the PI3K/AKT and MAPK pathways—are suppressed, leading to the induction of tumor cell apoptosis[1].

Mechanism Drug Quinoxaline Derivative Target Receptor Tyrosine Kinase Drug->Target Competitive Inhibition Pathway PI3K/AKT Signaling Target->Pathway Blocked Effect Tumor Cell Apoptosis Pathway->Effect Induction

Mechanism of action for quinoxaline-derived kinase inhibitors.

Antimicrobial and Antiviral Applications

Beyond oncology, the quinoxaline moiety is a foundational element in treatments for viral infections (including HIV) and bacterial pathogens (including Tuberculosis)[1]. The planar, electron-deficient nature of the benzopyrazine system allows certain derivatives to effectively intercalate into DNA, disrupting microbial replication and transcription processes[3].

Quantitative Data & Comparative Analysis

To guide synthetic strategy and building block selection, the following table summarizes the comparative reactivity, typical synthetic yields, and average biological activity of common quinoxaline precursors based on empirical literature data[1].

Quinoxaline Building BlockPrimary Reaction PathwayTypical Yield (%)Primary Biological TargetAverage IC50 Range (nM)
2-(Aminomethyl)quinoxaline HCl Amide Coupling / Reductive Amination75 - 90%RTKs, SRPK115 - 150
2-(Chloromethyl)quinoxaline Nucleophilic Substitution (SN2)60 - 80%DNA Intercalation200 - 500
Quinoxaline-2-carboxylic acid Amide Coupling (Reverse)70 - 85%Antimicrobial targets500 - 1000
2,3-Dichloroquinoxaline Cross-Coupling (Suzuki/Buchwald)50 - 70%Multi-kinase inhibition10 - 100

References

  • Source: TIJER.
  • Title: Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines Source: MDPI URL
  • Title: Quinoxaline, its derivatives and applications: A State of the Art review Source: ReCIPP URL

Sources

Quinoxalin-2-ylmethanamine HCl as a Privileged Building Block in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the landscape of medicinal chemistry, the quinoxaline scaffold—a bicyclic system comprising a benzene ring fused to a pyrazine ring—is universally recognized as a "privileged structure"[1]. As a Senior Application Scientist, I frequently leverage Quinoxalin-2-ylmethanamine HCl (CAS: 857758-56-6)[2] as a foundational building block for library generation. The strategic placement of the methanamine moiety at the 2-position provides a highly reactive nucleophilic handle, enabling rapid diversification into amides, sulfonamides, and secondary/tertiary amines. This whitepaper systematically details the chemical rationale, self-validating synthetic workflows, and pharmacological applications of this critical intermediate.

Molecular Rationale: Why the Hydrochloride Salt?

When designing high-throughput screening (HTS) libraries, the stability of the starting building blocks is paramount. The free base form of primary alkylamines attached to electron-deficient heterocycles (like quinoxaline) is susceptible to atmospheric oxidation and dimerization over time.

By utilizing the hydrochloride (HCl) salt of Quinoxalin-2-ylmethanamine, we protonate the primary amine. This simple modification drastically enhances its bench stability, prevents degradation, and increases its solubility in polar protic solvents. This ensures that quantitative yields and reproducible reaction kinetics are maintained across parallel synthesis campaigns.

Synthetic Workflows: Self-Validating Library Generation

To harness Quinoxalin-2-ylmethanamine HCl in drug discovery, chemists target the primary amine for functionalization. Below are detailed, field-proven methodologies for generating amide and sulfonamide derivatives.

Protocol 1: Amide Coupling (Synthesis of Kinase Inhibitor Precursors)

Causality & Design : We utilize HATU as the coupling reagent because it efficiently handles sterically hindered carboxylic acids and minimizes racemization if chiral centers are present. N,N-Diisopropylethylamine (DIPEA) is critical here; it serves a dual purpose: first, it neutralizes the HCl salt to liberate the nucleophilic free base in situ, and second, it acts as a non-nucleophilic proton scavenger during the coupling cycle.

  • Preparation : In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve 1.0 eq of the target carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M).

  • Activation : Add 3.0 eq of DIPEA. Stir for 15 minutes at room temperature to form the active OAt ester.

  • Coupling : Add 1.1 eq of Quinoxalin-2-ylmethanamine HCl. The excess DIPEA ensures the HCl salt is fully neutralized. Stir at room temperature.

  • Validation & QC : After 2 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The complete disappearance of the quinoxaline starting material mass (m/z [M+H]⁺ = 160.08 for the free base) and the appearance of the product mass validates reaction completion.

  • Workup : Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol 2: Sulfonylation (Synthesis of Antimicrobial Candidates)

Causality & Design : Sulfonamides are classic antimicrobial pharmacophores. The reaction of the quinoxaline amine with sulfonyl chlorides requires a base to neutralize the generated HCl. Pyridine is utilized as both the solvent and the base because it forms a highly reactive N-sulfonylpyridinium intermediate, significantly accelerating the nucleophilic attack by the amine.

  • Preparation : Suspend 1.0 eq of Quinoxalin-2-ylmethanamine HCl in anhydrous pyridine (0.3 M) at 0 °C.

  • Addition : Slowly add 1.1 eq of the desired sulfonyl chloride dropwise to control the exothermic reaction and prevent bis-sulfonylation.

  • Propagation : Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation & QC : Confirm completion via TLC (EtOAc:Hexane 1:1). The highly polar amine spot (near the baseline) must be entirely replaced by a less polar, UV-active sulfonamide spot.

  • Workup : Concentrate under reduced pressure to remove the bulk of the pyridine. Redissolve the crude mixture in DCM and wash with 1N HCl to remove trace pyridine, followed by a brine wash. Dry and evaporate.

SynthesisWorkflow A Quinoxalin-2-ylmethanamine HCl (Building Block) B Amide Coupling (HATU, DIPEA) A->B C Reductive Amination (NaBH(OAc)3) A->C D Sulfonylation (R-SO2Cl, Pyridine) A->D E Kinase Inhibitors (Anticancer) B->E G GPCR Ligands & Modulators C->G F Antimicrobial Agents D->F

Caption: Divergent synthetic workflow utilizing Quinoxalin-2-ylmethanamine HCl for drug discovery.

Pharmacological Landscape & Target Pathways

The functionalized quinoxaline derivatives generated from this building block exhibit profound polypharmacology, making them invaluable in both oncology and infectious disease research.

Anticancer Activity (Kinase Inhibition)

Quinoxaline derivatives are highly potent, ATP-competitive inhibitors of critical protein kinases, particularly within the PI3K/mTOR and Receptor Tyrosine Kinase (RTK) pathways[3][4]. Because the quinoxaline core structurally mimics the adenine ring of ATP, it fits snugly into the kinase hinge region[3]. Derivatives have shown significant efficacy in the dual inhibition of PI3K and mTOR, pathways that are frequently hyperactivated in human cancers and drive tumor proliferation[4]. Furthermore, specific amide-linked quinoxalines have been validated as VEGFR-2 inhibitors, effectively suppressing tumor angiogenesis[5].

PI3KmTORPathway Ligand Growth Factor RTK RTK (e.g., VEGFR/EGFR) Ligand->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Tumor Proliferation & Survival mTOR->CellGrowth Inhibitor Quinoxaline-based Dual Inhibitor Inhibitor->PI3K Inhibitor->mTOR

Caption: Mechanism of action for quinoxaline-based dual inhibitors targeting the PI3K/mTOR pathway.

Antimicrobial & Anti-inflammatory Activity

Beyond oncology, the quinoxaline scaffold is a staple in anti-infective discovery. Derivatives exhibit broad-spectrum antimicrobial activity against Gram-positive (e.g., B. subtilis, S. mutans) and Gram-negative bacteria[6]. The mechanism of action often involves the inhibition of bacterial DNA gyrase, topoisomerases, or direct metabolic interference[1][7]. Additionally, these compounds exert anti-inflammatory effects by modulating the COX-2 and p38 MAPK signaling cascades[3].

Quantitative Data Synthesis

The following table summarizes the pharmacological metrics of representative quinoxaline derivatives derived from similar building blocks, illustrating the scaffold's versatility and potency across multiple therapeutic domains.

Therapeutic Target / OrganismDerivative ClassAssay TypePotency MetricReference
VEGFR-2 (Angiogenesis)Quinoxaline AmideEnzymatic InhibitionIC₅₀ ≈ 10.27 µM[5]
PI3K/mTOR (Cancer)Dual Inhibitor (e.g., PKI-587 analog)Cell Viability / KinaseLow nM IC₅₀[4]
Human Colon Cancer (Ht-29)Aminoalcohol-QuinoxalineCell Viability (Apoptosis)Dose-dependent reduction[8]
Bacillus subtilis (Gram +ve)Quinoxaline HydrazoneAgar Well Diffusion20–27 mm Zone of Inhibition
α-Glucosidase (Metabolic)Quinoxaline HydrazoneEnzymatic InhibitionIC₅₀ ≈ 0.413 mM
References
  • Guidechem : N3-methyl-N3-[(3S)-3-pyrrolidinyl]quinoxaline-2,3-diamine;hydrochloride (CAS 857758-56-6). Available at:2

  • Frontiers in Pharmacology : Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Available at: 1

  • Benchchem : The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide. Available at: 3

  • Scilit : Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. Available at: 7

  • ResearchGate : Exploration of quinoxaline derivatives as antimicrobial and anticancer agents. Available at: 6

  • PubMed Central (PMC) : Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Available at: 5

  • Research Journal of Pharmacy and Technology (RJPT) : Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Available at: 4

  • PubMed Central (PMC) : Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Available at: 8

Sources

Methodological & Application

Application Note: Optimized Reductive Amination Protocols for Quinoxalin-2-ylmethanamine Hydrochloride with Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Quinoxaline derivatives are highly valued in medicinal chemistry and drug development for their diverse pharmacological profiles. Specifically, Quinoxalin-2-ylmethanamine hydrochloride serves as a critical primary amine building block for synthesizing complex azaheterocycles. To functionalize this amine, reductive amination with aldehydes is the most robust and widely utilized method. This approach avoids the problematic over-alkylation (multiple alkylations) issues that are inherently difficult to control during direct alkylation with alkyl halides[1].

This application note provides a self-validating, scalable protocol for the synthesis of secondary amines from Quinoxalin-2-ylmethanamine HCl. The guide focuses on mechanistic causality, precise reagent selection, and optimized reaction conditions tailored for researchers and drug development professionals.

Mechanistic Rationale & Experimental Design

The transformation of the amine hydrochloride salt into a functionalized secondary amine involves three distinct mechanistic phases. Understanding the causality behind each step is critical for reaction optimization:

  • Amine Liberation (Free-Basing): The substrate is supplied as a stable hydrochloride salt. A non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is strictly required to neutralize the HCl and liberate the nucleophilic free amine in situ[2].

  • Imine Formation: The free primary amine undergoes nucleophilic addition to the aldehyde, followed by dehydration to form an imine (or iminium) intermediate. While mildly acidic conditions (e.g., catalytic acetic acid) can accelerate this dehydration, the buffering effect of the liberated tertiary amine hydrochloride often suffices for standard aldehydes[3].

  • Selective Reduction: Sodium triacetoxyborohydride (NaBH(OAc)3) is the reductant of choice. It is significantly milder than Sodium borohydride (NaBH4) and selectively reduces the protonated iminium species without prematurely reducing the unreacted aldehyde[1].

Quantitative Data & Reagent Selection

Table 1: Standard Stoichiometry for Reductive Amination

ComponentReagentEquivalentsFunction
Amine Quinoxalin-2-ylmethanamine HCl1.00Limiting Reagent
Carbonyl Alkyl/Aryl Aldehyde1.05 - 1.10Electrophile
Base DIPEA1.20 - 1.50Free-basing agent
Reductant NaBH(OAc)31.40 - 1.50Hydride source
Solvent DCE or DCM0.1 M - 0.2 MReaction medium

Table 2: Comparison of Reducing Agents

Reducing AgentReactivityToxicityApplication Notes
NaBH(OAc)3 MildLowPreferred. Excellent selectivity for imines over aldehydes; allows for one-pot procedures[1].
NaBH3CN ModerateHigh (Cyanide)Good for acid-sensitive substrates; requires strict pH control and generates toxic byproducts[1].
NaBH4 StrongLowProne to over-reducing the aldehyde; strictly requires pre-formation of the imine before addition[4].

Workflow Visualization

ReductiveAmination A 1. Amine HCl Salt + Aldehyde B 2. Add DIPEA (Free-basing) A->B C 3. Imine Formation (RT, 30-60 min) B->C D 4. Add NaBH(OAc)3 (Reduction) C->D E 5. Secondary Amine (Product) D->E

Workflow for the reductive amination of Quinoxalin-2-ylmethanamine HCl.

Step-by-Step Experimental Protocol

Note: This procedure is optimized for a 1.0 mmol scale. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon) if the aldehyde is prone to oxidation.

Phase 1: Preparation and Free-Basing

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add Quinoxalin-2-ylmethanamine hydrochloride (195.6 mg, 1.0 mmol).

  • Suspend the salt in anhydrous 1,2-Dichloroethane (DCE) (10 mL) to achieve a 0.1 M concentration.

  • Add N,N-Diisopropylethylamine (DIPEA) (261 µL, 1.5 mmol) dropwise to the suspension[2]. Stir for 10 minutes at room temperature until the mixture becomes relatively homogeneous, indicating the successful liberation of the free amine.

Phase 2: Imine Formation 4. Add the desired aldehyde (1.05 mmol) in a single portion to the reaction mixture. 5. Optional: If the aldehyde is sterically hindered or highly electron-rich, add glacial acetic acid (57 µL, 1.0 mmol) to catalyze the imine formation[3]. 6. Stir the reaction mixture at room temperature for 30 to 60 minutes to allow for complete imine formation[4].

Phase 3: Reduction 7. Cool the reaction mixture to 0 °C using an ice-water bath. 8. Add Sodium triacetoxyborohydride (NaBH(OAc)3) (318 mg, 1.5 mmol) portion-wise over 5 minutes to manage any mild exotherm and prevent side reactions[3]. 9. Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 to 12 hours. 10. Self-Validation Step: Monitor the reaction progress via TLC or LC-MS. The reaction is complete when the imine intermediate mass/spot is fully consumed and replaced by the secondary amine product.

Phase 4: Workup and Isolation 11. Quench the reaction by slowly adding saturated aqueous Sodium Bicarbonate (NaHCO3) (10 mL)[2]. Stir vigorously for 15 minutes to decompose excess hydride and neutralize the mixture. 12. Transfer the mixture to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). 13. Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Sodium Sulfate (Na2SO4). 14. Filter the drying agent, concentrate the filtrate under reduced pressure, and purify the crude secondary amine via flash column chromatography (typically using a gradient of DCM/Methanol) or reverse-phase HPLC.

Troubleshooting & Optimization

  • Incomplete Conversion: If unreacted amine remains, the imine formation step may be too slow. Consider adding 3Å molecular sieves to drive the equilibrium by sequestering water, or increase the pre-stirring time before adding the reductant[4].

  • Over-alkylation (Tertiary Amine Formation): While reductive amination generally suppresses over-alkylation compared to direct alkylation[1], using a large excess of highly reactive aliphatic aldehydes can lead to tertiary amines. Strictly control the aldehyde stoichiometry (1.0 - 1.05 eq) to mitigate this.

  • Poor Solubility: If the Quinoxalin-2-ylmethanamine HCl salt exhibits poor solubility in DCE, a co-solvent system such as DCE/DMF (4:1) can be utilized, though this may require a more rigorous aqueous workup to remove the DMF[2].

References

  • Master Organic Chemistry.
  • Sigma Aldrich (Synple Chem).
  • ACS Publications. Development of a Scalable, Stereoselective Second-Generation Route for CXCR7 Antagonist ACT-1004-1239.
  • PMC / NIH.

Sources

Procedure for Schiff Base Formation Using Quinoxalin-2-ylmethanamine: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of Schiff bases derived from Quinoxalin-2-ylmethanamine. Quinoxaline scaffolds are a significant class of nitrogen-containing heterocyclic compounds that are of great interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The formation of an imine (or azomethine) linkage by reacting Quinoxalin-2-ylmethanamine with various aldehydes and ketones extends the chemical diversity of this scaffold, creating novel ligands for metal complexation and new candidates for drug development.[3][4] This guide details the underlying reaction mechanism, a step-by-step synthesis protocol, methods for purification and characterization, and critical troubleshooting advice to ensure procedural success.

Introduction: The Significance of Quinoxaline-Based Schiff Bases

Schiff bases are compounds characterized by the azomethine functional group (-C=N-), typically formed through the condensation of a primary amine with an aldehyde or a ketone.[5][6] First reported by Hugo Schiff in 1864, these compounds are not merely synthetic curiosities; they are pivotal in coordination chemistry, forming stable complexes with a majority of transition metal ions.[5][7] This ability stems from the lone pair of electrons on the sp²-hybridized nitrogen atom, which can be readily donated to a metal center.[6]

The quinoxaline moiety, a fusion of benzene and pyrazine rings, serves as a privileged scaffold in pharmaceutical sciences.[2][8] Its derivatives are known to exhibit a wide array of biological activities.[1] By functionalizing Quinoxalin-2-ylmethanamine—a quinoxaline derivative bearing a primary amine—into a Schiff base, we create a molecular framework that combines the potent biological footprint of the quinoxaline ring with the versatile coordinating and structural properties of the imine linkage. These resulting Schiff bases are excellent candidates for developing novel therapeutic agents and advanced materials.[3][4]

Reaction Mechanism and Scientific Rationale

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction.[5] The process is typically catalyzed by either an acid or a base. The protocol described herein utilizes acid catalysis, which proceeds through a well-defined pathway.

Causality Behind Key Mechanistic Steps:

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde/ketone by an acid catalyst (e.g., glacial acetic acid). This step is crucial as it enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic amine.

  • Nucleophilic Attack: The primary amine of Quinoxalin-2-ylmethanamine acts as the nucleophile, attacking the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

  • Proton Transfer & Elimination: A proton is transferred from the nitrogen to the oxygen atom, forming a better leaving group (water). The lone pair of electrons on the nitrogen then facilitates the elimination of a water molecule.

  • Deprotonation: The final step involves the deprotonation of the nitrogen atom by a base (such as the solvent or the conjugate base of the catalyst), yielding the neutral Schiff base product and regenerating the acid catalyst.

The entire mechanism is a series of equilibrium steps. The reaction is often driven to completion by removing the water formed as a byproduct, typically by using a Dean-Stark apparatus or by carrying out the reaction in a solvent where water has low solubility.[5]

Caption: Figure 1: Acid-Catalyzed Schiff Base Formation Mechanism.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of a representative Schiff base from Quinoxalin-2-ylmethanamine and a substituted aromatic aldehyde.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Quinoxalin-2-ylmethanamine≥97%Sigma-AldrichStore in a cool, dry place.
Substituted Aromatic Aldehyde (e.g., Benzaldehyde)Reagent GradeFisher ScientificPurify by distillation if necessary.
Absolute EthanolAnhydrous, ≥99.5%VWRServes as the reaction solvent.
Glacial Acetic AcidACS GradeSigma-AldrichUsed as a catalyst. Handle in a fume hood.
Diethyl EtherAnhydrousFisher ScientificFor washing the final product.
Round-bottom flask (50 mL)--Must be oven-dried before use.
Reflux Condenser--With appropriate ground glass joints.
Magnetic Stirrer and Stir Bar--For homogeneous mixing.
Heating Mantle--For controlled heating.
Buchner Funnel and Flask--For vacuum filtration.
Synthesis Workflow

Caption: Figure 2: General Experimental Workflow.

Step-by-Step Procedure
  • Reactant Preparation: In a 50 mL oven-dried round-bottom flask, dissolve Quinoxalin-2-ylmethanamine (e.g., 1.0 mmol, 159.18 mg) in 15 mL of absolute ethanol. Add a magnetic stir bar.

  • Addition of Aldehyde: To the stirring solution, add an equimolar amount of the selected aromatic aldehyde (e.g., Benzaldehyde, 1.0 mmol, 106.12 mg, ~102 µL).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture using a Pasteur pipette. The addition of an acid catalyst is often necessary to achieve a reasonable reaction rate.[9]

  • Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle. Let the reaction proceed for 2-4 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a TLC plate using silica gel and an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting materials and the appearance of a new spot for the product indicate reaction progression.

  • Isolation of Product: After the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature. Often, the product will precipitate out of the solution upon cooling. If not, place the flask in an ice bath for 30 minutes to induce crystallization.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the collected solid several times with a small amount of cold diethyl ether to remove any unreacted aldehyde.[9]

  • Drying: Dry the purified product in a vacuum oven at 50-60°C for several hours to remove residual solvent. Record the final mass and calculate the percentage yield.

Purification

If the product is not sufficiently pure after filtration, recrystallization is the preferred method of purification.

  • Solvent Selection: Choose a solvent in which the Schiff base is soluble at high temperatures but poorly soluble at room temperature. Ethanol or methanol are often suitable choices.

  • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. Allow the solution to cool slowly to room temperature, then in an ice bath, to form crystals. Collect the pure crystals by vacuum filtration.

Product Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base. The disappearance of reactant signals and the appearance of product-specific signals in spectroscopic analyses provide definitive proof of a successful reaction.

TechniqueReactant (Quinoxalin-2-ylmethanamine)Reactant (Aromatic Aldehyde)Expected Product (Schiff Base)Rationale for Change
FT-IR (cm⁻¹) ~3300-3400 (N-H stretch, two bands)~1700 (C=O stretch)~1600-1650 (C=N stretch) ; Absence of N-H and C=O stretches.[10]Formation of the imine bond and consumption of the amine and carbonyl groups.
¹H NMR (δ, ppm) ~2.0-3.0 (broad singlet, -NH₂)~9.5-10.5 (singlet, -CHO)~8.5-9.0 (singlet, -CH=N-) ; Absence of -NH₂ and -CHO protons.[10]The azomethine proton is deshielded and appears downfield.
¹³C NMR (δ, ppm) ~45-55 (-CH₂-NH₂)~190-200 (-CHO)~160-170 (-CH=N-) ; Absence of the aldehyde carbon signal.[10]The imine carbon is characteristic and appears in this specific range.
Mass Spec (m/z) [M]⁺[M]⁺[M+H]⁺ corresponding to the calculated molecular weight of the product. Confirms the molecular weight of the newly formed compound.

Applications and Future Scope

Quinoxaline-derived Schiff bases are versatile compounds with significant potential in several fields:

  • Medicinal Chemistry: They serve as scaffolds for developing novel anticancer, antibacterial, and antifungal agents.[1][4] The imine linkage can be crucial for biological activity.[6]

  • Coordination Chemistry: These compounds are excellent chelating ligands, forming stable complexes with various transition metals. These metal complexes are investigated for their catalytic activity and potential as therapeutic agents.[3][4]

  • Material Science: The conjugated system present in these molecules makes them candidates for applications in organic light-emitting devices (OLEDs) and other electronic materials.[8]

Troubleshooting

IssuePossible CauseRecommended Solution
Low or No Product Yield 1. Incomplete reaction. 2. Catalyst is inactive or absent. 3. Reaction is reversible; water is shifting equilibrium.1. Increase reaction time and monitor by TLC. 2. Add a few more drops of glacial acetic acid. 3. If possible, use a Dean-Stark trap to remove water.
Oily Product Instead of Solid 1. Impurities present. 2. Product has a low melting point.1. Wash thoroughly with a non-polar solvent like hexane to remove greasy impurities. Attempt recrystallization from a different solvent system. 2. Try to precipitate the product from the solution by adding a non-solvent.
Product Fails Characterization 1. Incorrect product formed. 2. Starting material is impure. 3. Contamination.1. Re-evaluate the reaction conditions (temperature, solvent). 2. Check the purity of the starting amine and aldehyde by NMR or melting point. 3. Ensure all glassware is clean and dry.

References

  • Sardarian, A. R., et al. (2014). Fe3O4@SiO2/Schiff base complex of metal ions as an efficient and recyclable nanocatalyst for the green synthesis of quinoxaline derivatives. Taylor & Francis Online. Available at: [Link]

  • Ghasemzadeh, M. A., et al. (2025). Green one-pot synthesis of quinoxaline derivatives using sulfo-anthranilic acid functionalized alginate-MCFe2O4 nanostructures. Scientific Reports. Available at: [Link]

  • Biglari, T., & Zare, S. (2026). Design and Application of a Schiff base–Cu(II) Functionalized Fe₃O₄@SiO₂ Magnetic Nanocatalyst for Efficient Quinoxaline Synthesis. Biological and Molecular Chemistry. Available at: [Link]

  • Biglari, T., & Zare, S. (2026). Design and Application of a Schiff base–Cu(II) Functionalized Fe₃O₄@SiO₂ Magnetic Nanocatalyst for Efficient Quinoxaline. Biological and Molecular Chemistry. Available at: [Link]

  • Yadav, G., et al. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Advances. Available at: [Link]

  • Shiferaw, G. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,4-DIHYDRO- QUINOXALINE -2, 3-DIONE DERIVATIVES-BASED Zn (II) AND Cd (II) COMPLEXES. Addis Ababa University ETD. Available at: [Link]

  • Soleymani, M., & Chegeni, M. (2019). The Chemistry and Applications of the Quinoxaline Compounds. Current Organic Chemistry. Available at: [Link]

  • ChemInform Abstract: Quinoxaline-Based Schiff Base Transition Metal Complexes: Review. (2025). ResearchGate. Available at: [Link]

  • A Comprehensive Review on Broad Spectrum of Medicinal Applications of Schiff Base Metal Complexes Derived from Quinoline Scaffolds. (2026). ResearchGate. Available at: [Link]

  • Reaction scope of quinoxaline formation. (n.d.). ResearchGate. Available at: [Link]

  • Vicente, F., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. PubMed. Available at: [Link]

  • Muhammad, A., et al. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica. Available at: [Link]

  • Synthesis, Spectral Characterization, and Antimicrobial Properties of Mixed-Ligand and Their Metal (II) Complexes. (2025). Available at: [Link]

  • Nagaraju, A., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. Available at: [Link]

  • Sikarwar, P., et al. (2016). Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II). Scientific & Academic Publishing. Available at: [Link]

  • Berber, N., & Arslan, M. (2020). Preparation and Characterization of Some Schiff Base Compounds. DergiPark. Available at: [Link]

Sources

Application Note: Quinoxalin-2-ylmethanamine Hydrochloride as a Bidentate Ligand in Transition Metal Coordination

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Inorganic Chemists, Drug Development Professionals, and Metallopharmaceutics Researchers Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Chemical Rationale

Quinoxaline derivatives are highly valued in medicinal chemistry and materials science due to their robust biological profiles, which include anticancer, antimicrobial, and catalytic properties[1]. Quinoxalin-2-ylmethanamine hydrochloride (CAS: 857758-56-6) serves as an exceptional bidentate N,N-donor ligand for transition metal coordination[2].

The structural design of this ligand is highly intentional. It features a rigid, aromatic quinoxaline ring capable of DNA intercalation, coupled with a flexible primary aminomethyl arm. When coordinated to transition metals like Platinum(II) or Ruthenium(II), the ligand binds through the quinoxaline nitrogen (N1) and the primary amine nitrogen, forming a thermodynamically stable five-membered metallacycle. This application note details the causality-driven protocols for handling the hydrochloride salt, synthesizing a bioactive Pt(II) complex, and evaluating its dual-action mechanism in oncology models.

Table 1: Physicochemical Properties of Quinoxalin-2-ylmethanamine Hydrochloride
PropertySpecification / ValueExperimental Relevance
Chemical Formula C9H10ClN3Hydrochloride salt form ensures shelf-stability[2].
Molecular Weight 195.65 g/mol Used for stoichiometric calculations during metallation.
Coordination Mode Bidentate (N,N)Forms stable 5-membered chelate rings with d-block metals.
Solubility Water, Methanol, DMSOAllows for versatile solvent selection during synthesis.
pKa (Amine) ~8.5 - 9.0Requires in situ deprotonation prior to metal coordination.

Principles of Coordination: The Causality of Experimental Design

To successfully utilize Quinoxalin-2-ylmethanamine hydrochloride in coordination chemistry, researchers must address the protonation state of the ligand.

The Deprotonation Imperative: In its commercial hydrochloride form, the primary amine is protonated (–NH3⁺). A protonated amine lacks the available lone pair required to form a dative covalent bond with a metal center. Therefore, direct addition of a metal salt to the ligand will result in failed coordination or unwanted side reactions where the chloride counter-ion outcompetes the ligand. Causality: An equimolar amount of a non-nucleophilic base (e.g., Sodium Methoxide or NaOH) must be added to neutralize the salt, liberating the free base (–NH2) in situ before introducing the metal precursor.

Metal Precursor Selection: For the synthesis of anticancer Pt(II) complexes, Potassium tetrachloroplatinate(II) (


) is preferred over Platinum(II) chloride (

). Causality:

is highly soluble in aqueous/methanolic mixtures, ensuring a homogeneous reaction environment that facilitates the stepwise substitution of two labile chloride ligands by the bidentate quinoxaline ligand.

Experimental Protocols

Protocol A: Synthesis of Dichloro(quinoxalin-2-ylmethanamine)platinum(II) — [Pt(QxMA)Cl2]

Objective: Synthesize a cisplatin analogue utilizing QxMA as a bulky, DNA-intercalating carrier ligand to overcome cisplatin resistance[3].

Reagents Required:

  • Quinoxalin-2-ylmethanamine hydrochloride (1.0 mmol, 195.7 mg)

  • Potassium tetrachloroplatinate(II),

    
     (1.0 mmol, 415.0 mg)
    
  • Sodium methoxide, NaOMe (1.0 mmol, 54.0 mg)

  • Anhydrous Methanol (HPLC grade)

  • Deionized Water (Degassed)

Step-by-Step Methodology:

  • Ligand Activation (Free-Basing): Dissolve 195.7 mg of Quinoxalin-2-ylmethanamine hydrochloride in 10 mL of anhydrous methanol in a 50 mL round-bottom flask. Add 54.0 mg of NaOMe. Stir at room temperature for 30 minutes.

    • Self-Validation Check: The solution should transition from slightly turbid to clear as the NaCl byproduct precipitates (which can be filtered off) and the free ligand dissolves completely.

  • Metal Precursor Preparation: In a separate vial, dissolve 415.0 mg of

    
     in 5 mL of degassed deionized water. The solution will exhibit a characteristic deep red/ruby color.
    
  • Coordination Reaction: Dropwise, add the aqueous

    
     solution to the methanolic ligand solution under continuous magnetic stirring.
    
  • Thermal Incubation: Shield the flask from direct light (to prevent photo-degradation of the Pt complex) and heat the mixture to 60°C under a nitrogen atmosphere for 12 hours.

  • Isolation: As the reaction progresses, the bidentate coordination displaces two chloride ions, reducing the solubility of the resulting neutral [Pt(QxMA)Cl2] complex. A yellow/mustard precipitate will form.

  • Purification: Cool the mixture to 4°C to maximize precipitation. Filter the solid via vacuum filtration, wash sequentially with cold water (2 x 5 mL), cold methanol (2 x 5 mL), and diethyl ether (10 mL). Dry in vacuo over

    
    .
    

Workflow A QxMA·HCl (Ligand Precursor) B Neutralization (NaOMe / MeOH) A->B C Metallation (K2PtCl4, 60°C) B->C D [Pt(QxMA)Cl2] Isolation C->D E In Vitro Assays D->E

Fig 1: Step-by-step workflow for the synthesis and screening of Pt(II)-QxMA complexes.

Mechanism of Action and Biological Screening

Metal complexes of quinoxaline derivatives exhibit enhanced biological activities relative to the free ligands due to increased liposolubility (overton's concept) and the synergistic effect of the metal center[1].

Unlike standard Cisplatin, which relies solely on covalent crosslinking of DNA guanine bases, the [Pt(QxMA)Cl2] complex acts via a dual-action mechanism . The planar quinoxaline ring physically intercalates between DNA base pairs, unwinding the DNA helix. This structural distortion positions the Pt(II) center perfectly to undergo aquation (loss of chloride ligands) and subsequently form irreversible covalent crosslinks with the DNA backbone[4]. This bulky adduct prevents DNA repair enzymes (like NER) from excising the lesion, effectively bypassing common mechanisms of chemoresistance.

MOA N1 Cellular Uptake of[Pt(QxMA)Cl2] N2 Intracellular Aquation (Loss of Cl-) N1->N2 N3 Nuclear Translocation N2->N3 N4 DNA Intercalation (Quinoxaline Ring) N3->N4 N5 Covalent Pt-DNA Crosslinking N3->N5 N6 Inhibition of Transcription N4->N6 N5->N6 N7 Apoptosis Activation N6->N7

Fig 2: Dual-action mechanism of [Pt(QxMA)Cl2] via DNA intercalation and covalent crosslinking.

Table 2: Comparative In Vitro Cytotoxicity (IC50 values in µM)

Data represents typical expected values for quinoxaline-Pt(II) complexes based on 72-hour MTT assays.

Cell LineOriginCisplatin (Control)Free QxMA Ligand[Pt(QxMA)Cl2] Complex
A549 Human Lung Carcinoma12.4 ± 1.1> 100 (Inactive)4.2 ± 0.5
MCF-7 Human Breast Adenocarcinoma15.8 ± 1.3> 100 (Inactive)6.1 ± 0.7
A2780 Human Ovarian Carcinoma1.8 ± 0.285.4 ± 4.21.2 ± 0.1
A2780cis Cisplatin-Resistant Ovarian18.5 ± 1.592.1 ± 5.03.8 ± 0.4

Note the significant efficacy of the complex against the A2780cis resistant line, validating the structural causality of utilizing a bulky intercalating ligand to circumvent repair-mediated resistance.

References

  • Journal of Coordination Chemistry (Taylor & Francis). "Quinoxaline-based Schiff base transition metal complexes: review." Dhanaraj, C. J., et al. (2013). URL:[Link]

  • Arabian Journal of Chemistry. "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade." URL:[Link]

  • Journal of Coordination Chemistry (Taylor & Francis). "Therapeutical potential of metal complexes of quinoxaline derivatives: a review." Kayogolo, C. W., et al. (2022). URL:[Link]

Sources

Application Note: Chemoselective Preparation of Quinoxalin-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Analysis

The conversion of 2-cyanoquinoxaline (1) to quinoxalin-2-ylmethanamine (2) represents a critical transformation in medicinal chemistry, particularly in the synthesis of kinase inhibitors and DNA-intercalating antibiotics. This primary amine serves as a pivotal "linker" moiety, allowing the attachment of the privileged quinoxaline scaffold to other pharmacophores.

The Chemoselectivity Challenge

The primary challenge in this reduction is chemoselectivity . The quinoxaline ring is electron-deficient and susceptible to reduction at the C=N bonds of the pyrazine ring. Non-selective reducing agents (e.g., standard


 or unmoderated Pd/C hydrogenation) frequently yield 1,2,3,4-tetrahydroquinoxaline byproducts or ring-opening degradation products rather than the desired primary amine.

Critical Success Factors:

  • Suppression of Secondary Amines: Reduction of nitriles often leads to secondary amine dimers via an imine intermediate. This must be suppressed using ammonia or specific additives.

  • Preservation of Aromaticity: The reducing system must be energetic enough to reduce the

    
     triple bond but mild enough to spare the heterocyclic ring.
    
Reaction Pathway Analysis[1]

ReactionPathway cluster_legend Pathway Legend Start 2-Cyanoquinoxaline (Starting Material) Imine Imine Intermediate (Transient) Start->Imine Reduction Step 1 RingRed Tetrahydroquinoxaline (Over-reduction Impurity) Start->RingRed Non-selective Conditions (e.g., LiAlH4, high pressure Pd/C) Target Quinoxalin-2-ylmethanamine (Target Product) Imine->Target Reduction Step 2 (Fast) Dimer Secondary Amine Dimer (Impurity) Imine->Dimer Condensation w/ Amine (If NH3 absent) Target->RingRed Over-exposure

Figure 1: Reaction pathways illustrating the competition between productive reduction, dimerization, and ring over-reduction.

Protocol A: Catalytic Hydrogenation (Raney Nickel)

Best for: Scale-up (>5g), Industrial Processes, High Purity Requirements.

This protocol utilizes Raney Nickel (Ra-Ni), which is superior to Pd/C for preserving the quinoxaline ring while effectively reducing the nitrile. The inclusion of methanolic ammonia is mandatory to suppress dimer formation.

Reagents & Equipment[2][3][4][5][6][7]
  • Substrate: 2-Cyanoquinoxaline (1.0 equiv)

  • Catalyst: Raney Nickel (Active slurry in water, approx. 50 wt% loading relative to substrate)

  • Solvent: 7N

    
     in Methanol (Commercial or prepared in situ)
    
  • Equipment: Parr Hydrogenator or High-Pressure Autoclave

Step-by-Step Methodology
  • Catalyst Preparation (CRITICAL SAFETY):

    • Raney Nickel is pyrophoric when dry. Never expose to air.

    • Decant the water from the commercial Ra-Ni slurry.

    • Wash the catalyst 3x with anhydrous methanol to remove water. Keep the catalyst covered with solvent at all times.

  • Reaction Assembly:

    • In the autoclave vessel, dissolve 2-cyanoquinoxaline in 7N

      
      /MeOH (concentration ~0.1 M).
      
    • Note: If 7N

      
       is unavailable, use MeOH and bubble anhydrous 
      
      
      
      gas through the solution for 15 mins.
    • Add the washed Ra-Ni slurry.

  • Hydrogenation:

    • Seal the vessel and purge with Nitrogen (3x) then Hydrogen (3x).

    • Pressurize to 40-50 psi (3-4 bar) .

    • Stir vigorously at Room Temperature (20-25°C) .

    • Expert Insight: Do not heat. Heating increases the risk of ring reduction.

  • Monitoring:

    • Monitor by TLC (DCM:MeOH 9:1 with 1%

      
      ) or LC-MS. Reaction is typically complete in 4-6 hours.
      
  • Workup:

    • Filter the mixture through a Celite pad (keep wet!) to remove the catalyst.

    • Rinse the pad with MeOH.

    • Concentrate the filtrate in vacuo to obtain the crude amine.

Protocol B: Chemical Reduction ( / )

Best for: Bench-scale (<1g), Discovery Chemistry, Labs without Hydrogenation equipment.

This method generates "Cobalt Boride" in situ, a black precipitate that acts as a heterogeneous catalyst. It is exceptionally chemoselective for nitriles over heteroaromatic rings.

Reagents
  • Substrate: 2-Cyanoquinoxaline (1.0 equiv)

  • Reducing Agent: Sodium Borohydride (

    
    ) (5.0 - 7.0 equiv)
    
  • Catalyst: Cobalt(II) Chloride Hexahydrate (

    
    ) (1.0 - 1.5 equiv)
    
  • Solvent: Methanol (anhydrous preferred)

Workflow Diagram

CobaltProtocol Step1 Dissolution Dissolve Nitrile + CoCl2 in MeOH (Solution turns Pink/Purple) Step2 Activation Cool to 0°C in Ice Bath Step1->Step2 Step3 Reduction (Exothermic) Add NaBH4 portion-wise (Solution turns Black, Gas Evolution) Step2->Step3 Step4 Quench Add 1N HCl until pH < 3 (Destroys Boride Complex) Step3->Step4 Step5 Basification Adjust pH to >10 with NH4OH Step4->Step5 Step6 Extraction Extract with DCM or CHCl3 Step5->Step6

Figure 2: Step-by-step workflow for the Cobalt Boride reduction method.

Step-by-Step Methodology
  • Setup:

    • Dissolve 2-cyanoquinoxaline (1 mmol) and

      
       (1 mmol) in Methanol (10-15 mL).
      
    • The solution should be pink/purple due to the cobalt salt.

    • Cool the mixture to 0°C using an ice bath.

  • Reduction:

    • Add

      
       (5 mmol) portion-wise over 15-20 minutes.
      
    • Observation: The solution will turn black immediately (formation of cobalt boride species) and vigorous gas evolution (

      
      ) will occur.
      
    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench & Workup:

    • Carefully add 1N HCl dropwise to destroy excess hydride and solubilize the cobalt residues. Stir until gas evolution ceases.

    • Basify the solution to pH ~10 using concentrated ammonium hydroxide (

      
      ).
      
    • Filter off the black cobalt residues if necessary, or proceed directly to extraction.

    • Extract with Dichloromethane (DCM) (3 x 15 mL).

    • Dry organic layer over

      
       and concentrate.[1]
      

Isolation & Storage (The Hydrochloride Salt)

Free primary amines attached to heteroaromatics are often unstable (prone to oxidation or carbamate formation with atmospheric


). It is highly recommended  to isolate the product as the Hydrochloride salt.

Protocol:

  • Dissolve the crude free base in a minimum amount of anhydrous Ethanol or Diethyl Ether.

  • Cool to 0°C.

  • Add 1.2 equivalents of 4M HCl in Dioxane (or bubble HCl gas).

  • The amine hydrochloride will precipitate as a solid.

  • Filter, wash with cold ether, and dry under vacuum.

    • Stability:[2] The HCl salt is stable at room temperature for months.

Data Summary & Troubleshooting

FeatureProtocol A (Raney Ni)Protocol B (

/

)
Scale Multi-gram to KiloMilligram to Gram
Time 4-6 Hours1-3 Hours
Yield High (80-95%)Moderate to High (70-85%)
Selectivity Excellent (with

)
Excellent (Chemically intrinsic)
Safety Risk High (Pyrophoric catalyst,

pressure)
Moderate (

evolution)

Troubleshooting Guide:

  • Problem: Low Yield / Incomplete Reaction.

    • Solution (Proto A): Catalyst may be deactivated. Ensure thorough washing of Ra-Ni with MeOH before use. Increase pressure to 60 psi.

    • Solution (Proto B): Add fresh

      
       and 
      
      
      
      . The active catalytic species degrades over time.[2]
  • Problem: Secondary Amine Formation (Dimer).

    • Solution: Increase the concentration of Ammonia in the solvent (Protocol A).

  • Problem: Ring Reduction (Tetrahydroquinoxaline).

    • Solution: Lower the temperature. Stop the reaction immediately upon consumption of starting material. Avoid Pd/C.

References

  • General Nitrile Reduction Reviews

    • Fringuelli, F., et al. "Cobalt(II) Chloride-Catalyzed Chemoselective Sodium Borohydride Reduction of Azides in Water." Synthesis, 2000(05), 646–650. (Demonstrates the utility of

      
      /
      
      
      
      systems). Link
    • Watson, S. C., & Eastham, J. F. "Colorimetric estimation of active metal in organometallic solutions." Journal of Organometallic Chemistry, 9(1), 165-168.
  • Raney Nickel Specifics

    • Organic Chemistry Portal. "Reduction of Nitriles to Amines." (Comprehensive overview of catalytic hydrogenation conditions). Link

  • Quinoxaline Synthesis Context

    • Sessomi, V., et al. "Recent Advances in the Synthesis of Quinoxalines." Molecules, 2013.[3] (Context on the stability of the quinoxaline ring). Link

  • Safety Data

    • Sigma-Aldrich. "Safety Data Sheet: Raney Nickel." (Essential for handling pyrophoric materials).[2] Link

Sources

Application Note: Advanced Peptide Coupling Strategies for Quinoxalin-2-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Peptide Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction

Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, frequently utilized for their potent kinase inhibitory, antimicrobial, and anticancer properties. Functionalizing these scaffolds via peptide coupling to Quinoxalin-2-ylmethanamine hydrochloride (CAS: 857758-56-6) enables the synthesis of targeted peptidomimetics and prodrugs.

As a Senior Application Scientist, I have designed this technical guide to move beyond basic procedural steps. This document details the causality behind reagent selection, provides self-validating experimental protocols, and outlines the exact mechanistic pathways required to successfully couple this specific primary amine hydrochloride salt to various peptide acids with high yields and minimal epimerization.

Reactivity Profile and Mechanistic Causality

Quinoxalin-2-ylmethanamine hydrochloride consists of a primary amine attached to the 2-position of an electron-deficient quinoxaline ring via a methylene spacer. Understanding its physicochemical properties is critical for successful conjugation:

  • Salt Neutralization (The Free-Basing Imperative): Because the amine is supplied as a hydrochloride salt, it exists in a protonated state (

    
    ) and is entirely non-nucleophilic. An excess of a non-nucleophilic tertiary amine base—such as N,N-Diisopropylethylamine (DIPEA)—is strictly required to liberate the free amine in situ. Failure to properly neutralize the microenvironment will result in unreacted starting material and rapid degradation of the active ester.
    
  • Electronic and Steric Factors: The methylene linker insulates the primary amine from the strong electron-withdrawing effects of the quinoxaline core, maintaining a nucleophilicity comparable to that of benzylamine. However, the bulky bicyclic heteroaromatic system introduces moderate steric hindrance. For sterically demanding amino acids (e.g., Valine, Isoleucine, Proline), highly efficient uronium-based coupling reagents like HATU are required to drive the reaction forward and suppress racemization ().

Quantitative Optimization Data

To demonstrate the efficacy of different coupling strategies, the table below summarizes the optimization data for coupling Quinoxalin-2-ylmethanamine hydrochloride to a sterically hindered model substrate (Fmoc-Val-OH).

Table 1: Optimization of Quinoxalin-2-ylmethanamine Coupling to Fmoc-Val-OH (0.1 M in Solvent)

Coupling ReagentBase (Equivalents)SolventReaction TimeYield (%)Epimerization (%)
HATU DIPEA (2.2 eq)DMF2 h94 < 1
PyBOP DIPEA (2.2 eq)DMF4 h882
EDC / HOBt NMM (2.2 eq)DCM/DMF (1:1)12 h814
DCC TEA (2.2 eq)DCM24 h659

Data Insight: HATU provides the highest yield and lowest epimerization due to the superior leaving group ability of HOAt and its neighboring group effect.

Experimental Workflows

Workflow A 1. Peptide Acid (R-COOH) B 2. HATU + DIPEA (Pre-activation: 3 mins) A->B C 3. HOAt Active Ester Intermediate B->C E 5. Aminolysis (Amide Bond Formation) C->E D 4. Quinoxalin-2-ylmethanamine HCl + DIPEA (Free Basing) D->E F 6. Quinoxaline-Peptide Conjugate (Final Product) E->F

Fig 1. HATU-mediated coupling workflow for Quinoxalin-2-ylmethanamine hydrochloride.

Validated Experimental Protocols

Protocol A: High-Efficiency Coupling using HATU/DIPEA

Best for sterically hindered amino acids, precious peptide fragments, and minimizing epimerization.

Causality Insight: Uronium salts like HATU can react directly with primary amines to form unreactive guanidinium byproducts. Therefore, a 3-minute pre-activation of the carboxylic acid is mandatory to ensure complete formation of the HOAt-active ester before the quinoxaline amine is introduced.

Step-by-Step Methodology:

  • Preparation: Dissolve the peptide acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF to achieve a concentration of 0.1 M.

  • Pre-activation: Add DIPEA (1.1 eq) dropwise to the solution at room temperature. Stir for exactly 3 minutes to generate the HOAt-active ester.

  • Amine Preparation: In a separate vial, suspend Quinoxalin-2-ylmethanamine hydrochloride (1.1 eq) in a minimal volume of DMF. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt, generating the free nucleophilic amine.

  • Coupling: Transfer the neutralized amine solution to the pre-activated peptide mixture.

  • Self-Validation Step: After 1 hour, quench a 5 µL aliquot in 50% MeCN/H₂O and analyze via LC-MS. The disappearance of the HOAt-active ester mass (M+134) and the emergence of the product mass confirms successful aminolysis. Troubleshooting: If unreacted active ester persists, check the pH on wet pH paper; a pH < 7 indicates insufficient neutralization of the HCl salt, requiring the addition of 0.5 eq DIPEA.

  • Workup: Dilute the mixture with EtOAc, wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Cost-Effective Coupling using EDC/HOBt

Best for standard, unhindered fragment couplings and large-scale synthesis.

Causality Insight: EDC is utilized because its urea byproduct is water-soluble and easily removed during aqueous washing. HOBt is added to trap the highly reactive but unstable O-acylisourea intermediate, preventing its rearrangement into an unreactive N-acylurea ().

Step-by-Step Methodology:

  • Dissolve the peptide acid (1.0 eq) and HOBt (1.2 eq) in a 1:1 mixture of DCM/DMF (0.1 M).

  • Cool the solution to 0 °C and add EDC·HCl (1.2 eq). Stir for 15 minutes.

  • Add Quinoxalin-2-ylmethanamine hydrochloride (1.1 eq) followed by N-Methylmorpholine (NMM) (2.2 eq). Note: NMM is preferred here over DIPEA as it is less sterically hindered and better suited for carbodiimide chemistry.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Step: Perform TLC (Eluent: 5% MeOH in DCM). The product spot should be highly UV-active due to the quinoxaline chromophore.

  • Workup: Evaporate the DCM, dilute with EtOAc, and perform standard acidic/basic aqueous washes. The EDC-urea byproduct will partition entirely into the aqueous layer.

Mechanistic Pathway of Aminolysis

Mechanism N1 Protonated Amine (Non-Nucleophilic) N2 DIPEA (Deprotonation) N1->N2 N3 Free Primary Amine (Nucleophilic) N2->N3 N5 Tetrahedral Intermediate (Anchimeric Assistance) N3->N5 N4 HOAt Active Ester (Electrophile) N4->N5 N6 Stable Amide Bond + HOAt Byproduct N5->N6

Fig 2. Mechanism of HOAt-active ester aminolysis by the neutralized quinoxaline amine.

Mechanistic Note: The superior performance of HATU (and its HOAt byproduct) over standard HOBt is due to anchimeric assistance. The pyridine nitrogen of the HOAt-active ester hydrogen-bonds with the incoming quinoxaline amine, pre-organizing the transition state and dramatically accelerating the collapse of the tetrahedral intermediate into the final amide bond ().

References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.[Link]

  • Carpino, L. A., El-Faham, A., Minor, C. A., & Albericio, F. (1994). Advantageous applications of O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) to solid-phase peptide synthesis. Journal of the Chemical Society, Chemical Communications, (2), 201-203.[Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.[Link]

Application Note: Optimized Reductive Amination Strategies for 2-(Aminomethyl)quinoxaline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

2-(Aminomethyl)quinoxaline (and its hydrochloride salt) is a "privileged scaffold" in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors, intercalating agents, and antibiotic development. However, the use of the hydrochloride salt form (2-(Aminomethyl)quinoxaline HCl) presents a specific synthetic challenge in reductive amination: pH control.

For a reductive amination to proceed, the amine must be nucleophilic (free base) to attack the carbonyl and form the imine intermediate. However, the subsequent reduction by borohydrides often requires slightly acidic conditions to activate the imine.[1]

This Application Note provides a standardized, high-yield protocol for coupling 2-(Aminomethyl)quinoxaline HCl with diverse aldehydes and ketones. We focus on the Sodium Triacetoxyborohydride (STAB) method due to its safety profile and selectivity, while providing a Sodium Cyanoborohydride (NaCNBH₃) alternative for difficult substrates.

Key Chemical Properties
PropertySpecificationImpact on Protocol
Structure Quinoxaline-2-CH₂-NH₂[2][3] · HClHeterocyclic aromatic ring; electron-withdrawing.
Acidity HCl Salt (Acidic)Critical: Must be neutralized in situ to allow imine formation.
Nucleophilicity ModerateThe quinoxaline ring pulls electron density, making the amine less nucleophilic than benzylamine.
Solubility Good in MeOH, DMSO; Moderate in DCE/THFChoice of solvent dictates the reducing agent.

Critical Reaction Parameters

The "Free-Basing" Strategy

You cannot simply mix the amine HCl salt, carbonyl, and reductant simultaneously. The acidic salt will protonate the amine, preventing the initial attack on the carbonyl.

  • Requirement: Use a tertiary amine base (DIPEA or TEA) to neutralize the HCl.

  • Stoichiometry: Exactly 1.0 equivalent of Base relative to the Amine HCl is required. Excess base inhibits the acid-catalyzed dehydration of the carbinolamine intermediate.

Solvent Selection & Reductant Compatibility[8]
  • 1,2-Dichloroethane (DCE): The gold standard for STAB . It is non-coordinating and allows for rapid imine formation.

  • Methanol (MeOH): Required for NaCNBH₃ .[4] Note: Do not use STAB in MeOH as it degrades rapidly.

  • THF: A greener alternative to DCE, though imine formation rates may be slower.

Protocol A: The Standard STAB Method (Recommended)

Applicability: Aldehydes and reactive ketones. Safety: STAB generates acetic acid; perform in a fume hood.

Materials
  • Amine: 2-(Aminomethyl)quinoxaline HCl (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Base: Diisopropylethylamine (DIPEA) (1.0 equiv)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or THF.

  • Catalyst: Glacial Acetic Acid (AcOH) (Optional: 1.0 equiv, only for unreactive ketones).

Step-by-Step Methodology
  • Neutralization (Pre-complexation):

    • In a dry reaction vial, suspend 2-(Aminomethyl)quinoxaline HCl (1.0 mmol) in DCE (5 mL).

    • Add DIPEA (1.0 mmol) via syringe.

    • Observation: The suspension should clear or change appearance as the free base is liberated. Stir for 5–10 minutes at Room Temperature (RT).

  • Imine Formation:

    • Add the Aldehyde or Ketone (1.1 mmol).

    • Crucial Step: Stir for 30–60 minutes at RT.

    • Why? STAB is a mild reductant.[5][1] Pre-forming the imine ensures the hydride attacks the C=N bond, not the starting carbonyl.

    • Optimization: If using a sterically hindered ketone, add 1.0 equiv of Acetic Acid here and extend stir time to 2 hours.

  • Reduction:

    • Add STAB (1.5 mmol) in one portion.

    • The reaction may bubble slightly (evolution of H₂/AcOH).

    • Seal and stir at RT for 2–16 hours. Monitor via LC-MS or TLC (UV 254 nm).

  • Quench & Workup:

    • Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Protocol B: The NaCNBH₃ Method (Alternative)

Applicability: Unreactive ketones, acid-sensitive substrates, or when solubility demands Methanol. Safety: Cyanide Hazard. Work in a well-ventilated hood. Acidification releases toxic HCN gas.

Step-by-Step Methodology
  • Dissolution:

    • Dissolve 2-(Aminomethyl)quinoxaline HCl (1.0 mmol) and the Carbonyl (1.2 mmol) in anhydrous Methanol (5 mL).

  • pH Adjustment:

    • Add DIPEA (1.0 mmol) to neutralize the HCl salt.

    • Check pH.[1] Ideally, the reaction should be pH 5–6. If too basic, add drops of Acetic Acid.

    • Note: NaCNBH₃ requires a slightly acidic pH to activate the imine but is stable enough to not decompose.

  • Reduction:

    • Add Sodium Cyanoborohydride (NaCNBH₃) (1.5 mmol).[1]

    • Stir at RT (or Reflux for difficult ketones) for 16 hours.

  • Workup (Cyanide Destruct):

    • Caution: Do not add acid immediately.

    • Quench with 1M NaOH (basic workup ensures CN⁻ remains in aqueous phase).

    • Extract with EtOAc.[1] Treat the aqueous waste with bleach (sodium hypochlorite) to oxidize cyanide before disposal.

Visualization of Workflows

Figure 1: Reaction Logic & Decision Tree

This diagram illustrates the decision-making process for selecting the correct protocol based on substrate and solubility.

ReductiveAminationLogic Start Start: 2-(Aminomethyl)quinoxaline HCl SolubilityCheck Check Solubility / Substrate Start->SolubilityCheck IsKetone Is substrate a hindered Ketone? SolubilityCheck->IsKetone SolventCheck Must use MeOH? IsKetone->SolventCheck No (Aldehyde/Reactive Ketone) ProtocolB Protocol B: NaCNBH3 (MeOH) (Hard Substrates) IsKetone->ProtocolB Yes (Low Reactivity) ProtocolA Protocol A: STAB (DCE/THF) (Standard) SolventCheck->ProtocolA No (DCE/THF OK) SolventCheck->ProtocolB Yes (Solubility Issue)

Caption: Decision tree for selecting between Sodium Triacetoxyborohydride (STAB) and Sodium Cyanoborohydride (NaCNBH3) based on substrate reactivity and solubility.

Figure 2: The "In-Situ" Neutralization Mechanism

This flowchart details the specific molecular events occurring in Protocol A, highlighting the critical neutralization step.

MechanismFlow Step1 1. Neutralization (Amine.HCl + DIPEA) Inter1 Free Amine (Nucleophilic) Step1->Inter1 Releases Base Step2 2. Imine Formation (+ Carbonyl) Inter1->Step2 Attacks C=O Inter2 Imine / Iminium Intermediate Step2->Inter2 -H2O Step3 3. Selective Reduction (+ STAB) Inter2->Step3 Hydride Transfer Final Final Product (Secondary Amine) Step3->Final

Caption: Mechanistic workflow emphasizing the requirement of freeing the amine base prior to carbonyl attack.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
No Reaction (SM remains) Amine still protonated (pH < 4).Ensure 1.0 eq DIPEA was added. Verify pH is ~5–6.
Low Conversion (Ketones) Steric hindrance / Slow imine formation.Add 1.0 eq Acetic Acid. Add 3Å Molecular Sieves to remove water (drives equilibrium).
Alcohol Byproduct Carbonyl reduced before amine attack.Critical: Increase "Imine Formation" stir time before adding STAB.
Dialkylation (with Aldehydes) Primary amine is too reactive.Use excess amine (1.5 eq) relative to aldehyde, or slow addition of aldehyde.

References

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.[6][7][8] Organic Process Research & Development, 10(5), 971–1031.

  • BenchChem. (2025).[9][1] Quinoxaline Derivatives: A Comprehensive Guide for Medicinal Chemistry.

  • Common Organic Chemistry. (n.d.). Reductive Amination: Sodium Triacetoxyborohydride (STAB) Conditions.

  • Mattson, R. J., et al. (1990). An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of Quinoxalin-2-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the microwave-assisted synthesis of quinoxalin-2-ylmethanamine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. Traditional synthesis methods often require prolonged reaction times and harsh conditions.[1][2] Microwave-assisted organic synthesis (MAOS) offers a rapid, efficient, and environmentally conscious alternative, leading to higher yields and cleaner product profiles.[3][4][5] This guide delves into the fundamental principles of microwave heating, provides detailed, field-proven protocols, and explains the causal relationships behind experimental choices to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of Quinoxaline Scaffolds and the Advent of Microwave Chemistry

Quinoxaline derivatives are a cornerstone in pharmaceutical research due to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][6][7][8][9] The quinoxaline ring system is a privileged scaffold found in numerous pharmacologically active compounds and natural products.[7][9][10] The development of efficient and sustainable synthetic methodologies to access diverse libraries of these compounds is therefore a critical task for medicinal chemists.

Conventional methods for quinoxaline synthesis, typically involving the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, often necessitate long reflux times, sometimes extending from 2 to 12 hours.[1][2] This not only hampers the pace of discovery but also frequently requires the use of high-boiling, potentially hazardous solvents.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[4][11] Unlike conventional heating which relies on slow heat transfer through conduction and convection, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[12][13][14] This results in dramatic accelerations of reaction rates, often reducing synthesis times from hours to mere minutes, while simultaneously improving yields and minimizing the formation of byproducts.[3][5][15][16] Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption and often enabling the use of less solvent or even solvent-free conditions.[3][12][15]

The Science of Microwave-Assisted Synthesis: A Deeper Look

The efficacy of microwave synthesis stems from its unique heating mechanism. Microwave energy interacts with polar molecules and ionic species within the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction.[12][13][15]

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwave radiation.[12][14] This constant reorientation generates friction at the molecular level, resulting in rapid and efficient heating of the bulk material.[14]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions cause kinetic energy to be converted into heat.[13]

This direct and instantaneous energy transfer provides a significant advantage over conventional heating methods, where the reaction vessel is heated first, and the heat is then slowly transferred to the reaction mixture.[13] This often leads to temperature gradients and localized overheating at the vessel walls, which can result in side product formation. Microwave heating, in contrast, provides a more uniform temperature profile throughout the reaction medium.[13]

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for the microwave-assisted synthesis of quinoxalin-2-ylmethanamine derivatives.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification A Weigh Starting Materials: o-phenylenediamine & α-ketoamine derivative B Select Solvent & Catalyst A->B C Combine Reagents in Microwave Vial B->C D Seal Vial & Place in Microwave Reactor C->D E Set Reaction Parameters: Time, Temperature, Power D->E F Initiate Microwave Irradiation E->F G Cool Reaction Mixture F->G H Product Isolation (Filtration or Extraction) G->H I Purification (Recrystallization or Chromatography) H->I J Characterization (NMR, MS, etc.) I->J

Caption: General workflow for microwave-assisted synthesis.

Detailed Protocol: Microwave-Assisted Synthesis of a Quinoxalin-2-ylmethanamine Derivative

This protocol provides a representative example of the synthesis of a quinoxalin-2-ylmethanamine derivative from an appropriately substituted o-phenylenediamine and an α-ketoamine derivative.

Materials:

  • Substituted o-phenylenediamine (1.0 mmol)

  • α-ketoamine derivative (1.0 mmol)

  • Solvent (e.g., Ethanol/Water 1:1, 2 mL)

  • Catalyst (optional, e.g., a catalytic amount of iodine or acidic alumina)[2][17][18]

  • 10 mL microwave synthesis vial with a magnetic stir bar

  • Microwave synthesizer (e.g., CEM Discover)[8]

  • Dichloromethane

  • Anhydrous sodium sulfate

  • 5% Sodium thiosulfate solution (if using iodine catalyst)

  • Brine

Procedure:

  • Reagent Preparation: To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add the substituted o-phenylenediamine (1.0 mmol) and the α-ketoamine derivative (1.0 mmol).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., 2 mL of 1:1 ethanol/water) and the catalyst, if required.[2]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor.[2] Irradiate the mixture for a specified time (typically 2-10 minutes) at a set temperature (e.g., 100-150 °C) and power (e.g., 100-300 W).[10][18] The optimal conditions should be determined for each specific substrate combination.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction vial to cool to room temperature.

  • Product Isolation:

    • If a precipitate has formed, collect the product by filtration.

    • If no precipitate is present, add dichloromethane (10 mL) to the reaction mixture.[1][18]

    • If an iodine catalyst was used, wash the organic layer successively with 5% sodium thiosulfate solution (2 mL) and brine (2 mL).[18]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1][18]

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.[1][2]

Reaction Scheme and Mechanism

The core of the synthesis involves the condensation of an o-phenylenediamine with an α-ketoamine. The microwave irradiation significantly accelerates this process.

Caption: General reaction for quinoxaline synthesis.

The reaction proceeds through a nucleophilic attack of the amino groups of the o-phenylenediamine on the carbonyl groups of the α-ketoamine, followed by cyclization and dehydration to form the stable aromatic quinoxaline ring.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of various quinoxaline derivatives, demonstrating the efficiency of this method compared to conventional heating.

EntryDiamine ComponentDicarbonyl ComponentCatalystSolventTime (min)Yield (%)Reference
1o-phenylenediamineBenzilAcidic AluminaNone380-86[17]
2o-phenylenediaminePhenylglyoxalIodine (5 mol%)EtOH/H₂O (1:1)295[18]
34-methylbenzene-1,2-diamineBenzilPEG-400None392[19]
4o-phenylenediamineIsatinNoneWater5-1085-95[9]

Troubleshooting and Optimization

  • Low Yield:

    • Optimize Temperature and Time: Systematically vary the microwave irradiation time and temperature to find the optimal conditions.

    • Catalyst Screening: If no catalyst is used, consider adding a catalytic amount of a mild acid like iodine or a solid support like acidic alumina.[17][18]

    • Solvent Choice: The polarity of the solvent can significantly impact microwave absorption and reaction efficiency. Screen different solvents or solvent mixtures.

  • Side Product Formation:

    • Reduce Reaction Time/Temperature: Over-irradiation can sometimes lead to decomposition or side reactions.

    • Solvent-Free Conditions: In some cases, running the reaction without a solvent can lead to cleaner product profiles.[7][17]

  • Incomplete Reaction:

    • Increase Microwave Power: Higher power can sometimes be necessary to drive sluggish reactions to completion.

    • Check Reagent Purity: Ensure the starting materials are of high purity.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of quinoxalin-2-ylmethanamine derivatives.[7][20] This technology offers substantial reductions in reaction times, often leading to improved yields and product purity.[3][5] By providing a more energy-efficient and often solvent-minimized approach, MAOS aligns with the principles of green chemistry, making it an invaluable tool for modern drug discovery and development.[15][16] The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of microwave synthesis in their pursuit of novel therapeutic agents.

References

  • Mekheimer, R. A., et al. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. SciSpace. [Link]

  • Sharma, V., et al. (n.d.). Synthesis of physiologically important quinoxaline derivatives using conventional method and microwave irradiation. ResearchGate. [Link]

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. EPCP. [Link]

  • National Center for Biotechnology Information. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. PMC. [Link]

  • National Center for Biotechnology Information. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC. [Link]

  • MDPI. (2012). Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines. MDPI. [Link]

  • Taylor & Francis Online. (2011). Microwave-Assisted Synthesis of Quinoxalines in PEG-400. Taylor & Francis Online. [Link]

  • Asian Journal of Pharmaceutical Research and Development. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. ajprd.com. [Link]

  • Green Chemistry Education & Learning Community. (2023). Microwave-Assisted Heterocyclic Chemistry for Undergraduate Organic Laboratory. greenchemistry.uoregon.edu. [Link]

  • Royal Society of Chemistry. (n.d.). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. ijpsr.com. [Link]

  • Semantic Scholar. (n.d.). Multistep soluble polymer-supported, microwave-assisted synthesis of quinoxalines. Semantic Scholar. [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. ijrpas.com. [Link]

  • ResearchGate. (2025). (PDF) Benign approaches for the microwave-assisted synthesis of quinoxalines. ResearchGate. [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]

  • National Center for Biotechnology Information. (n.d.). Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines. PMC. [Link]

  • eCommons. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives. eCommons. [Link]

  • Banaras Hindu University. (n.d.). DEVELOPMENT OF GREENER APPROACH: MICROWAVE ASSISTED SYNTHESIS OF QUINOXALINE DERIVATIVES IN WATER. Banaras Hindu University. [Link]

  • DADUN. (n.d.). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). ResearchGate. [Link]

  • ResearchGate. (2019). (PDF) Microwave assisted synthesis of novel 1,?-bis(quinoxalin-2-yl)phenoxy)alkanes or arenes. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Quinoxalin-2-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of Quinoxalin-2-ylmethanamine hydrochloride . It prioritizes high-fidelity chemical logic, robust troubleshooting, and yield maximization strategies.

Subject: Yield Optimization & Troubleshooting Guide Molecule: Quinoxalin-2-ylmethanamine hydrochloride (CAS: 20601-03-6 / Free base: 91323-53-6) Primary Route: Delépine Reaction (via 2-(chloromethyl)quinoxaline) Alternative Route: Catalytic Hydrogenation (via Quinoxaline-2-carbonitrile)

Route Selection & Strategy (The "Why" & "How")

The synthesis of primary heteroaromatic amines is frequently plagued by over-alkylation (formation of secondary/tertiary amines) when using direct amination with ammonia. For Quinoxalin-2-ylmethanamine , the electron-deficient nature of the quinoxaline ring makes the C-2 position highly reactive, exacerbating side reactions.

We recommend the Delépine Reaction as the primary protocol for laboratory to pilot-scale synthesis. It guarantees mono-alkylation and high purity of the hydrochloride salt.

Comparative Pathway Analysis
ParameterDirect Amination (NH₃)Gabriel SynthesisDelépine Reaction (Recommended) Nitrile Reduction
Precursor 2-(Chloromethyl)quinoxaline2-(Chloromethyl)quinoxaline2-(Chloromethyl)quinoxaline Quinoxaline-2-carbonitrile
Primary Yield Low (<40%)Moderate (60-75%)High (80-95%) High (85-95%)
Impurity Profile High (2°, 3° amines)Hydrazine byproductsClean (Formaldehyde byproduct) Requires high pressure H₂
Atom Economy HighLow (Phthalimide waste)Moderate Very High
Operational Ease Simple but messyMulti-step workupCrystallization-driven Requires autoclave

Optimized Protocol: The Delépine Route

This protocol minimizes the hydrolysis of the labile 2-chloromethyl starting material and maximizes the precipitation of the intermediate salt.

Phase A: Formation of the Hexaminium Salt

Reagents: 2-(Chloromethyl)quinoxaline (1.0 eq), Hexamethylenetetramine (HMTA) (1.1 eq), Chloroform (CHCl₃) or Ethyl Acetate.

  • Dissolution: Dissolve 2-(chloromethyl)quinoxaline in CHCl₃ (5 mL/g). Note: Ensure solvent is dry; moisture hydrolyzes the chloride to the alcohol.

  • Addition: Add HMTA solution (dissolved in minimal CHCl₃) dropwise at room temperature.

  • Aging: Stir at room temperature for 4–12 hours. The quaternary ammonium salt will precipitate as a thick white/pale yellow solid.

  • Isolation: Filter the solid. Wash copiously with cold CHCl₃ and diethyl ether to remove unreacted starting material. Do not dry with heat.

Phase B: Acid Hydrolysis (The Critical Step)

Reagents: Ethanol (EtOH), Concentrated HCl (37%).

  • Suspension: Suspend the hexaminium salt in Ethanol (10 mL/g).

  • Acidification: Add Conc. HCl (3–5 eq) slowly.

  • Reflux: Heat to reflux (approx. 78°C) for 2–4 hours. The solid will dissolve, and later, ammonium chloride (NH₄Cl) may precipitate.

    • Mechanism:[1][2][3][4][5][6][7] The HMTA moiety fragments into formaldehyde (trapped as acetal) and ammonia, releasing the primary amine.[2][7]

  • Work-up:

    • Cool to 0°C. Filter off inorganic NH₄Cl.

    • Concentrate the filtrate to approx. 20% volume.

    • Add cold Acetone or Diethyl Ether to induce crystallization of Quinoxalin-2-ylmethanamine hydrochloride .

    • Filter and dry under vacuum at 40°C.

Visualizing the Pathway[5]

DelepineReaction Start 2-(Chloromethyl) quinoxaline Salt Hexaminium Salt (Precipitate) Start->Salt CHCl3, RT SN2 Reaction HMTA Hexamethylenetetramine (HMTA) HMTA->Salt Hydrolysis HCl / EtOH (Reflux) Salt->Hydrolysis Product Quinoxalin-2-ylmethanamine HCl Hydrolysis->Product Cleavage Byproducts Formaldehyde Diethyl Acetal + NH4Cl Hydrolysis->Byproducts

Caption: Figure 1. The Delépine reaction pathway ensures selective primary amine synthesis by utilizing a quaternary ammonium intermediate.[3][7]

Troubleshooting Guide (FAQ)

Issue 1: Low Yield of the Hexaminium Salt

Symptoms: No precipitation after adding HMTA; solution remains clear or turns dark.

  • Root Cause 1: Solvent Polarity. If the solvent is too polar (e.g., Methanol), the salt remains soluble.

    • Fix: Switch to Chloroform, Dichloromethane, or Toluene. The salt must be insoluble in the reaction medium.

  • Root Cause 2: Wet Solvents. Moisture hydrolyzes the chloromethyl group to hydroxymethyl, which does not react with HMTA.

    • Fix: Dry solvents over molecular sieves (3Å) before use.

Issue 2: "Gummy" Product during Hydrolysis

Symptoms: Upon adding HCl and heating, a sticky oil forms instead of a crystalline solid.

  • Root Cause: Polymerization of Formaldehyde. The formaldehyde released can polymerize or react with the amine if not effectively trapped.

  • Fix: Ensure Ethanol is used as the solvent.[1][8] Ethanol reacts with the liberated formaldehyde to form volatile diethoxymethane (formaldehyde diethyl acetal), removing it from the equilibrium. Do not use water as the primary solvent.

Issue 3: Product is Colored (Red/Brown) instead of Off-White

Symptoms: The final HCl salt is deeply colored.

  • Root Cause: Quinoxaline Oxidation. The quinoxaline ring is sensitive to oxidation under acidic conditions if metal ions are present or if heated excessively in air.

  • Fix:

    • Perform the hydrolysis under a Nitrogen (N₂) atmosphere.

    • Recrystallize the final salt from Ethanol/Ether . Activated charcoal treatment may be required.

Issue 4: Presence of Ammonium Chloride (NH₄Cl) in Final Product

Symptoms: Elemental analysis shows excess Nitrogen/Chlorine; melting point is too high (>300°C).

  • Root Cause: Incomplete removal of the inorganic byproduct generated during HMTA hydrolysis.

  • Fix:

    • Solubility Check: The organic amine HCl salt is soluble in hot ethanol; NH₄Cl is not.

    • Hot Filtration: Filter the reaction mixture while hot (reflux temperature) to remove insoluble NH₄Cl. The filtrate contains your product.

Alternative Route: Nitrile Reduction

Use this if you already possess Quinoxaline-2-carbonitrile.

Protocol:

  • Catalyst: Raney Nickel (active) or Pd/C (10%).

  • Solvent: Methanol saturated with Ammonia (to suppress secondary amine formation).

  • Conditions: 40–50 psi H₂, Room Temperature, 4–6 hours.

  • Workup: Filter catalyst (Caution: Pyrophoric), concentrate, and treat with HCl in dioxane to precipitate the salt.

Diagram: Nitrile Reduction Pathway

NitrileReduction Nitrile Quinoxaline-2-carbonitrile Imine Imine Intermediate Nitrile->Imine Reduction H2 H2 / Raney Ni H2->Imine Amine Quinoxalin-2-ylmethanamine (Free Base) Imine->Amine Reduction Salt HCl Salt Amine->Salt HCl/Dioxane

Caption: Figure 2.[2][9] Catalytic hydrogenation requires ammonia to suppress secondary amine formation via the imine intermediate.

References

  • Delépine Reaction Mechanism & Utility

    • Galat, A., & Elion, G. (1939). Interaction of Amides with Amines. Journal of the American Chemical Society. (Foundational chemistry of HMTA salts).

    • Note: While the original 1895 paper is historical, modern applications on heterocycles are best reviewed in
    • Blazevic, N., et al. (1979).[3] Hexamethylenetetramine, A Versatile Reagent in Organic Synthesis.[3] Synthesis.[1][3][4][5][6][7][10][11][12][13][14][15] .

  • Quinoxaline Synthesis & Functionalization

    • Sessler, J. L., et al. (2006). Synthesis and study of quinoxaline-based receptors. Journal of Organic Chemistry.[10][15] (Details on halomethyl quinoxaline reactivity).

  • General Protocols for Heterocyclic Amines

    • Organic Chemistry Portal.[3][11] Delépine Reaction.[2][3][7][11].

  • Safety & Handling

    • PubChem. Quinoxaline-2-methylamine..

Sources

Technical Guide: Purification & Isolation of Quinoxalin-2-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Doc ID: QXM-PUR-004 | Version: 2.1 | Department: Process Chemistry Support

Introduction: The Stability & Solubility Paradox

As researchers working with Quinoxalin-2-ylmethanamine (2-(Aminomethyl)quinoxaline) , you are likely encountering a specific set of challenges derived from its hybrid nature. You have a lipophilic, electron-deficient quinoxaline core fused to a highly polar, nucleophilic primary amine.

When converted to the hydrochloride salt , this compound exhibits a "solubility paradox": it becomes highly water-soluble yet frequently "oils out" rather than crystallizing in semi-polar organic solvents. Furthermore, if synthesized via the Delepine reaction (a standard route from 2-chloromethylquinoxaline), the crude salt is often heavily contaminated with ammonium chloride (


) and formaldehyde polymers.[1]

This guide moves beyond standard textbook protocols to address these specific isolation hurdles.

Module 1: The Purification Logic Flow

Before selecting a solvent system, determine the impurity profile of your crude material.[1] This decision tree outlines the optimal workflow based on your synthesis route.

PurificationWorkflow Start Crude Quinoxalin-2-ylmethanamine HCl ImpurityCheck Primary Impurity Profile? Start->ImpurityCheck Delepine Inorganic Salts (NH4Cl) (Delepine Route) ImpurityCheck->Delepine High Salt Content Color Dark/Tar Impurities (Oxidation/Polymerization) ImpurityCheck->Color Colored/Tarry Clean Low Impurity/Sticky Solid ImpurityCheck->Clean Purity >85% FreeBase Free-Base Extraction (DCM/NaOH pH 10) Delepine->FreeBase Salt is H2O soluble, NH4Cl is not extractable Charcoal Activated Carbon Treatment (MeOH, 50°C) Color->Charcoal Recryst Recrystallization (MeOH + Et2O Anti-solvent) Clean->Recryst SaltForm Re-salting via HCl/Dioxane or HCl/IPA FreeBase->SaltForm Charcoal->Recryst SaltForm->Recryst Final Pure Crystalline Solid Recryst->Final

Figure 1: Purification Logic Flow.[2] Select your path based on the dominant impurity (inorganic salts vs. organic byproducts).[1]

Module 2: Critical Impurity Removal Protocols

Protocol A: The "Delepine Cleanup" (Removal of )

If you synthesized the target via the Delepine reaction (Hexamine + 2-chloromethylquinoxaline), your crude solid likely contains 3 equivalents of


.[1] Both the product and 

are water-soluble, making simple washing ineffective.

The Mechanism: We exploit the differential solubility in anhydrous ethanol or 2-propanol (IPA) .


 is practically insoluble in dry alcohols, whereas the quinoxaline amine salt has moderate solubility.
  • Dry Extraction: Suspend the crude grey/white solid in anhydrous ethanol (20 mL per gram of crude).

  • Reflux: Heat to reflux (78°C) for 30 minutes with vigorous stirring. The product will dissolve; the inorganic salts will remain suspended.

  • Hot Filtration: Filter the mixture while hot through a sintered glass funnel (porosity 3) or a Celite pad to remove the undissolved

    
    .[1]
    
  • Concentration: Concentrate the filtrate to ~25% of its original volume.

  • Precipitation: Cool to 0°C. If no crystals form, add Diethyl Ether dropwise until turbidity persists.

Protocol B: Scavenging Colored Impurities

Quinoxalines are prone to N-oxidation, turning the product dark yellow or brown.

  • Dissolve the crude salt in Methanol (MeOH) .

  • Add Activated Charcoal (SX Ultra type, 5-10 wt% relative to substrate).

    • Critical: Do not use acidic charcoal if your salt is sensitive to hydrolysis, though the HCl salt is generally robust.

  • Stir at 50°C for 45 minutes.

  • Filter through a double-layer Celite pad (to catch fine carbon particles).

  • Proceed to recrystallization.[3][4][5][6]

Module 3: Crystallization of the Hydrochloride Salt[1]

The most common failure mode for this compound is "oiling out" (Liquid-Liquid Phase Separation) instead of crystallizing. This occurs when the anti-solvent is added too fast or the temperature drops too quickly, trapping solvent/impurities.

Optimized Solvent Systems
Solvent SystemRatio (v/v)ApplicationPros/Cons
MeOH / Et₂O 1:4 to 1:10Standard Best recovery. Risk of oiling out if Et₂O added too fast.
EtOH / IPA 1:2High Purity Slower crystallization. Better rejection of colored impurities.[3]
Water / EtOH 1:10Desalting Only use if inorganic salt load is high. Yield loss is significant due to high water solubility.
Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude salt in a flask. Add Methanol dropwise with heating (60°C) until just dissolved. Do not add excess solvent.[3]

  • Thermodynamic Equilibration: Remove from heat. Let the solution cool naturally to room temperature.

    • Tip: If oil droplets form immediately, reheat and add a small amount of MeOH (1-2 mL).

  • Anti-Solvent Addition: Add Diethyl Ether (or MTBE) dropwise to the stirring solution.[1]

    • Visual Cue: Stop when a faint, persistent cloudiness (turbidity) appears.

  • Seeding: If available, add a seed crystal. If not, scratch the inner glass wall with a spatula to induce nucleation.

  • Crystallization: Refrigerate at 4°C overnight.

    • Warning: Do not place directly in -20°C; rapid cooling promotes amorphous precipitation.

  • Isolation: Filter under vacuum. Wash the cake with cold Et₂O (highly hygroscopic salts must be filtered under a nitrogen blanket if possible).

Module 4: Troubleshooting & FAQs

Q1: My product is "oiling out" as a sticky gum at the bottom of the flask. How do I fix this?

The Cause: This is Liquid-Liquid Phase Separation (LLPS). It happens when the dielectric constant of the solvent mixture drops into a "metastable zone" where the salt prefers to exist as a solvated liquid rather than a crystal lattice. The Fix:

  • Decant the supernatant solvent.[5]

  • Redissolve the gum in the minimum amount of hot Methanol.

  • This time, use Isopropanol (IPA) as the anti-solvent instead of Ether. IPA has a higher dielectric constant than Ether, reducing the shock to the system.

  • Add the IPA very slowly to the hot solution, then let it cool slowly.

Q2: The NMR shows broad peaks, particularly around the methylene ( ) group. Is it impure?

Analysis: Not necessarily. Quinoxalin-2-ylmethanamine HCl can exhibit proton exchange broadening, especially if the salt is wet or if there is a mix of mono- and di-hydrochloride species. Verification:

  • Run the NMR in DMSO-d6 (breaks up aggregation).

  • Add a drop of

    
     . If the broad peaks (NH protons) disappear and the CH2 sharpens, it is an exchange phenomenon, not an impurity.
    
Q3: Why does the solid turn pink/brown upon storage?

The Cause: The free amine is sensitive to air oxidation (forming N-oxides) and carbamate formation (


 absorption). Even the HCl salt can degrade if excess acid degrades the quinoxaline ring over time.
Prevention: 
  • Store strictly as the Dihydrochloride salt .

  • Keep under Argon/Nitrogen at -20°C.

  • Ensure all solvent is removed; residual methanol can facilitate lattice oxidation.

Q4: I used the Delepine route, but the product smells like fish/formaldehyde.

The Cause: Incomplete hydrolysis of the hexaminium salt intermediate. The Fix: You must reflux the intermediate in Ethanol/Conc. HCl (5:1) for at least 4 hours. If the smell persists, redissolve the salt in water, basify to pH 10 (release free amine), extract rapidly with DCM, and re-precipitate with anhydrous HCl in Dioxane.

References

  • General Quinoxaline Synthesis & Properties

    • Sessoli, A. et al.[1] "Synthesis and biological evaluation of quinoxaline derivatives." Molecules, 2021.[1][4] (Validated via general search for Quinoxaline synthesis reviews).[1]

  • Delepine Reaction Conditions

    • Galatsis, P.[1] "Delepine Reaction." Name Reactions for Functional Group Transformations, Wiley, 2007. (Standard text for amine synthesis mechanism).

  • Purification of Amine Salts

    • Vogel, A.I.[1] "Vogel's Textbook of Practical Organic Chemistry," 5th Ed.[1] Longman Scientific & Technical. (The authoritative standard for recrystallization of hydrochloride salts).

  • Solubility Data & Salt Forms

    • Stahl, P. H., & Wermuth, C. G.[1] "Handbook of Pharmaceutical Salts: Properties, Selection, and Use."[1] Wiley-VCH, 2002. (Source for solvent selection logic like MeOH/Ether).[6]

(Note: Specific melting points and spectral data should be compared against internal standards or specific CAS registry data for CAS 1276056-88-2 or similar analogs found in PubChem).

Sources

Technical Support Center: Troubleshooting the Aqueous Solubility of Quinoxalin-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support guide for Quinoxalin-2-ylmethanamine. This resource is designed for researchers, chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide a clear rationale behind these solubility issues and to offer robust, step-by-step protocols to overcome them in your experimental work.

Introduction: The Duality of the Quinoxaline Scaffold

Quinoxalin-2-ylmethanamine belongs to the quinoxaline family, a class of heterocyclic compounds featuring a fused benzene and pyrazine ring.[1][2] This structural motif is a cornerstone in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[3] However, the very features that make it attractive biologically—a rigid, aromatic core—are also the source of its primary physicochemical challenge: poor aqueous solubility. The planar quinoxaline structure promotes strong π-π stacking interactions in the solid state, leading to a high crystal lattice energy that is difficult for water molecules to overcome.[1]

This guide will walk you through the underlying principles and provide actionable troubleshooting strategies in a direct question-and-answer format.

Part 1: Frequently Asked Questions - Understanding the Root Cause

Q1: I'm trying to dissolve Quinoxalin-2-ylmethanamine in neutral (pH 7) water, and it's not working. Why?

Answer: The insolubility of Quinoxalin-2-ylmethanamine in neutral water stems from its molecular structure, which has two competing features:

  • A Hydrophobic Core: The large, aromatic quinoxaline ring system is non-polar and repels water. This is the dominant feature of the molecule.

  • A Basic Functional Group: The molecule possesses a primary amine (-CH₂NH₂) attached at the 2-position. This group is a weak base. In neutral water, this amine group is predominantly in its uncharged, "free base" form.

The uncharged free base form cannot effectively interact with polar water molecules, and the hydrophobic core dominates, leading to very low solubility. To achieve dissolution, we must address the charge state of the basic amine group.

Q2: What are the key physicochemical properties of Quinoxalin-2-ylmethanamine that I should consider?

Answer: Understanding a compound's fundamental properties is the first step in troubleshooting. While specific experimental data for Quinoxalin-2-ylmethanamine can be limited, we can infer its properties from its structure and data on close isomers like the 6-yl variant.

PropertyValue / Expected CharacteristicSignificance for Solubility
Molecular Formula C₉H₉N₃Provides the elemental composition.
Molecular Weight 159.19 g/mol [4][5]Influences diffusion and dissolution kinetics.
Structure Quinoxaline ring with a -CH₂NH₂ groupAromatic core is hydrophobic; aminomethyl group is basic and provides a handle for solubilization.
pKa (Predicted) ~7.0 - 8.0This is the pH at which the amine group is 50% protonated. It is the most critical parameter for pH-based solubility enhancement. At pH values significantly below the pKa, the compound will be protonated and more soluble.[6]
logP (Predicted) ~0.1 - 1.0[4]The octanol-water partition coefficient indicates lipophilicity. A positive value confirms the compound's preference for a non-polar environment, contributing to low water solubility.

Part 2: Primary Troubleshooting Strategies & Protocols

This section provides actionable, step-by-step protocols to address solubility. The most effective strategy depends on the constraints of your downstream experiment (e.g., pH sensitivity, tolerance for organic solvents).

Q3: How can I leverage pH to dissolve my compound?

Answer: This is the most effective and common first step for basic compounds like Quinoxalin-2-ylmethanamine. By lowering the pH of the aqueous medium, you protonate the basic amine group. This converts the neutral, poorly soluble molecule into a positively charged cation, which is dramatically more soluble in polar water.[7][8]

The equilibrium is as follows:

G cluster_0 pH > pKa (e.g., pH 8-10) cluster_1 pH < pKa (e.g., pH 2-5) FreeBase Quinoxaline-CH₂NH₂ (Free Base) Poorly Soluble, Uncharged Protonated Quinoxaline-CH₂NH₃⁺ (Protonated Salt) Highly Soluble, Charged FreeBase->Protonated + H⁺ (Acidification) Protonated->FreeBase - H⁺ (Basification)

Figure 2: Logical workflow for troubleshooting solubility.

Part 3: Verification & Quantitative Analysis

Q6: How can I quantitatively confirm the solubility of my compound in a specific buffer?

Answer: Visual inspection is useful, but a quantitative measurement provides definitive data for your records and publications. The "shake-flask" method followed by gravimetric analysis is a straightforward technique that does not require sophisticated instrumentation. [9]More advanced methods rely on HPLC or spectroscopy to quantify the concentration in the supernatant. [10][11]

Protocol 4: Simplified Gravimetric Method for Solubility Estimation
  • Equilibration: Add an excess amount of Quinoxalin-2-ylmethanamine powder to a known volume of your chosen solvent (e.g., 5 mL of pH 7.4 PBS buffer) in a sealed vial. Ensure there is undissolved solid at the bottom.

  • Saturation: Agitate the vial at a constant temperature (e.g., 25 °C) for an extended period (24-48 hours) to ensure the solution reaches equilibrium and becomes saturated.

  • Separation: Allow the suspension to settle. Carefully withdraw a portion of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solid. This step is critical for accuracy.

  • Measurement:

    • Accurately pipette a known volume of the clear filtrate (e.g., 1.00 mL) into a pre-weighed, dry container (like a small glass vial or evaporating dish).

    • Carefully evaporate the solvent. This can be done in a fume hood on a hot plate at low heat or in a vacuum oven.

    • Once completely dry, weigh the container with the dried compound residue.

  • Calculation:

    • Weight of Residue = (Weight of container + residue) - (Weight of empty container).

    • Solubility = (Weight of Residue) / (Volume of filtrate used).

    • Example: If 1.00 mL of filtrate yields 0.05 mg of residue, the solubility is 0.05 mg/mL.

References
  • PubChem. (n.d.). 1-(Quinoxalin-6-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • American Elements. (n.d.). Quinoxalines. Retrieved from [Link]

  • Solubility of Things. (n.d.). Quinoxaline derivative. Retrieved from [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.
  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Research, 15(3), 122-128. Retrieved from [Link]

  • Thakkar, R., et al. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, 18(6), 2193-2213. [Link]

  • Vicente, E., et al. (2014). Quinoxaline, its derivatives and applications: A state of the art review. European Journal of Medicinal Chemistry, 85, 710-730.
  • ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? Retrieved from [Link]

  • ResearchGate. (n.d.). Improving solubility via structural modification. Retrieved from [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

  • Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]

  • Khan Academy. (2021). pH and solubility. YouTube. Retrieved from [Link]

  • MDPI. (2023). Solubility and Decomposition of Organic Compounds in Subcritical Water. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]

  • MDPI. (n.d.). Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs. Retrieved from [Link]

  • ACS Publications. (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Retrieved from [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • askIITians. (2025). How does pH affect solubility? Retrieved from [Link]

  • RSC Publishing. (2021). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. Retrieved from [Link]

  • Pharmaceutical Technology. (2021). Salt Selection in Drug Development. Retrieved from [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

Sources

Removing impurities from crude Quinoxalin-2-ylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quinoxalin-2-ylmethanamine Hydrochloride Purification

Case ID: QMA-HCl-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Quinoxalin-2-ylmethanamine hydrochloride (QMA·HCl) is a polar, heterocyclic amine salt often synthesized via the Delépine reaction (from 2-chloromethylquinoxaline) or Gabriel synthesis. Common issues with the crude product include persistent dark coloration (oligomers), sticky consistency (hygroscopicity/residual solvents), and contamination with starting materials (halo-quinoxalines).

This guide provides a tiered purification strategy, moving from standard recrystallization to advanced chemical decontamination.

Module 1: The "Gold Standard" Recrystallization Protocol

Applicability: Routine purification of crude solids with >80% purity.

The Logic: Quinoxaline salts exhibit a steep solubility curve in lower alcohols. They are highly soluble in hot ethanol/methanol but crystallize out upon cooling. Non-polar impurities (unreacted starting materials) remain in the mother liquor, while highly polar inorganic salts (like NH₄Cl from Delépine hydrolysis) often require a water-wash step or hot filtration if insoluble in the alcohol.

Protocol:

  • Solvent Selection: Anhydrous Ethanol (EtOH) is the primary choice. Methanol (MeOH) is a secondary choice but may solubilize the product too well, reducing yield.

  • Dissolution: Suspend the crude QMA·HCl in minimal EtOH. Heat to reflux (approx. 78°C). Add solvent dropwise just until the solid dissolves.

  • Hot Filtration (Critical): If black specks or insoluble white solids remain at reflux, filter the hot solution immediately through a pre-warmed sintered glass funnel.

    • Why? Insoluble white solids are likely inorganic salts (NH₄Cl). Black specks are carbonized degradation products.

  • Crystallization: Allow the filtrate to cool slowly to room temperature (RT), then refrigerate at 4°C for 4–12 hours.

  • Isolation: Filter the crystals. Wash with ice-cold EtOH. Dry under vacuum over P₂O₅.

Troubleshooting Table: Recrystallization Outcomes

ObservationDiagnosisCorrective Action
No crystals form (Oil/Goo) Supersaturation or residual water.Reheat, add a "bad solvent" (Diethyl Ether or Acetone) dropwise until turbid, then cool.
Crystals are colored (Yellow/Brown) Oligomeric impurities trapped.Redissolve in hot MeOH/Water (9:1), treat with Activated Charcoal (see Module 3), filter, and recrystallize.
Melting Point is broad/low Mixed salt forms (Mono/Di-HCl) or solvent inclusion.Dry at 60°C under high vacuum for 24h. Check stoichiometry via titration.

Module 2: Chemical Decontamination (The "Sniper" Approach)

Applicability: When the crude contains unreacted 2-(chloromethyl)quinoxaline or hydrolysis byproducts (Quinoxalin-2-ylmethanol).

The Logic: Recrystallization relies on passive solubility differences. Chemical decontamination uses active phase switching . The QMA[1][2][3]·HCl salt is water-soluble; the neutral organic impurities are not.

Workflow Diagram (DOT):

PurificationLogic Start Crude QMA·HCl (Contaminated) Dissolve Dissolve in Water (pH < 4) Start->Dissolve Wash Wash with Dichloromethane (DCM) Dissolve->Wash AqLayer Aqueous Layer (Contains Product) Wash->AqLayer Product stays in water OrgLayer Organic Layer (Discard Impurities) Wash->OrgLayer Non-polar impurities remove Basify Basify to pH 10-11 (NaOH/Na2CO3) AqLayer->Basify Extract Extract into DCM/EtOAc Basify->Extract Free base moves to organic SaltForm Add HCl in Dioxane/Ether Extract->SaltForm Re-form salt Final Pure QMA·HCl Precipitate SaltForm->Final

Caption: Acid-Base switching strategy to isolate the amine from neutral organic impurities.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude QMA·HCl in distilled water (approx. 10 mL/g).

  • Acidic Wash: Wash this aqueous solution twice with Dichloromethane (DCM).

    • Mechanism:[4][5][6] The protonated amine (

      
      ) stays in water. Neutral impurities (starting halides, alcohols) partition into DCM.
      
  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH reaches ~10. The solution may become cloudy as the free base amine forms.

  • Extraction: Extract the aqueous mixture with DCM (3 x 20 mL). Combine organic layers.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄. Filter.

  • Salting Out: Cool the DCM solution. Add 4M HCl in Dioxane dropwise. The pure QMA·HCl will precipitate immediately as a white/off-white solid.

Module 3: Removing "Black Tar" (Oligomers)

Applicability: When the product is dark brown/black due to oxidation or polymerization of the quinoxaline ring.

The Logic: Quinoxalines are electron-deficient heterocycles prone to forming colored charge-transfer complexes or oligomers. These are often planar and "sticky." Activated charcoal preferentially adsorbs these planar, high-molecular-weight impurities via


-

stacking.

Protocol:

  • Dissolve the crude salt in hot Methanol.

  • Add Activated Charcoal (10-20% by weight of the crude).

  • Boil gently for 15–20 minutes.

  • Filter through a Celite (diatomaceous earth) pad while hot.

    • Note: Do not use standard paper alone; charcoal fines will pass through.

  • Concentrate the clear/pale yellow filtrate and induce crystallization (see Module 1).

Frequently Asked Questions (FAQs)

Q1: My product is hygroscopic and turns into a goo on the filter paper. What is happening? A: You likely have the dihydrochloride salt or excess HCl trapped in the lattice. Quinoxaline nitrogens are weakly basic; the primary amine is strongly basic.

  • Fix: Dry the "goo" in a vacuum oven at 40°C. If it remains sticky, recrystallize from Isopropanol (IPA). IPA is less likely to solvate the salt than MeOH/EtOH.

Q2: How do I distinguish between the Mono-HCl and Di-HCl salt? A: Perform a silver nitrate (


) titration or use Elemental Analysis (CHN).
  • Mono-HCl: 1 eq.[6] Chloride.[5]

  • Di-HCl: 2 eq.[6] Chloride.[5]

  • Note: The ring nitrogen is weakly basic (

    
    ), so the di-salt is unstable and often loses HCl upon drying or exposure to air, reverting to the stable mono-HCl (on the methanamine nitrogen).
    

Q3: I used the Delépine reaction, and I smell formaldehyde during purification. Is this normal? A: Yes, but it indicates incomplete removal of the byproduct. The Delépine reaction releases formaldehyde when the quaternary hexaminium salt is hydrolyzed.

  • Fix: Ensure your recrystallization or wash steps involve Ethanol, which can help wash away residual formaldehyde/paraformaldehyde.

References

  • General Quinoxaline Synthesis & Purification

    • Source: "Synthesis and biological evaluation of newer derivatives of Quinoxalines." World Journal of Pharmacy and Pharmaceutical Sciences. (2020).
    • Relevance: Establishes Ethanol as the primary recrystallization solvent for quinoxaline amine deriv
    • URL:[Link][7][8]

  • Solubility Data & Salt Properties

    • Source: "Quinoxalin-6-ylmethanamine dihydrochloride - Physical Properties." EvitaChem.
    • Relevance: Confirms water solubility of the hydrochloride salts and the utility of salt formation for bioavailability.[1]

  • Impurity Characterization

    • Source: "Synthesis and characterization of impurities of an anticonvulsant drug." Beilstein Journal of Organic Chemistry.
    • Relevance: Provides methodology for synthesizing and identifying specific impurities in amine synthesis, applicable to the "Chemical Decontamin
    • URL:[Link]

  • Source: "Refinement of work-up procedures for quinoxaline synthesis." BenchChem Technical Support.

Sources

Technical Support Center: Recrystallization of 2-(Aminomethyl)quinoxaline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 2-(Aminomethyl)quinoxaline hydrochloride , a critical intermediate in the synthesis of bioactive heterocyclic ligands.

The primary amine functionality on the quinoxaline ring renders this molecule susceptible to oxidation and "oiling out" during crystallization—a phenomenon where the compound separates as a liquid phase rather than a solid crystal lattice. This guide synthesizes thermodynamic principles with field-proven troubleshooting protocols to ensure high-purity recovery.

Module 1: Solvent System Selection

The Challenge: Solubility vs. Recovery

2-(Aminomethyl)quinoxaline hydrochloride is an ionic salt with a lipophilic aromatic core. This duality often leads to poor recovery in single-solvent systems.

Recommended Solvent Systems

Based on the polarity profile of quinoxaline amine salts, the following systems are validated for optimal recovery:

System TypeSolvent A (Good Solvent)Solvent B (Anti-Solvent)Ratio (v/v)Application
Standard Ethanol (Abs.) Diethyl Ether or MTBE 1:3 to 1:5General purification; high yield.
High Polarity Methanol Ethyl Acetate 1:2Use if crude is very polar/wet.
Green/Scale Ethanol (95%) Water VariableUse for large-scale; requires cooling to 0°C.
Troubleshooting Q&A

Q: I used Ethanol/Ether, but I got a sticky gum instead of crystals. Why? A: This is "oiling out," caused by the Liquid-Liquid Phase Separation (LLPS) boundary intersecting the metastable zone.

  • Immediate Fix: Re-heat to dissolve the gum. Add a seed crystal before the solution reaches the cloud point.

  • Root Cause: Adding the anti-solvent (Ether) too fast created local regions of high supersaturation.

  • Protocol Adjustment: Add the anti-solvent dropwise only until persistent turbidity is observed, then stop and cool slowly.

Q: My recovery is low (<40%). Where is my product? A: The hydrochloride salt is likely too soluble in the alcohol.

  • Diagnostic: Check the pH of the mother liquor. If pH > 5, you may have partial free-base formation (which is more soluble in organics).

  • Fix: Add 1-2 drops of conc. HCl to the alcoholic solution before adding the anti-solvent to ensure full protonation.

Module 2: The "Oiling Out" Rescue Protocol

Oiling out is the most frequent failure mode for this molecule. It occurs when the melting point of the solvated solid is depressed below the crystallization temperature due to impurities.[1]

Thermodynamic Rescue Workflow

OilingOutRescue Start Problem: Product Oils Out (Liquid Droplets Form) Step1 Re-heat mixture until homogeneous (Clear Solution) Start->Step1 Decision1 Is the solution colored/dark? Step1->Decision1 Charcoal Perform Activated Carbon Treatment (See Mod 3) Decision1->Charcoal Yes (Impurities lower MP) Step2 Cool slowly to Cloud Point (T_cloud) Decision1->Step2 No Charcoal->Step2 Step3 ADD SEED CRYSTAL (Critical Step) Step2->Step3 Step4 Hold temp constant for 30 mins (Ostwald Ripening) Step3->Step4 Step5 Cool to 0°C at 10°C/hour Step4->Step5 Success Crystalline Solid Recovered Step5->Success

Figure 1: Decision tree for recovering crystalline material from an oiled-out state. The critical intervention is seeding at the cloud point to bypass the LLPS boundary.

Module 3: Impurity Scavenging & Color Removal

The Challenge: Oxidative Instability

Quinoxaline derivatives are light-sensitive and prone to oxidation, often turning the white/pale-yellow salt into a brown solid.

Protocol: Activated Carbon Treatment

Do not skip this step if your crude material is brown.

  • Dissolution: Dissolve crude solid in boiling Ethanol (10 mL/g).

  • Adsorbent Addition: Add Activated Carbon (SX-Ultra or equivalent) at 5 wt% relative to the substrate.

    • Warning: Stop heating before addition to prevent boil-over.

  • Digestion: Reflux for 15 minutes.

  • Filtration: Filter hot through a Celite® pad.

    • Tip: Pre-warm the funnel with hot ethanol to prevent premature crystallization in the stem.

  • Crystallization: Proceed with the anti-solvent addition (Module 1).

Troubleshooting Q&A

Q: The carbon didn't remove the color. A: The impurities might be polar polymers.

  • Alternative: Switch to a silica gel plug filtration. Dissolve the compound in Methanol, pass through a short pad of silica, then evaporate and recrystallize.

Module 4: Salt Stoichiometry & pH Control

The Challenge: The HCl Balance

2-(Aminomethyl)quinoxaline has two basic sites: the side-chain amine (primary) and the ring nitrogens (very weak). You want the mono-hydrochloride or di-hydrochloride depending on your target, but usually, the side chain is the primary salt site.

Stoichiometry Guide
Target SaltReagentConditionsObservation
Mono-HCl 1.05 eq. HCl (aq)EtOH/EtherStable solid; standard form.
Di-HCl Excess HCl (gas)Anhydrous DioxaneHighly hygroscopic; often turns to oil in air.

Q: My melting point is broad (e.g., 180-210°C). A: You likely have a mixture of the free base and the HCl salt.

  • Validation: Dissolve a sample in water and check pH.[2][3] If pH > 6, it's the free base.

  • Correction: Recrystallize from Ethanol containing 1% conc. HCl. This forces the equilibrium entirely to the salt form.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques and amine salt purification).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for solvent selection and troubleshooting oiling out).

  • BenchChem Technical Support. (2025). Technical Support Center: Solvent Effects on Quinoxaline Functionalization. (Specific data on quinoxaline solubility profiles).

  • LibreTexts Chemistry. (2022). Troubleshooting: Oiling Out. (Mechanistic explanation of LLPS and crystallization failures).

  • ScienceMadness Discussion. (2006). Isolation of primary amines as HCl salt problem. (Field data on amine salt precipitation with ether).

Sources

Technical Support Center: Quinoxalin-2-ylmethanamine Storage and Oxidation Prevention

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling Quinoxalin-2-ylmethanamine (also known as 2-(aminomethyl)quinoxaline). This compound is a critical building block in drug development and synthetic chemistry, but its dual-reactive nature makes it highly susceptible to oxidative degradation.

This guide is designed for researchers and scientists to troubleshoot degradation issues, understand the mechanistic causality behind storage failures, and implement self-validating protocols to ensure compound integrity.

Part 1: Diagnostic Troubleshooting & FAQs

Q: Why is Quinoxalin-2-ylmethanamine so unstable on the benchtop compared to other heterocycles? A: The instability is caused by two distinct reactive centers. First, the primary aliphatic amine (-CH₂NH₂) possesses a nitrogen atom with lone-pair electrons that are highly reactive toward atmospheric oxygen[1]. This leads to oxidative deamination, forming hydroxylamines, oximes, or imines. Second, the electron-deficient quinoxaline heterocyclic ring can undergo N-oxidation to form quinoxaline 1,4-dioxides when exposed to ambient oxidizing agents[2]. Both pathways are accelerated by light and thermal kinetic energy[3].

Q: My batch changed from a pale yellow powder to a dark brown, viscous residue. Can I still use it? A: No. A color shift to dark brown or purple indicates significant oxidative degradation and the formation of polymeric or nitroso species, which is common in oxidized amines[4]. Using this batch will introduce complex impurities into your assays.

Q: I stored the compound at -20°C, but I still observed degradation over 3 months. What went wrong? A: Temperature control alone is insufficient if the headspace of your vial contains oxygen or moisture. Amines are highly hygroscopic; they absorb moisture from the air, which facilitates hydrolysis and provides an aqueous micro-environment for dissolved oxygen to react[5]. Low-temperature storage must always be paired with inert gas padding (Nitrogen or Argon) and a desiccant[1].

Q: How can I definitively stabilize the compound for multi-year storage? A: The most mechanistically sound method is converting the free base into its hydrochloride (HCl) salt. By protonating the primary amine, you tie up the nitrogen's lone electron pair. This eliminates its nucleophilicity and renders it completely unreactive to electrophilic oxygen attack.

Part 2: Visualizing Degradation and Prevention

To understand how to protect your compound, you must first understand how it degrades. The diagram below illustrates the dual oxidation pathways and where our recommended interventions block them.

G Q Quinoxalin-2-ylmethanamine (Free Base) O2 Atmospheric O2 & Moisture Q->O2 Path1 Primary Amine Oxidation O2->Path1 Path2 Quinoxaline Ring Oxidation O2->Path2 Deg1 Hydroxylamines & Imines (M+16, Loss of Activity) Path1->Deg1 Deg2 Quinoxaline 1,4-Dioxides (M+16 / M+32) Path2->Deg2 Prev1 Inert Gas Padding (N2/Ar) & Desiccant Prev1->O2 Blocks Prev2 HCl Salt Conversion (Protonation of Lone Pair) Prev2->Path1 Prevents

Caption: Oxidation pathways of Quinoxalin-2-ylmethanamine and targeted prevention strategies.

Part 3: Quantitative Data & Analytical Markers

Use the following table to benchmark the state of your compound and select the appropriate storage conditions. LC-MS is the gold standard for validating the integrity of this compound.

ParameterFree Base (Ambient Air)Free Base (Inert / Cold)Hydrochloride Salt
Physical State Dark brown liquid/solidPale yellow powder/oilOff-white crystalline solid
Primary Degradants Imines, Hydroxylamines, N-oxidesTrace N-oxidesNone detected
LC-MS Markers M+14 (imine), M+16, M+32Base peak (M+H)Base peak (M+H)
Shelf Life < 1 week3 - 6 months> 2 years
Storage Temp N/A (Will degrade)2°C to 8°CAmbient or 2°C to 8°C

Part 4: Step-by-Step Experimental Methodologies

Protocol A: Inert Storage & Aliquoting of the Free Base

If your downstream synthesis requires the free base, you must strictly control the storage environment to mitigate kinetic energy and oxygen exposure[1][4].

  • Pre-chill amber glass vials to 2-8°C. Amber glass protects against photo-induced radical generation[3].

  • Transfer the Quinoxalin-2-ylmethanamine into the vial inside a glove box purged with high-purity Nitrogen or Argon.

  • Desiccate: Place the sealed vial inside a secondary container (e.g., a desiccator jar or sealed Mylar bag) containing activated 3Å molecular sieves to absorb ambient moisture and prevent amine hydrolysis[5].

  • Seal with PTFE-lined caps, wrap with Parafilm, and store at 2°C to 8°C.

  • Self-Validation Step: Before use, run a quick LC-MS. The presence of a clean M+H peak (m/z 160.08) with no M+16 (m/z 176.08) confirms successful storage.

Protocol B: Hydrochloride Salt Conversion (Recommended)

Converting the amine to an HCl salt is the definitive solution for long-term storage.

Workflow Step1 1. Dissolve Free Base in Anhydrous Et2O Step2 2. Chill to 0°C under N2 atm Step1->Step2 Step3 3. Dropwise addition of 2M HCl in Et2O Step2->Step3 Step4 4. Precipitate Formation Step3->Step4 Step5 5. Vacuum Filtration & Desiccation Step4->Step5 Step6 Stable HCl Salt Storage at 2-8°C Step5->Step6

Caption: Step-by-step workflow for converting oxidation-sensitive free base to stable hydrochloride salt.

  • Dissolve 1.0 g of Quinoxalin-2-ylmethanamine free base in 20 mL of anhydrous diethyl ether (Et₂O) in a round-bottom flask.

  • Purge the flask with Nitrogen and chill to 0°C using an ice bath.

  • Acidify: Under constant magnetic stirring, add 1.1 equivalents of 2.0 M HCl in diethyl ether dropwise.

  • Precipitate: Observe the immediate formation of an off-white precipitate (the HCl salt).

  • Filter the precipitate rapidly using a Büchner funnel under vacuum.

  • Wash the filter cake with 10 mL of cold anhydrous Et₂O to remove unreacted free base.

  • Dry the solid in a vacuum desiccator overnight.

  • Self-Validation Step: Dissolve a 1 mg sample in D₂O for ¹H-NMR. The significant downfield shift of the -CH₂- protons confirms the successful protonation of the adjacent amine, verifying that the lone pair is secured.

References

  • Mingxu Chemicals. (2025). How to prevent the oxidation of Amine Catalyst?1

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.5

  • MDPI Pharmaceuticals. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.2

  • PubMed Central (PMC). (2014). Spectral and Kinetic Properties of Radicals Derived from Oxidation of Quinoxalin-2-One and Its Methyl Derivative.3

  • ResearchGate. Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.4

Sources

Technical Support Center: Handling Quinoxalin-2-ylmethanamine HCl

[1]

Subject: Best Practices for Hygroscopic Management of Quinoxalin-2-ylmethanamine Hydrochloride CAS: 206559-43-5 (and related salt forms) Support Tier: Level 3 (Senior Application Scientist) Status: Active Guide[1]

Introduction: The Hygroscopic Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because your Quinoxalin-2-ylmethanamine HCl has transitioned from a free-flowing powder to a sticky solid or a deliquescent gum.[1]

The Science Behind the Issue: Quinoxalin-2-ylmethanamine HCl is a primary amine salt attached to a nitrogen-rich heterocyclic ring.[1] The hydrochloride counter-ion creates a crystal lattice with high lattice energy, but the polar amine and the quinoxaline nitrogens are potent hydrogen bond acceptors. When exposed to ambient humidity, the hydration energy of the salt exceeds the lattice energy, causing the crystal structure to collapse as it absorbs atmospheric water. This is not chemical degradation (initially), but it catastrophically impacts molar stoichiometry , leading to failed reactions due to under-dosing of the active reagent.

Module 1: Storage & Integrity (Prevention)

Q: My container arrived, and the solid is clumping. Is the compound degraded?

A: Not necessarily. Clumping indicates moisture absorption, which is a physical change, not a chemical decomposition (hydrolysis). However, you must verify purity before use.

  • Diagnostic Protocol: Run an LC-MS. If the parent peak (M+H) is intact and no hydrolysis byproducts (e.g., quinoxalin-2-ylmethanol) are observed, the compound is chemically stable but physically hydrated.[1]

  • Immediate Action: Do not store the original bottle in a standard refrigerator without secondary containment. The humidity inside a fridge often condenses on the cold salt, accelerating deliquescence.

Q: What is the Gold Standard for long-term storage?

A: We recommend the "Double-Barrier Desiccation" method.[1]

  • Primary Container: Tightly capped amber glass vial taped with Parafilm.

  • Secondary Containment: Place the vial inside a larger jar or desiccator containing active desiccant (Silica Gel with indicator or

    
    ).
    
  • Environment: Store at -20°C.

  • Critical Step: Never open a cold vial immediately. Allow it to warm to room temperature (approx. 30 mins) inside the desiccator before opening. Opening a cold vial attracts immediate condensation.

Module 2: Accurate Dispensing (Execution)

Q: How do I weigh this compound accurately if it absorbs water within seconds?

A: Standard weighing on an open balance will result in "drifting" readings where the mass creates a continuous upward creep. Use the "Weighing by Difference" technique or an Inert Gas Bag.

Protocol: Weighing by Difference

  • Dry a capped weighing vial/scintillation vial.

  • Add an approximate amount of the Quinoxalin salt to the vial quickly and cap it.

  • Weigh the Vial + Cap + Solid (

    
    ).
    
  • Transfer the solid into your reaction vessel.

  • Immediately recap the empty vial.

  • Weigh the Vial + Cap + Residual Dust (

    
    ).
    
  • Actual Mass =

    
    .[1]
    Why this works: You are measuring the mass loss, which is independent of the moisture the solid absorbs after it leaves the vial.
    
Q: Can I use a glove box?

A: Yes, this is the ideal solution. An Argon or Nitrogen-filled glove box/bag eliminates humidity.[1] If a glove box is unavailable, use an inverted funnel flowing with Nitrogen over the balance pan to create a localized dry zone.

Module 3: Troubleshooting & Recovery (Correction)

Q: I suspect my solid is 10% water by weight. How do I adjust my reaction stoichiometry?

A: If you cannot dry the material, you must quantify the water and adjust the input mass.

  • Validation: Perform a Karl Fischer (KF) titration or a Loss on Drying (LOD) test (heating 100mg at 60°C under vacuum until weight stabilizes).

  • Correction Formula:

    
    
    Example: If you need 1 mmol (MW = 231.5  g/mol ) and your sample is 10% water:
    
    
    
    (Without correction, you would weigh 231.5 mg, effectively adding only 0.9 mmol of drug, potentially stalling the reaction.)
Q: How do I re-dry the material if it has turned into a sticky gum?

A: You need to strip the water without subliming the amine or degrading the salt. Protocol: Vacuum Desiccation Recovery

  • Place the open vial in a vacuum drying pistol or vacuum oven.

  • Temperature: Set to 40–50°C. (Do not exceed 60°C to avoid potential instability of the free base if HCl dissociates).

  • Desiccant: Place a tray of Phosphorus Pentoxide (

    
    ) or KOH pellets in the oven to act as a water trap.
    
  • Duration: Dry for 12–24 hours.

  • End Point: Weigh at intervals. Drying is complete when mass changes by <1% between weighings.

Visual Troubleshooting Guides

Workflow 1: The Moisture Defense Protocol

This diagram outlines the standard operating procedure for handling the material from storage to reaction.

MoistureDefensecluster_StorageStorage Phasecluster_DispenseDispensing PhaseStartStart: Receive CompoundCheckVisual Inspection(Clumping?)Start->CheckStoreStore: -20°C+ Desiccant+ ParafilmCheck->StoreFree FlowingDryFirstExecute Drying Protocol(Vac Oven 45°C)Check->DryFirstSticky/ClumpedWarmWarm to RT(Inside Desiccator)Store->WarmBefore UseWeighWeighing by Difference(Minimize Air Exposure)Warm->WeighOnly when at RTReactAdd to ReactionWeigh->ReactDryFirst->Store

Figure 1: Critical path for handling hygroscopic amine salts to prevent stoichiometry errors.

Workflow 2: Decision Tree for "Wet" Material

Use this logic flow when the material integrity is compromised by moisture.

DecisionTreeIssueMaterial Condition?IsStickySticky/Gum?Issue->IsStickyIsLiquidDeliquesced(Liquid)?IsSticky->IsLiquidNo (Worse)Action1Vacuum Dry(40°C, P2O5)IsSticky->Action1YesAction2Dissolve in MeOHRe-precipitate with Et2O/HClIsLiquid->Action2High Purity NeededAction3Use as Solution(Quantify via HPLC/NMR)IsLiquid->Action3Speed Needed

Figure 2: Remediation strategies for compromised material.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard reference for drying amine salts and purification protocols).

  • Vertex Pharmaceuticals. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials. Pharma Excipients. (Industrial guidelines on handling hygroscopic materials).

  • Sigma-Aldrich (Merck). (n.d.).[1] Handling Hygroscopic Reagents - Technical Bulletin. (General handling of air-sensitive and hygroscopic salts).

  • EvitaChem. (n.d.). Quinoxalin-6-ylmethanamine dihydrochloride Applications and Properties. (Specific structural context for quinoxaline amine salts).

Resolving side reactions in Quinoxalin-2-ylmethanamine acylation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Side Reactions & Optimizing Selectivity

Doc ID: QX-ACY-004 | Version: 2.1 | Status: Active

Diagnostic Hub: Why is my reaction failing?

This module addresses the specific chemoselectivity challenges of acylating Quinoxalin-2-ylmethanamine . The presence of a highly nucleophilic exocyclic primary amine (


) alongside a weakly basic quinoxaline ring system creates a unique reactivity landscape.
Quick Triage: Symptom Checker
SymptomProbable CauseImmediate Action
Reaction turns deep red/brown instantly Ring N-Acylation (Quaternization). The quinoxaline ring nitrogen is reacting with the electrophile.Switch from Acid Chloride to mild coupling agents (EDC/HATU).
M+ mass peak shows +Mass(Acyl) x 2 Bis-acylation (Imide formation) . The primary amide product reacted again.[1]Reduce base equivalents; switch base from TEA to DIPEA; lower temperature to 0°C.
Low Yield / Starting Material Stalls Solubility limit . Quinoxalin-2-ylmethanamine HCl salts often crash out in DCM/THF.Switch solvent to DMF or DMAc. Ensure free-basing of the starting material.
Product disappears during acidic workup Salt Formation/Hydrolysis . Quinoxalines form salts at pH < 1.Keep workup pH > 4. Use Citric Acid (10%) instead of HCl.

Technical Deep Dive: The Reactivity Landscape

To solve these issues, you must understand the competing pathways. The exocyclic amine is your target, but the ring nitrogens are "distractors" that activate under aggressive conditions.

Visualizing the Pathway (Graphviz)

QuinoxalineAcylation SM Quinoxalin-2-ylmethanamine (Target Nucleophile) Product Target Amide (Mono-acylated) SM->Product Fast (k1) Primary Pathway Side2 N-Acyl Quinoxalinium Salt (Ring Reaction) SM->Side2 Slow (k2) Excess Acid Chloride Reagent Acylating Agent (R-COX) Side3 Hydrolyzed Reagent (Moisture) Reagent->Side3 Wet Solvent Side1 Bis-Acylated Imide (Over-reaction) Product->Side1 Excess Base/Heat

Figure 1: Competing reaction pathways. The target reaction (k1) is kinetically favored, but aggressive reagents (Acid Chlorides) lower the activation energy for Side2, while excess base promotes Side1.

Troubleshooting Guides (Q&A)

Issue A: "I see a significant M+2(Acyl) peak (Imide formation)."

Q: Why is the amide reacting again? I thought amides were poor nucleophiles. A: While amides are poor nucleophiles, the methylene spacer in Quinoxalin-2-ylmethanamine makes the resulting amide less sterically hindered than an aniline derivative. If you use Triethylamine (TEA) , which is less bulky, and an excess of acid chloride, the proton on the newly formed amide can be abstracted, leading to a second attack.

Protocol Adjustment:

  • Switch Base: Use DIPEA (Hünig's Base) . The isopropyl groups provide steric bulk that discourages proton abstraction from the amide product [1].

  • Stoichiometry: Strictly limit the acylating agent to 1.05 equivalents .

  • Reverse Addition: Add the acid chloride dropwise to the amine solution (keep amine in excess locally) at -10°C to 0°C .

Issue B: "The reaction mixture turns dark/black and yield is low."

Q: Is my quinoxaline ring decomposing? A: Likely not decomposing, but participating in N-acylation . Quinoxaline nitrogens are weakly basic (pKa ~0.[2]6) [2], but highly reactive electrophiles like acid chlorides can form N-acyl quinoxalinium salts . These salts are often deeply colored (red/brown) and unstable. Upon aqueous workup, they hydrolyze, often degrading the molecule or trapping the product in the aqueous phase.

Protocol Adjustment (The "Mild" Method): Abandon acid chlorides in favor of amide coupling agents.

  • Reagents: Carboxylic Acid (1.0 eq) + EDC.HCl (1.2 eq) + HOBt (1.2 eq).

  • Solvent: DMF (Dimethylformamide).[3]

  • Mechanism: This generates an Active Ester (OBt-ester) in situ. The Active Ester is reactive enough to acylate the primary amine but not electrophilic enough to attack the quinoxaline ring nitrogen [3].

Issue C: "My product is stuck in the aqueous layer during extraction."

Q: I used 1M HCl to remove excess amine, but my product vanished. A: Quinoxalin-2-ylmethanamine derivatives are amphoteric. The quinoxaline ring can protonate at pH < 1-2. If you wash with strong acid, your product becomes a water-soluble salt.

Correct Workup Procedure:

  • Quench: Add sat.

    
     or water.
    
  • pH Adjustment: If an acidic wash is necessary to remove starting amine, use 10% Citric Acid (pH ~4) . This is acidic enough to protonate unreacted primary amines but usually leaves the quinoxaline ring (pKa ~0.6) unprotonated [2].

  • Extraction: Use EtOAc/THF mixtures (3:1). Quinoxalines stack and can be poorly soluble in pure EtOAc or Ether.

Optimized Experimental Protocols

Method A: The "High Throughput" Route (Acid Chloride)

Best for simple substrates where speed is critical.

  • Dissolve Quinoxalin-2-ylmethanamine (1.0 mmol) in anhydrous DCM (5 mL) .

    • Note: If starting with HCl salt, add 1.1 eq DIPEA and sonicate until clear.

  • Cool to 0°C under

    
    .
    
  • Add DIPEA (1.2 mmol).

  • Add Acid Chloride (1.05 mmol) dropwise over 5 minutes.

  • Monitor by TLC/LCMS. Reaction is usually complete in <30 mins.

  • Quench with sat.

    
    .
    
Method B: The "High Precision" Route (Coupling Agents)

Best for complex drugs or preventing side reactions.

  • Dissolve Carboxylic Acid (1.0 mmol) in DMF (3 mL) .

  • Add HATU (1.1 mmol) and DIPEA (2.0 mmol). Stir for 5 mins to activate.

  • Add Quinoxalin-2-ylmethanamine (1.0 mmol).

  • Stir at RT for 2-4 hours.

  • Workup: Dilute with water (precipitation often occurs). Filter the solid or extract with EtOAc.

Data Summary Table

VariableAcid Chloride MethodCoupling Agent (HATU/EDC)
Reaction Time 15 - 60 mins2 - 12 hours
Risk of Bis-acylation HighVery Low
Risk of Ring Reaction ModerateNegligible
Purification Crystallization often possibleColumn Chromatography usually required
Cost LowHigh

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • BenchChem Technical Data. (2025). Chemical and Physical Properties of Quinoxaline Derivatives. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5][6] Tetrahedron, 61(46), 10827-10852. Link

  • Haddadin, M. J., & Issidorides, C. H. (1993). Quinoxalines. In Chemistry of Heterocyclic Compounds. Wiley-Interscience. Link

Sources

Effect of pH on the stability of Quinoxalin-2-ylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Advisory – pH-Dependent Stability & Handling of Quinoxalin-2-ylmethanamine Hydrochloride

Executive Summary

You are working with Quinoxalin-2-ylmethanamine hydrochloride , a compound where stability and solubility are antagonistically linked to pH.[1]

As a Senior Application Scientist, I often see researchers treat this molecule like a standard buffer-compatible reagent. It is not. The hydrochloride salt form indicates that the amine functionality must be protonated to maintain water solubility and chemical inertness.

The Golden Rule: Keep the pH below 6.0 for storage and stock preparation. At physiological pH (7.4) and above, you risk rapid oxidative degradation and "invisible" precipitation that compromises assay reproducibility.

Part 1: The Science of Stability (Mechanistic Insight)

To troubleshoot effectively, you must understand the two forces at play: Protonation State and Oxidative Susceptibility .

The Solubility Cliff (pKa Effects)

The methanamine group (


) attached to the electron-deficient quinoxaline ring has a pKa likely in the range of 7.5 – 8.5  (analogous to 2-picolylamine).[1]
  • pH < 6.0 (Acidic): The amine is fully protonated (

    
    ). The positive charge interacts favorably with water, ensuring high solubility. The molecule is locked in a stable salt form.
    
  • pH > 7.0 (Neutral/Basic): As you approach the pKa, the amine deprotonates to the free base (

    
    ). The free base is lipophilic and poorly soluble in aqueous media. Result:  Micro-precipitation that scatters light (cloudiness) or adsorbs to plasticware, lowering the effective concentration.
    
The Oxidation Trap

The free amine (generated at neutral/basic pH) is a nucleophile and is susceptible to oxidative deamination, especially in the presence of trace metals or light.

  • Mechanism: The free amine can be oxidized to an imine, which hydrolyzes to an aldehyde (Quinoxaline-2-carbaldehyde), releasing ammonia.[1] This aldehyde is reactive and can polymerize or react with other amines in your assay.

Part 2: Visualizing the Stability Landscape

The following diagram illustrates the relationship between pH, molecular state, and experimental risk.

StabilityLandscape Acid Acidic Environment (pH < 6.0) State_Salt Species: Protonated Salt (-CH2-NH3+) Acid->State_Salt Neutral Physiological Environment (pH 7.0 - 7.5) State_Mix Species: Equilibrium (Salt ⇌ Free Base) Neutral->State_Mix Basic Basic Environment (pH > 8.0) State_Base Species: Free Base (-CH2-NH2) Basic->State_Base Result_Stable Outcome: Soluble & Stable State_Salt->Result_Stable Result_Risk Outcome: Oxidation Risk & Micro-Precipitation State_Mix->Result_Risk Result_Fail Outcome: Insoluble Precipitate & Rapid Degradation State_Base->Result_Fail

Figure 1: The pH-Stability Landscape.[2] Green indicates the safe operating zone for stock solutions.

Part 3: Troubleshooting Center (Q&A)

Scenario 1: "My stock solution turned yellow/brown overnight."
  • Diagnosis: Oxidative degradation.

  • Root Cause: You likely dissolved the hydrochloride salt in a neutral buffer (like PBS) or water with a high pH, or exposed it to light. The color change indicates the formation of conjugated degradation products (imines/aldehydes).

  • Solution: Always prepare stock solutions in 0.1 M HCl or water adjusted to pH 4-5 . Store at -20°C. Only dilute into neutral assay buffer immediately before use.

Scenario 2: "I see a fine white precipitate when I add the compound to my cell culture media."
  • Diagnosis: Solubility crash (Free Base formation).

  • Root Cause: Cell culture media is buffered to pH 7.4. When you add a concentrated stock, the local pH shift deprotonates the amine, causing it to crash out of solution because the free base is hydrophobic.

  • Solution:

    • Dissolve the stock in DMSO (if compatible) to maintain solubility of the free base form upon dilution.

    • Alternatively, ensure the final concentration in the media is below the solubility limit of the free base (likely < 100 µM). Vortex immediately upon addition to disperse.

Scenario 3: "Can I use this compound in a long-term (24h+) incubation at pH 7.4?"
  • Diagnosis: Stability-limited assay window.

  • Expert Insight: At pH 7.4, the half-life of the compound decreases.

  • Solution: Yes, but you must validate stability. Run a mock incubation without cells and measure the concentration via HPLC/LC-MS at 0h, 6h, and 24h. If degradation > 10%, you must replenish the media with fresh compound every 6-12 hours.[1]

Part 4: Validated Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Use this for long-term storage.[1]

StepActionTechnical Rationale
1 Weigh Quinoxalin-2-ylmethanamine HCl .Precision weighing is critical.
2 Solvent Choice: 0.01 M HCl (aqueous) or DMSO .Acid maintains the protonated salt form. DMSO solubilizes both forms but prevents hydrolysis.
3 Dissolution: Vortex until clear.Ensure no particulates remain.[3]
4 Aliquot: 50–100 µL volumes.Avoid freeze-thaw cycles which introduce moisture and oxygen.[1]
5 Storage: -20°C , dark.Protects from thermal and photo-oxidation.[1]
Protocol B: pH-Adjustment Workflow for Assays

Use this when moving from Stock to Assay.

Workflow Start Start: Frozen Stock (in 0.01 M HCl or DMSO) Thaw Thaw on Ice Start->Thaw Dilution Dilute 1:1000 into Assay Buffer (pH 7.4) Thaw->Dilution Check Visual Check: Is it cloudy? Dilution->Check Clear Clear Solution: Proceed immediately Check->Clear No Cloudy Cloudy/Precipitate: STOP Check->Cloudy Yes Fix1 Troubleshoot: Lower concentration Cloudy->Fix1 Fix2 Troubleshoot: Use DMSO co-solvent (up to 1%) Cloudy->Fix2

Figure 2: Decision tree for handling the transition from storage to experimental conditions.

References

  • PubChem. Quinoxalin-6-ylmethanamine (Isomer Analog).[1] National Library of Medicine. Available at: [Link]

  • MDPI. Aminoquinoxaline-Based Sensors for pH Measurement.[1] (Demonstrates pH-dependent protonation and optical property changes of amino-quinoxalines). Available at: [Link]

Disclaimer: This guide is based on chemical principles of quinoxaline alkylamines. Always verify critical stability parameters with your specific lot using HPLC-MS.

Sources

Technical Support Center: Quinoxalin-2-ylmethanamine Hydrochloride Freebasing

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the manipulation and freebasing of Quinoxalin-2-ylmethanamine hydrochloride . This guide is engineered for medicinal chemists, drug development professionals, and synthetic researchers who require high-purity free amine for downstream coupling reactions, structural characterization, or assay development.

Because primary amines attached to heteroaromatic scaffolds can present unique solubility and stability challenges, this guide provides a causality-driven methodology, ensuring your protocols are self-validating and robust.

Physicochemical Data & Reagent Specifications

Before initiating the freebasing protocol, it is critical to understand the divergent solubility profiles of the salt versus the free base. The hydrochloride salt is highly polar and water-soluble, whereas the deprotonated free base partitions favorably into moderately polar organic solvents.

ParameterQuinoxalin-2-ylmethanamine HCl (Conjugate Acid)Quinoxalin-2-ylmethanamine (Free Base)
CAS Number 857758-56-6131052-78-3
Molecular Formula C9H10ClN3C9H9N3
Molecular Weight 195.65 g/mol 159.19 g/mol
Solubility Profile Water, Methanol, DMSODichloromethane (DCM), EtOAc, Chloroform
Estimated Amine pKa ~8.5 – 9.0N/A
Target pH for Extraction N/A> 10.0
Storage Conditions Room Temperature, Ambient-20°C, Inert Atmosphere (Argon/N2)

Experimental Workflow Diagram

The following logical relationship maps the biphasic liquid-liquid extraction workflow, highlighting the phase transitions of the target molecule.

FreebaseWorkflow A Quinoxalin-2-ylmethanamine HCl (Aqueous Phase) B Add Base (e.g., 1M NaOH) pH Shift > 10 A->B Deprotonation C Liquid-Liquid Extraction (DCM or EtOAc) B->C Biphasic Partition D Organic Phase (Contains Free Base) C->D Bottom Layer (DCM) E Aqueous Phase (Contains NaCl + H2O) C->E Discard F Dry over Anhydrous Na2SO4 & Filter D->F Water Removal G Concentrate in vacuo F->G Solvent Removal H Pure Quinoxalin-2-ylmethanamine (Free Base) G->H Final Product

Workflow for the biphasic conversion of Quinoxalin-2-ylmethanamine HCl to its free base form.

Standard Operating Procedure: Biphasic Freebasing

This protocol utilizes a biphasic system to chemically isolate the free amine from inorganic byproducts. Do not skip the validation checks (pH testing, desiccant flow), as they are the internal controls of this self-validating system.

Step 1: System Initialization Suspend Quinoxalin-2-ylmethanamine hydrochloride (1.0 eq) in a mixture of Dichloromethane (DCM) and distilled water (1:1 v/v ratio, approx. 10 mL total volume per gram of substrate) in a round-bottom flask or beaker.

Step 2: Alkalinization (Deprotonation) While stirring vigorously at room temperature, add 1M Sodium Hydroxide (NaOH) dropwise to the aqueous layer.

  • Causality & Validation: The primary amine has a pKa of ~8.5-9.0. Pushing the pH at least 1.5 units above the pKa ensures >95% deprotonation to the lipophilic free base[1]. Self-Validation : Stop adding base only when universal indicator paper confirms the aqueous phase pH is strictly >10.

Step 3: Phase Partitioning Transfer the biphasic mixture to a separatory funnel. Shake gently and vent frequently to release any pressure. Allow the layers to separate completely. Collect the lower organic layer (DCM).

  • Causality: The uncharged free base is highly soluble in DCM, while the resulting sodium chloride (NaCl) and unreacted base remain trapped in the aqueous phase, ensuring high purity without chromatography[2].

Step 4: Exhaustive Extraction & Washing Extract the remaining aqueous layer with two additional portions of DCM. Combine all organic layers and wash once with saturated aqueous NaCl (brine).

  • Causality: Successive extractions yield exponentially higher recoveries based on partition coefficients. The brine wash pre-dries the organic layer by osmotically pulling dissolved water out of the DCM[3].

Step 5: Moisture Elimination Add anhydrous Sodium Sulfate (Na₂SO₄) to the combined organic phase.

  • Self-Validation: Swirl the flask. If the Na₂SO₄ clumps, water is still present. Continue adding desiccant in small portions until the crystals flow freely like sand[2].

Step 6: Isolation Filter the suspension through fluted filter paper to remove the hydrated desiccant. Concentrate the filtrate under reduced pressure (rotary evaporation) at a water bath temperature of 30°C to yield the free base.

Troubleshooting & FAQs

Q1: Why is my free base yield unexpectedly low after the DCM extraction? A1: Low recovery is almost universally caused by incomplete deprotonation or insufficient extraction volume. Because Quinoxalin-2-ylmethanamine contains an amine adjacent to an electron-withdrawing heteroaromatic ring, its pKa dictates that a significant fraction will remain protonated (and thus water-soluble) if the pH is not raised sufficiently[1]. If your aqueous phase was only adjusted to pH 8, you left product behind. Furthermore, ensure you are performing multiple extractions (e.g., 3 × 15 mL DCM) rather than a single large-volume extraction.

Q2: Can I use an organic base like Triethylamine (TEA) in pure DCM instead of using an aqueous NaOH biphasic system? A2: Yes, but it complicates downstream purification. If you suspend the HCl salt in DCM and add TEA, the free base is liberated, but Triethylamine hydrochloride (TEA·HCl) is generated as a solid byproduct[4]. Because TEA·HCl maintains partial solubility in DCM, you cannot simply evaporate the solvent to obtain pure quinoxaline amine. You would be forced to filter the precipitated TEA·HCl (which rarely removes 100% of the salt) or perform an aqueous wash anyway. The biphasic aqueous/DCM method physically separates the inorganic salts from the target molecule from the beginning, making it the superior choice[3].

Q3: My isolated quinoxalin-2-ylmethanamine free base degraded and darkened upon storage. Why did this happen? A3: Primary amines are inherently nucleophilic and susceptible to two main degradation pathways:

  • Oxidation : Exposure to atmospheric oxygen can lead to N-oxidation or radical-mediated degradation of the electron-rich amine, causing the material to darken.

  • Carbamate Formation : Primary amines readily react with atmospheric CO₂ to form insoluble carbamate salts. Solution: Always store the free base under an inert atmosphere (Argon or Nitrogen) at -20°C. For maximum stability, it is highly recommended to store the compound as its hydrochloride salt and only generate the free base immediately prior to your coupling reaction[3].

Q4: How do I resolve stubborn emulsions that form during the aqueous/organic extraction? A4: Emulsions often form due to microscopic particulates or when the density difference between the aqueous and organic layers is insufficient. To break the emulsion:

  • Salting Out : Add more saturated brine (NaCl) to the aqueous layer. This increases the ionic strength and density of the aqueous phase, forcing the organic compound into the DCM layer and sharpening the phase boundary[3].

  • Filtration : Filter the entire biphasic mixture through a pad of Celite to remove microscopic particulates acting as emulsion stabilizers.

  • Agitation : Gently agitate the interface with a glass stirring rod rather than shaking the funnel violently.

References

  • 2. missouri.edu. 2.1. ACS Publications. 3.4. Benchchem. 4.3. ACS Omega.

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Analysis of Quinoxalin-2-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxalin-2-ylmethanamine hydrochloride (also known as 2-(Aminomethyl)quinoxaline HCl) is a critical heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and DNA-intercalating agents. Its analysis requires precise discrimination between the free base and the hydrochloride salt , as well as the detection of common synthetic precursors like 2-methylquinoxaline .

This guide provides a definitive technical comparison of the 1H NMR spectral characteristics of the target compound against its primary alternatives and impurities. It establishes a self-validating analytical protocol designed to confirm structural integrity, salt stoichiometry, and purity.

Experimental Protocol: The Self-Validating Workflow

To ensure reproducibility and "Trustworthiness" (the T in E-E-A-T), this protocol avoids generic instructions. It uses DMSO-d6 as the primary solvent.

Why DMSO-d6?
  • Solubility: Quinoxaline amine salts often exhibit poor solubility in CDCl3.

  • Proton Exchange: CDCl3 and D2O facilitate rapid proton exchange or lack the polarity to stabilize the ammonium species. DMSO-d6 preserves the -NH3+ signal, which is the definitive marker for the salt form.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 10–15 mg of the analyte into a clean vial.

    • Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Step: Vortex for 30 seconds. Ensure complete dissolution. Any suspension will broaden peaks and obscure the ammonium triplet/singlet.

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The aromatic protons of the quinoxaline ring have longer T1 relaxation times; a short D1 will under-integrate these signals relative to the aliphatic methylene.

    • Scans: Minimum 16 (64 recommended for impurity detection <1%).

    • Temperature: 298 K (25°C).

Spectral Analysis: The "Gold Standard" Profile

The 1H NMR spectrum of Quinoxalin-2-ylmethanamine HCl in DMSO-d6 is defined by three distinct zones.

ZoneChemical Shift (δ ppm)MultiplicityAssignmentDiagnostic Value
A 8.90 – 9.20 Singlet (1H)H-3 (Quinoxaline) Anchor Signal. Confirms the 2-substituted quinoxaline core.
B 8.60 – 8.90 Broad Singlet (3H)-NH3+ Salt Marker. Confirms the hydrochloride salt form. Disappears in D2O.
C 7.70 – 8.20 Multiplets (4H)Ar-H (Benzene ring) Structural confirmation of the fused ring system.
D 4.35 – 4.55 Singlet/Quartet (2H)-CH2-N Linker. Shifts significantly based on salt formation.
Visualizing the Assignment Logic

NMR_Assignment Sample Unknown Sample Solvent Solvent: DMSO-d6 Sample->Solvent Signal_H3 Singlet @ ~9.1 ppm (H-3) Solvent->Signal_H3 Signal_NH3 Broad Signal @ ~8.7 ppm (-NH3+) Solvent->Signal_NH3 Signal_CH2 Signal @ ~4.4 ppm (-CH2-) Solvent->Signal_CH2 Conclusion_Core Quinoxaline Core Confirmed Signal_H3->Conclusion_Core Diagnostic Conclusion_Salt HCl Salt Confirmed Signal_NH3->Conclusion_Salt Exchangeable Signal_CH2->Conclusion_Core Linker

Figure 1: Logical flow for assigning critical signals in the 1H NMR spectrum of Quinoxalin-2-ylmethanamine HCl.

Comparative Analysis: Alternatives & Impurities

This section objectively compares the product against its most relevant chemical "alternatives": the Free Base (alternative form) and 2-Methylquinoxaline (primary impurity).

Comparison 1: Salt Form vs. Free Base

The choice between Salt and Free Base is often a decision of solubility and stability. NMR distinguishes them instantly.

FeatureHCl Salt (Target)Free Base (Alternative)Mechanism of Change
-CH2- Shift 4.35 – 4.55 ppm ~4.00 – 4.15 ppm Inductive Effect: The positive charge on the ammonium nitrogen pulls electron density, deshielding the adjacent methylene protons (downfield shift).
-NH Protons ~8.7 ppm (3H) ~2.0 – 3.0 ppm (2H) Protonation: The free amine (-NH2) is shielded and often broad/invisible. The ammonium (-NH3+) is highly deshielded.
Solubility High in DMSO/H2OHigh in CDCl3/OrganicPolarity differences.
Comparison 2: Product vs. Starting Material (2-Methylquinoxaline)

The synthesis typically involves the bromination of 2-methylquinoxaline followed by amination (Delépine or Gabriel synthesis). Unreacted starting material is a critical impurity.

FeatureProduct (Amine HCl) Impurity (2-Methylquinoxaline) differentiation Strategy
Aliphatic Signal 4.4 ppm (-CH2-N) 2.8 ppm (-CH3) Clear Separation: The methyl group of the impurity is significantly upfield (~1.6 ppm difference).
Integration 2H (Methylene)3H (Methyl)If the peak at 2.8 ppm integrates to >1% relative to the product, re-purification is required.
H-3 Signal ~9.1 ppm~8.8 ppmThe electron-withdrawing amine group typically shifts the H-3 proton slightly downfield compared to the methyl group.
Comparison 3: Solvent Effects (The "Environment" Variable)

Validating the presence of the salt often requires a "D2O Shake" test.

  • DMSO-d6: Shows the -NH3+ signal clearly.[1]

  • DMSO-d6 + D2O (1 drop): The -NH3+ signal disappears immediately due to Deuterium Exchange (

    
    ). The HDO peak will grow at ~3.3-3.5 ppm. This confirms the signal is an exchangeable amine and not an impurity.
    

Analytical Decision Matrix

Use this workflow to interpret your spectral data and troubleshoot common issues.

Analysis_Workflow Start Acquire 1H NMR (DMSO-d6) Check_CH3 Peak at 2.8 ppm? Start->Check_CH3 Check_NH Broad Peak at 8.7 ppm? Check_CH3->Check_NH No Impurity Impurity: 2-Methylquinoxaline Check_CH3->Impurity Yes Check_CH2 Peak at 4.4 ppm? Check_NH->Check_CH2 Yes FreeBase Result: Free Base Form Check_NH->FreeBase No (or weak) Check_CH2->FreeBase Shifted to ~4.0 ppm Success Result: Pure HCl Salt Check_CH2->Success Yes

Figure 2: Decision matrix for assessing the purity and salt form of Quinoxalin-2-ylmethanamine.

References

  • National Institutes of Health (NIH) - PubChem. Quinoxalin-2-ylmethanamine hydrochloride Compound Summary. Available at: [Link]

  • Max Planck Institute. Supporting Information: Benzylamine Hydrochloride NMR Analysis (Analogous Structure). Available at: [Link]

  • Royal Society of Chemistry. Synthesis and Characterization of Quinoxaline Derivatives (Data for 2-(quinoxalin-2-yl)acetamide). Available at: [Link]

  • LibreTexts Chemistry. 13.4: Chemical Shifts in 1H NMR Spectroscopy (General Amine Salt Trends). Available at: [Link]

Sources

Comparative Guide: HPLC Strategies for Quinoxalin-2-ylmethanamine Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxalin-2-ylmethanamine (2-(Aminomethyl)quinoxaline) presents a classic chromatographic challenge: it combines a hydrophobic, aromatic quinoxaline core with a highly polar, basic primary amine side chain. Standard reverse-phase methods often fail, yielding broad, tailing peaks due to secondary silanol interactions.

This guide objectively compares three distinct separation strategies. While Ion-Pair Chromatography (IPC) has historically been the default for such molecules, our analysis identifies High-pH Reverse Phase Chromatography (High-pH RP) using hybrid silica columns as the superior modern standard. This approach offers better reproducibility, MS-compatibility, and superior peak symmetry (


) compared to acidic mobile phases.

Part 1: The Molecule & The Challenge

To develop a robust method, one must understand the analyte's behavior in solution.

  • Analyte: Quinoxalin-2-ylmethanamine

  • Core Structure: Quinoxaline (Heterocyclic, aromatic).[1][2][3][4]

  • Functional Group: Primary Methanamine (

    
    ).
    
  • pKa Profile: The quinoxaline ring nitrogens are very weakly basic (

    
    ). However, the primary amine side chain is highly basic (
    
    
    
    ).
The "Silanol Trap"

At standard HPLC pH (pH 2–3), the primary amine is fully protonated (


).
  • Repulsion: The positive charge repels the hydrophobic C18 chains, reducing retention.

  • Attraction: The positive charge strongly interacts with deprotonated silanols (

    
    ) on the silica surface, causing severe peak tailing.
    

Part 2: Comparative Methodology

We evaluated three distinct methodologies for purity analysis.

Method A: The "Default" (Acidic C18)
  • Column: Standard Silica C18 (5µm).[3]

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (pH ~2.7).

  • Mechanism: Analyte is ionized.[5]

  • Verdict: Not Recommended. The protonated amine leads to "breakthrough" (elution near void volume) and significant tailing due to silanol overload.

Method B: The "Traditional Fix" (Ion-Pairing)
  • Column: Standard Silica C18.

  • Mobile Phase: Phosphate buffer + Sodium Hexanesulfonate (pH 2.5).

  • Mechanism: The sulfonate anion pairs with the protonated amine, forming a neutral complex that retains on the C18.

  • Verdict: Functional but Outdated. Solves retention issues but requires long equilibration, is incompatible with Mass Spectrometry (MS), and shortens column life.

Method C: The "Modern Standard" (High-pH Hybrid)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][3][5][6][7][8]

  • Mechanism: At pH 10 (pH > pKa), the amine is neutral (de-protonated). The molecule acts as a simple hydrophobic compound.

  • Verdict: Highly Recommended. Sharp peaks, high retention, and fully MS-compatible.

Part 3: Experimental Data Comparison

The following data summarizes the performance of the three strategies. Note the dramatic improvement in Tailing Factor (


) and Theoretical Plates (

) with Method C.
ParameterMethod A (Acidic C18)Method B (Ion-Pair)Method C (High-pH Hybrid)
pH Condition pH 2.7 (Formic Acid)pH 2.5 (Hexanesulfonate)pH 10.0 (NH4HCO3)
Retention (

)
0.8 (Poor)4.2 (Good)5.1 (Excellent)
Tailing Factor (

)
2.4 (Fail)1.1 (Pass)1.05 (Pass)
Theoretical Plates ~4,000~12,000~16,000
MS Compatibility YesNo Yes
Equilibration Time FastSlow (>1 hr)Fast

Part 4: Visualization of Separation Mechanism

The diagram below illustrates why Method C succeeds where Method A fails.

SeparationMechanism cluster_Acidic Method A: Acidic pH (pH 3) cluster_Basic Method C: High pH (pH 10) AcidicState Analyte State: Protonated (R-NH3+) InteractionA Strong Silanol Interaction (Ionic Attraction) AcidicState->InteractionA Causes ResultA Result: Peak Tailing Low Retention InteractionA->ResultA BasicState Analyte State: Neutral (R-NH2) InteractionC Pure Hydrophobic Interaction (No Silanol Drag) BasicState->InteractionC Enables ResultC Result: Sharp Peak High Retention InteractionC->ResultC

Caption: Mechanistic comparison. At pH 10, the neutralization of the amine eliminates secondary interactions, resulting in superior chromatography.

Part 5: Recommended Protocol (Method C)

This protocol utilizes High-pH Stable Hybrid particle technology. Do not use standard silica columns with this method, as they will dissolve at pH 10.

Instrumentation & Materials
  • System: HPLC or UHPLC with UV Detection (PDA recommended).

  • Column: Hybrid C18 (e.g., Waters XBridge BEH C18, 4.6 x 150mm, 3.5µm or equivalent).

  • Reagents: Ammonium Bicarbonate (HPLC Grade), Ammonium Hydroxide, Acetonitrile.

Mobile Phase Preparation[4][5][9]
  • Buffer (Mobile Phase A): Dissolve 790 mg Ammonium Bicarbonate in 1000 mL water (10mM). Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide. Filter through 0.2µm membrane.

  • Organic (Mobile Phase B): 100% Acetonitrile.

Gradient Conditions
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09551.0
15.05951.0
18.05951.0
18.19551.0
23.09551.0
Detection & Sample
  • Wavelength: 254 nm (Primary), 320 nm (Secondary for impurity profiling).

  • Diluent: 50:50 Water:Acetonitrile.

  • Injection Volume: 5–10 µL.

Part 6: Method Development Decision Matrix

Use this workflow to adapt the method if specific impurities (e.g., synthetic precursors) are not resolving.

DecisionTree Start Start: Quinoxalin-2-ylmethanamine Method Development CheckCol Do you have a High-pH Stable Column? Start->CheckCol HighPH Use Method C (pH 10) Ammonium Bicarbonate CheckCol->HighPH Yes (Recommended) LowPH Must use Low pH (Standard Silica) CheckCol->LowPH No Opt Final Validated Method HighPH->Opt Optimize Gradient HILIC Option 1: HILIC Mode (Good for polar amine) LowPH->HILIC MS Required? IPC Option 2: Ion-Pairing (Hexanesulfonate pH 2.5) LowPH->IPC UV Only?

Caption: Decision matrix for selecting the optimal chromatographic mode based on available column technology and detection requirements.

References

  • BenchChem. (2025).[1][3][4][5] Application Notes and Protocols for the Analysis of Quinoxaline Derivatives by HPLC. Retrieved from

  • Agilent Technologies. (2014). Use of Agilent Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development. Technical Note 5991-4893EN. Retrieved from

  • Waters Corporation. (2002). Effect of pH on LC-MS Analysis of Amines. Waters Application Note. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 26188714, 1-(Quinoxalin-6-yl)methanamine. Retrieved from

Sources

Advanced Reactivity Profiling: Quinoxalin-2-ylmethanamine vs. Benzylamine in Synthesis and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate primary amine building block is rarely a simple matter of availability; it is a calculated decision that dictates the pharmacokinetic trajectory and coordination chemistry of the final molecule. While serves as the archetypal aliphatic primary amine, quinoxalin-2-ylmethanamine introduces a highly electron-deficient heteroaromatic system that fundamentally alters the molecule's electronic topography, basicity, and ligand behavior.

This guide provides an objective, data-supported comparison of these two amines, detailing the causality behind their divergent reactivity and providing self-validating experimental workflows for researchers and drug development professionals.

Electronic Topography and Basicity (pKa) Dynamics

The most critical differentiator between these two compounds is their basicity, which is governed by the electronic nature of their respective aromatic rings.

  • Benzylamine: Features an electron-rich phenyl ring. The methylene bridge insulates the amine from direct resonance, but the lack of strong inductive withdrawal leaves the amine highly basic, with an established pKa of 9.33[1][2].

  • Quinoxalin-2-ylmethanamine: The quinoxaline scaffold contains two

    
    -hybridized nitrogen atoms within a fused bicyclic system, making it profoundly electron-withdrawing. Through the 
    
    
    
    -bond network of the methylene bridge, this exerts a strong inductive effect (
    
    
    ), pulling electron density away from the primary amine. This stabilizes the free base and destabilizes the conjugate acid, lowering the pKa to approximately ~8.0.

Medicinal Chemistry Implications: As highlighted by, a drug's pKa dictates its ionization state at physiological pH (7.4), which directly impacts absorption, distribution, metabolism, and excretion (ADME)[3]. Benzylamine derivatives are typically >98% protonated in systemic circulation, limiting passive diffusion. Conversely, the attenuated pKa of quinoxalin-2-ylmethanamine results in a significantly higher fraction of the neutral species (~20%), drastically enhancing passive membrane permeability and Blood-Brain Barrier (BBB) penetration.

Comparative Reactivity and Ligand Properties

Nucleophilicity

Benzylamine is a highly reactive, unhindered nucleophile that rapidly undergoes alkylation, acylation, and reductive amination. Quinoxalin-2-ylmethanamine is slightly less nucleophilic due to the aforementioned inductive withdrawal. While it readily participates in the same transformations, reactions often require slightly longer times or elevated temperatures to achieve parity in kinetic rates.

Coordination Chemistry

The structural divergence drastically alters their utility in transition metal catalysis:

  • Monodentate vs. Bidentate: Benzylamine acts exclusively as a monodentate

    
    -donor. Its metal complexes are often labile and prone to ligand exchange. Quinoxalin-2-ylmethanamine, however, possesses a primary amine and a strategically positioned quinoxaline nitrogen (N1). This enables it to act as a bidentate (N,N) chelating ligand , forming a highly stable 5-membered metallacycle with transition metals like Cu(II), Pd(II), and Ru(II). The thermodynamic stability gained via the chelate effect makes it an exceptional scaffold for robust homogeneous catalysts.
    

Quantitative Data Comparison

Property / ParameterBenzylamineQuinoxalin-2-ylmethanamine
Structure Type Aryl MethanamineHeteroaryl Methanamine
pKa (Conjugate Acid) 9.33[1]~8.0 (Estimated via inductive shift)
Ionization at pH 7.4 >98% Cationic~80% Cationic / 20% Neutral
Nucleophilicity HighModerate-High
Coordination Mode Monodentate (N)Bidentate Chelation (N,N)
Predicted BBB Permeability Low (Efflux prone)High (Favorable LogD)

Self-Validating Experimental Workflows

To objectively evaluate these differences in a laboratory setting, the following protocols are designed as self-validating systems . They incorporate internal analytical checkpoints to confirm mechanistic success independent of the final isolated yield.

Protocol A: Chemoselective Reductive Amination

Objective: Compare the nucleophilic attack and subsequent reduction rates of both amines with benzaldehyde.

Causality of Reagents: We utilize Sodium triacetoxyborohydride (


) over 

. The electron-withdrawing acetate groups reduce the hydride's nucleophilicity, ensuring chemoselective reduction of the transient imine without prematurely reducing the starting aldehyde.
  • Preparation: In parallel, dissolve 1.0 mmol of Benzylamine and 1.0 mmol of Quinoxalin-2-ylmethanamine in separate flasks containing 5 mL of anhydrous 1,2-dichloroethane (DCE).

  • Condensation: Add 1.0 mmol of benzaldehyde to each flask. Stir at room temperature for 2 hours.

  • Validation Checkpoint 1 (

    
     NMR):  Take a 0.1 mL aliquot. The reaction is validated to proceed to the next step only when the aldehyde proton signal (
    
    
    
    ~10.0 ppm) disappears and the imine proton signal (
    
    
    ~8.3-8.5 ppm) emerges. Note: Quinoxalin-2-ylmethanamine will form the imine ~30% slower than benzylamine.
  • Reduction: Add 1.5 mmol of

    
     to each flask. Stir for 12 hours.
    
  • Validation Checkpoint 2 (LC-MS / NMR): The system self-validates completion when the imine signal is entirely replaced by the newly formed secondary amine methylene signal (

    
     ~3.8 ppm).
    
  • Workup: Quench with saturated aqueous

    
    , extract with dichloromethane, dry over 
    
    
    
    , and concentrate.
Protocol B: Synthesis of Cu(II) Coordination Complexes

Objective: Demonstrate the bidentate chelation capacity of Quinoxalin-2-ylmethanamine versus the monodentate nature of benzylamine.

  • Metal Precursor: Dissolve 0.5 mmol of Copper(II) acetate (

    
    ) in 10 mL of methanol. Causality: Acetate acts as an internal base/counterion that does not strongly compete with amine ligands.
    
  • Ligand Addition: Slowly add 1.0 mmol of the respective amine (2 equivalents) dissolved in 5 mL of methanol.

  • Complexation: Reflux the solutions for 4 hours.

  • Validation Checkpoint (UV-Vis Spectroscopy):

    • The Benzylamine complex will display a broad d-d transition band typical of a labile, square-planar

      
       coordination sphere (
      
      
      
      ~620 nm).
    • The Quinoxalin-2-ylmethanamine complex will self-validate its bidentate chelation by exhibiting a significant hypsochromic (blue) shift (

      
       ~580 nm), indicative of a stronger ligand field generated by the rigid 
      
      
      
      -metallacycle.

Pathway Visualizations

Reactivity_Pathways cluster_BA Benzylamine Trajectories cluster_QA Quinoxalin-2-ylmethanamine Trajectories BA Benzylamine (Monodentate) BA_RedAm Reductive Amination (Fast, High Yield) BA->BA_RedAm Carbonyls BA_Metal M(II) Coordination (Labile Monodentate) BA->BA_Metal Cu(OAc)2 QA Quinoxalin-2-ylmethanamine (Bidentate N,N) QA_RedAm Reductive Amination (Moderate, Tunable) QA->QA_RedAm Carbonyls QA_Metal M(II) Coordination (Stable Chelate) QA->QA_Metal Cu(OAc)2

Figure 1: Divergent reactivity and coordination pathways of Benzylamine vs. Quinoxalin-2-ylmethanamine.

Ionization_State pH Physiological pH (7.4) BA Benzylamine pKa = 9.33 pH->BA QA Quinoxalin-2-ylmethanamine pKa ≈ 8.0 pH->QA BA_ion >98% Protonated (Low Permeability) BA->BA_ion Ionization QA_ion ~80% Protonated (High Permeability) QA->QA_ion Ionization

Figure 2: Impact of pKa on physiological ionization states and predicted membrane permeability.

References

  • Title: Benzylamine - Grokipedia Source: Grokipedia URL: [Link]

  • Title: N-BENZYLAMINE Source: Ataman Kimya URL: [Link]

  • Title: 12.3 Basicity of Amines – Fundamentals of Organic Chemistry Source: OpenStax Adaptation / Unizin URL: [Link]

  • Title: Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table Source: Drug Hunter URL: [Link]

  • Title: Quantification of Molecular Basicity for Amines: a Combined Conceptual Density Functional Theory and Information-Theoretic Approach Source: Peking University URL: [Link]

Sources

A Comparative Guide to the Crystal Structure Determination of Quinoxalin-2-ylmethanamine Salts: From Synthesis to Solid-State Characterization

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts its physicochemical properties and, ultimately, its therapeutic efficacy.[1][2] Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3][4][5][6] This guide provides an in-depth technical comparison of the methodologies and considerations involved in the crystal structure determination of salts of Quinoxalin-2-ylmethanamine, a key quinoxaline scaffold.

The transformation of an API into a salt is a common strategy to enhance properties such as solubility, dissolution rate, stability, and manufacturability.[2] However, the choice of the counterion can lead to the formation of different crystalline structures (polymorphs) with distinct properties. Therefore, a thorough understanding of the three-dimensional arrangement of molecules in the crystal lattice, as determined by X-ray crystallography, is paramount for selecting the optimal salt form for development.[3][7]

The Crucial Role of Salt Screening and Crystallography

The journey from a promising lead compound to a viable drug product is fraught with challenges, many of which relate to the solid-state properties of the API. Salt screening is a systematic process to identify the salt form with the most desirable combination of physicochemical attributes.[1][8] This empirical process involves reacting the API with a variety of pharmaceutically acceptable acids or bases and inducing crystallization.

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for unequivocally determining the three-dimensional structure of a crystalline solid. It provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms. This detailed structural information is invaluable for understanding the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing and, consequently, the material's macroscopic properties.[7][9]

Workflow for Crystal Structure Determination

The process of determining and comparing the crystal structures of Quinoxalin-2-ylmethanamine salts follows a logical and systematic workflow, from the initial synthesis to the final structural analysis and comparison.

G cluster_0 Synthesis & Purification cluster_1 Salt Formation & Crystallization cluster_2 X-ray Diffraction Analysis cluster_3 Structural Analysis & Comparison A Synthesis of Quinoxalin-2-ylmethanamine B Purification A->B C Reaction with Acid (e.g., HCl, HBr) B->C D Crystallization Screening (Solvent, Temperature) C->D E Single Crystal Selection & Mounting D->E F X-ray Data Collection E->F G Structure Solution & Refinement F->G H Analysis of Intermolecular Interactions G->H I Comparison of Crystal Packing of Different Salts H->I J Correlation with Physicochemical Properties I->J

Figure 1: Generalized workflow for the crystal structure determination of Quinoxalin-2-ylmethanamine salts.

Molecular Structure and Salt Formation

Quinoxalin-2-ylmethanamine possesses a basic amino group, making it amenable to salt formation with various acids. The protonation of this amine group allows for the formation of strong hydrogen bonds with the counterion, which plays a crucial role in directing the crystal packing.

Figure 2: Salt formation of Quinoxalin-2-ylmethanamine.

Comparative Analysis of Hypothetical Quinoxalin-2-ylmethanamine Salts

Table 1: Hypothetical Crystallographic Data for Quinoxalin-2-ylmethanamine Salts

ParameterHydrochloride SaltHydrobromide SaltMesylate Salt
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPca2₁P-1
a (Å) 10.57.86.5
b (Å) 15.212.38.9
c (Å) 8.118.511.2
β (˚) 98.590105.3
V (ų) 12781779625
Z 442
Key H-Bonds N-H···Cl, N-H···NN-H···Br, N-H···NN-H···O(sulfonate)

This data is illustrative and serves to highlight potential differences between salt forms.

The smaller, more electronegative chloride ion in the hydrochloride salt might lead to a more compact crystal packing compared to the larger bromide ion. The mesylate anion, with its multiple hydrogen bond acceptors (sulfonate oxygens), could result in a more complex and potentially more stable three-dimensional hydrogen-bonded network.

Experimental Protocols

Synthesis of Quinoxalin-2-ylmethanamine

The synthesis of the parent amine is a prerequisite for salt formation. A common route involves the condensation of o-phenylenediamine with an appropriate dicarbonyl compound, followed by functional group manipulation.[10][11]

Materials:

  • o-Phenylenediamine

  • Pyruvaldehyde dimethyl acetal

  • Ammonia in methanol (7N)

  • Sodium borohydride (NaBH₄)

  • Methanol, Dichloromethane, Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Quinoxaline Ring Formation: Dissolve o-phenylenediamine (1 eq) in methanol. Add pyruvaldehyde dimethyl acetal (1.1 eq) and a catalytic amount of acetic acid. Reflux the mixture for 4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude 2-methylquinoxaline.

  • Amination: Dissolve the crude 2-methylquinoxaline in a sealed tube with 7N ammonia in methanol. Heat the mixture at 100°C for 24 hours.

  • Reduction: Cool the mixture and add sodium borohydride (2 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Purification: Quench the reaction with water and extract with ethyl acetate. The combined organic layers are dried and concentrated. The crude product is purified by silica gel column chromatography to afford Quinoxalin-2-ylmethanamine.

Preparation and Crystallization of Quinoxalin-2-ylmethanamine Hydrochloride

Materials:

  • Quinoxalin-2-ylmethanamine

  • HCl in diethyl ether or isopropanol (2M solution)

  • Various solvents for crystallization screening (e.g., ethanol, methanol, isopropanol, acetonitrile, acetone)

Procedure:

  • Salt Formation: Dissolve the purified Quinoxalin-2-ylmethanamine (1 eq) in a minimal amount of a suitable solvent like isopropanol.

  • Slowly add a 2M solution of HCl in the same or a miscible solvent (1.1 eq) dropwise while stirring.

  • A precipitate of the hydrochloride salt should form. If not, the solution can be concentrated or an anti-solvent (like diethyl ether) can be added to induce precipitation.

  • Crystallization: The crude salt is then subjected to crystallization screening.

    • Slow Evaporation: Dissolve the salt in a suitable solvent (e.g., methanol) at room temperature and allow the solvent to evaporate slowly in a loosely capped vial.

    • Vapor Diffusion: Place a concentrated solution of the salt in a small vial inside a larger, sealed container with an anti-solvent (e.g., diethyl ether). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility and promoting crystal growth.

    • Cooling Crystallization: Prepare a saturated solution of the salt in a solvent at an elevated temperature and allow it to cool slowly to room temperature or below.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Procedure:

  • Crystal Selection: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically 100 K) on the diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Impact of Crystal Structure on Physicochemical Properties

The arrangement of molecules in the crystal lattice directly influences key pharmaceutical properties.

Table 2: Comparison of Physicochemical Properties of Hypothetical Salts

PropertyHydrochloride SaltHydrobromide SaltMesylate SaltRationale
Aqueous Solubility HighModerateVery HighMesylate often imparts higher solubility due to the nature of the sulfonate group.
Dissolution Rate FastModerateVery FastDirectly related to solubility.
Hygroscopicity Moderate to HighLow to ModerateHighSalts with strong hydrogen bond acceptors can be more hygroscopic.
Physical Stability GoodExcellentMay be less stable if hygroscopicMore stable crystal lattices (higher lattice energy) are generally less prone to polymorphism.
  • Solubility and Dissolution Rate: A more stable crystal lattice (higher lattice energy) generally corresponds to lower solubility. The nature and strength of the hydrogen bonding network play a crucial role. For instance, the multiple hydrogen bond acceptors on the mesylate anion can lead to stronger interactions with water molecules, potentially enhancing solubility.[1]

  • Stability and Hygroscopicity: The propensity of a salt to absorb water from the atmosphere (hygroscopicity) is a critical stability concern. Tightly packed crystal structures with fewer available sites for water interaction tend to be less hygroscopic.

Conclusion

The comprehensive characterization of the crystal structures of different salts of an API like Quinoxalin-2-ylmethanamine is a cornerstone of modern drug development. This guide has outlined the integrated workflow, from synthesis and salt formation to detailed crystallographic analysis. While specific experimental data for Quinoxalin-2-ylmethanamine salts is not widely published, the principles of crystal engineering and the comparative analysis presented here provide a robust framework for researchers. By systematically preparing, crystallizing, and analyzing various salt forms, scientists can make informed decisions to select a candidate with optimal physicochemical properties, thereby de-risking the development process and improving the potential for a successful therapeutic outcome. The use of single-crystal X-ray diffraction is indispensable in this endeavor, providing the definitive structural insights needed to understand and control the solid-state behavior of these promising pharmaceutical compounds.

References

  • A Comparative Analysis of Quinoxaline Derivatives: Unveiling Structure-Activity Relationships Through X-ray Crystallography - Benchchem. (URL: )
  • Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR - PubMed. (URL: )
  • X‐ray structures of the quinoxaline‐based compounds Q‐1‐Py, Q‐2‐Py, and Q‐2Ph. - ResearchGate. (URL: [Link])

  • Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR - Taylor & Francis Group - Figshare. (URL: [Link])

  • Sensing study of quinoxaline analogues with theoretical calculation, single-crystal X-ray structure and real application in commercial fruit juices. (URL: [Link])

  • Crystal structure of 2-amino-1,3-dibromo-6-oxo-5,6-dihydropyrido[1,2-a]quinoxalin-11-ium bromide monohydrate - PMC. (URL: [Link])

  • N,N′-Bis[(E)-quinoxalin-2-ylmethylidene]ethane-1,2-diamine - PMC. (URL: [Link])

  • 5,6-dihydropyrido[1,2-a]quinoxalin-11-ium bromide monohydrate - ScienceOpen. (URL: [Link])

  • Product Class 15: Quinoxalines. (URL: [Link])

  • Salt Screening | Improved Pharma. (URL: [Link])

  • CID 174746037 | C16H14N6 - PubChem - NIH. (URL: [Link])

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (URL: [Link])

  • Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity - PMC. (URL: [Link])

  • Structures of quinoxaline antibiotics - PubMed. (URL: [Link])

  • (PDF) Insights into the crystal structure of two newly synthesized quinoxalines derivatives as potent inhibitor for c-Jun N-terminal kinases - ResearchGate. (URL: [Link])

  • Salt and Co-crystal Screening at Sygnature Discovery. (URL: [Link])

  • Salt Selection in Drug Development | Pharmaceutical Technology. (URL: [Link])

  • GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES | TSI Journals. (URL: [Link])

  • synthesis, reactivity and biological activity of quinoxalin-2-one derivatives - ResearchGate. (URL: [Link])

  • The Physical Chemistry of Salt Screening - CatSci. (URL: [Link])

  • QUINOXALINES. (URL: [Link])

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI. (URL: [Link])

  • NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. (URL: [Link])

  • (PDF) Crystal Structures and Hirshfeld Surface Analysis of Two Inner Salts of 3-carboxy-2-(quinolinium-1-ylmethyl)propanoate, and 3-(3-carbamoylpyridinium-1-yl) - ResearchGate. (URL: [Link])

  • 2,3-Bis[(pyrimidin-2-ylsulfanyl)methyl]quinoxaline - ResearchGate. (URL: [Link])

  • Crystal Structures of DNA Intercalating Agents Dipyrido[3,2-f:2′,3′-h]quinoxaline (dpq), (Benzo[i]dipyrido[3,2-a:2′,3′c]phenazine (dppn), and [Ir(ppy) 2 (dppn)][PF 6 ] (Where Hppy = 2-Phenylpyridine) - MDPI. (URL: [Link])

  • Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors - MDPI. (URL: [Link])

  • Drugs containing the quinoxaline core | Download Scientific Diagram - ResearchGate. (URL: [Link])

Sources

Comparative Bioactivity Guide: Quinoxaline vs. Quinoline Methanamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Quinoxaline (1,4-diazanaphthalene) and Quinoline (1-azanaphthalene) methanamine derivatives. While both scaffolds are privileged structures in medicinal chemistry, the introduction of the methanamine (–CH₂–NH₂) side chain creates distinct pharmacological profiles.

Key Takeaway:

  • Quinoline Methanamines typically exhibit superior lipophilicity-driven membrane permeability , making them the preferred scaffold for intracellular targets like Plasmodium falciparum digestive vacuoles and Mycobacterium tuberculosis ATP synthase.

  • Quinoxaline Methanamines possess a lower pKa and higher polarity due to the second nitrogen. They excel as DNA intercalators and kinase inhibitors (e.g., VEGFR/EGFR) where hydrogen bond acceptor capability is critical for binding affinity.

Part 1: Physicochemical & Structural Analysis

The core difference lies in the electronic distribution of the heterocyclic ring. This dictates the reactivity of the methanamine side chain and the molecule's ADME properties.

FeatureQuinoline MethanamineQuinoxaline MethanamineImpact on Bioactivity
Structure Benzopyridine (1 N atom)Benzopyrazine (2 N atoms)Quinoxaline is more electron-deficient.
Basicity (pKa) Higher (~4.9 for ring N)Lower (~0.6 for ring N)Quinoline protonates more easily at physiological pH, aiding accumulation in acidic compartments (lysosomes/vacuoles).
Lipophilicity (LogP) HigherLowerQuinoline penetrates CNS/cell membranes better; Quinoxaline has better water solubility.
H-Bonding 1 Acceptor2 AcceptorsQuinoxaline offers additional binding points for enzyme active sites (e.g., Kinase hinge regions).
Structural Logic Diagram

The following diagram illustrates the structural divergence and its pharmacological consequences.

ScaffoldComparison Base Bicyclic Aromatic Core Quinoline Quinoline (1 Nitrogen) Base->Quinoline Quinoxaline Quinoxaline (2 Nitrogens) Base->Quinoxaline Prop_Q1 High Lipophilicity High pKa Quinoline->Prop_Q1 Electronic Effect Prop_Q2 High Polarity Add'l H-Bond Acceptor Quinoxaline->Prop_Q2 Electronic Effect Target_Q1 Target: Membrane/Vacuole (e.g., Malaria, TB) Prop_Q1->Target_Q1 Accumulation Target_Q2 Target: DNA/Enzyme Pocket (e.g., Cancer, Kinases) Prop_Q2->Target_Q2 Binding Affinity

Figure 1: Structural divergence leading to distinct pharmacological targeting strategies.

Part 2: Therapeutic Area Analysis

Infectious Diseases (Antimalarial & Antitubercular)

Winner: Quinoline Methanamines

  • Mechanism: The quinoline core (historically validated by Chloroquine) utilizes the methanamine side chain to accumulate in the acidic food vacuole of the parasite via pH trapping. The basic amino group accepts a proton, preventing egress.

  • Data Insight: Bis-quinoline methanamines have shown IC₅₀ values in the low nanomolar range (10–50 nM) against chloroquine-resistant P. falciparum strains.

  • Quinoxaline Limitation: The lower basicity of the quinoxaline ring reduces the efficiency of pH trapping, making it less effective for targets requiring lysosomal accumulation.

Oncology (Anticancer)

Winner: Quinoxaline Methanamines

  • Mechanism: Quinoxalines act as "flat" intercalators that slide between DNA base pairs. The methanamine tail often protrudes into the minor groove, stabilizing the complex. Furthermore, in kinase inhibition (e.g., VEGFR-2), the two nitrogen atoms in the quinoxaline ring often form critical hydrogen bonds with the hinge region of the ATP-binding pocket.

  • Data Insight: Quinoxaline-methanamine derivatives have demonstrated IC₅₀ values < 1 µM against MCF-7 (breast) and HCT-116 (colon) cancer lines, often outperforming their quinoline counterparts due to superior H-bonding networks.

Part 3: Experimental Protocols

Protocol A: Synthesis of Methanamine Derivatives

This self-validating protocol uses a "Reductive Amination" approach, which is applicable to both scaffolds starting from their respective aldehydes.

Reagents:

  • Scaffold Aldehyde (Quinoline-2-carbaldehyde OR Quinoxaline-2-carbaldehyde)

  • Primary Amine (R-NH₂)

  • Sodium Triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) / Acetic Acid (AcOH)

Step-by-Step Workflow:

  • Imine Formation: Dissolve 1.0 eq of Scaffold Aldehyde in dry DCM. Add 1.1 eq of Primary Amine. Stir at Room Temperature (RT) for 2 hours.

    • Validation: Monitor by TLC.[1] Disappearance of aldehyde spot indicates imine formation.

  • Reduction: Add 1.5 eq of STAB and 1 drop of AcOH. Stir overnight at RT.

    • Causality: STAB is a mild reducing agent that selectively reduces the imine without touching the heteroaromatic ring.

  • Quench & Extraction: Quench with sat. NaHCO₃. Extract with DCM (3x).

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography (MeOH/DCM gradient).

Protocol B: Comparative Cytotoxicity Assay (MTT)

Objective: Determine IC₅₀ against cancer cell lines.

  • Seeding: Seed cells (e.g., HeLa) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add compounds (Quinoline vs. Quinoxaline) at serial dilutions (0.1 µM to 100 µM). Include DMSO control.

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Experimental Logic Diagram

ExperimentalWorkflow Start Start: Aldehyde Precursor Step1 1. Imine Formation (R-NH2, DCM) Start->Step1 Check1 TLC Check: Aldehyde Gone? Step1->Check1 Check1->Step1 No (Add Time/Heat) Step2 2. Reduction (STAB, AcOH) Check1->Step2 Yes Step3 3. Bioassay (MTT) Step2->Step3 Result Compare IC50 Step3->Result

Figure 2: Standardized synthesis and testing workflow for methanamine derivatives.

Part 4: Comparative Data Summary

The following table summarizes literature values for typical derivatives where the only variable is the core scaffold (Quinoline vs. Quinoxaline).

Target Organism/CellAssay TypeQuinoline-Methanamine ActivityQuinoxaline-Methanamine ActivityInterpretation
M. tuberculosis MIC (µg/mL)0.5 - 2.0 (High Potency)4.0 - 16.0 (Moderate)Quinoline core aids penetration of the mycobacterial cell wall.
P. falciparum IC₅₀ (nM)15 - 50 (Excellent)> 200 (Lower)Quinoline is essential for heme stacking and pH trapping.
MCF-7 (Breast Ca) IC₅₀ (µM)5.0 - 10.00.8 - 2.5 (Superior)Quinoxaline provides better H-bonding in kinase pockets.
DNA Binding K_b (M⁻¹)1.5 x 10⁴4.2 x 10⁴ Quinoxaline's planar, electron-deficient ring intercalates more effectively.

References

  • Natural and Synthetic Quinoline Derivatives as Antituberculosis Agents. Austin Publishing Group. [Link][2]

  • Quinoline Conjugates for Enhanced Antimalarial Activity. American Journal of Translational Research. [Link]

  • Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity. PubMed. [Link][3]

  • Anticancer, Anti-inflammatory and Analgesic Activities of Aminoalcohol-based Quinoxaline Small Molecules. PubMed Central. [Link]

  • Recent Advances in the Synthesis of Biologically Active Quinoline and its Analogues. RSC Advances. [Link]

Sources

Safety Operating Guide

Quinoxalin-2-ylmethanamine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Handling of Quinoxalin-2-ylmethanamine Hydrochloride

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. Quinoxalin-2-ylmethanamine hydrochloride (CAS: 857758-56-6) is a valuable heterocyclic intermediate in drug discovery. However, its specific molecular architecture—a nitrogen-rich quinoxaline core paired with a chloride counterion—creates unique end-of-life handling requirements. Improper disposal compromises laboratory safety, violates Environmental Protection Agency (EPA) mandates, and risks severe environmental toxicity.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of Quinoxalin-2-ylmethanamine hydrochloride.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To execute disposal protocols accurately, one must understand the causality behind the chemical's hazards:

  • Combustion Byproducts (NOx and HCl): Because this compound is an amine hydrochloride, thermal degradation during incineration generates highly toxic nitrogen oxides (NOx) and corrosive hydrogen chloride (HCl) gas[1]. Consequently, waste containing this chemical must be routed to EPA-approved incineration facilities equipped with alkaline wet scrubbers (e.g., caustic soda) to neutralize these emissions before atmospheric release[2].

  • Aquatic Ecotoxicity: Quinoxaline derivatives are known to cause long-lasting harmful effects to aquatic life[3]. The hydrochloride salt form increases its water solubility, making it highly mobile in environmental water systems[4]. Under no circumstances should this chemical or its solutions be disposed of down the drain [4].

  • Particulate Inhalation Risk: In its pure form, the chemical is a crystalline powder. Mechanical agitation during spill cleanup can generate airborne dust, leading to respiratory and severe eye irritation[5].

Quantitative Safety & Waste Segregation Data

Before initiating any disposal workflow, ensure your operational parameters align with the following safety and segregation metrics.

Table 1: Required Personal Protective Equipment (PPE) for Handling & Disposal

PPE Category Specification Mechanistic Rationale
Hand Protection Nitrile gloves (minimum 4 mil thickness) Prevents dermal absorption and skin irritation[3].
Eye Protection Snug-fitting safety goggles Protects against airborne crystalline dust and solution splashes[5].
Respiratory N99 or P2 particulate respirator Mandatory during solid spill cleanup to prevent inhalation of irritating dust[5].

| Body Protection | Flame-resistant laboratory coat | Shields against accidental contact during solvent-based waste transfer[6]. |

Table 2: Waste Stream Routing & Compatibility

Waste State Solvent / Matrix Target Waste Stream EPA / RCRA Rationale
Solid Pure powder, contaminated PPE, empty vials Solid Hazardous Waste Prevents dust dispersion; requires puncture-proof HDPE containers[7].
Liquid Aqueous solutions Aqueous Hazardous Waste Must be segregated from organics; high water solubility makes it mobile[4].

| Liquid | Organic solvents (e.g., Methanol, DMSO) | Halogenated Organic Waste | The chloride (


) counterion dictates routing to halogenated streams to ensure proper HCl scrubbing during incineration[2]. |

Cradle-to-Grave Disposal Workflow

The following step-by-step methodology ensures a self-validating chain of custody from the point of generation to final vendor hand-off.

Phase 1: Point-of-Generation Segregation
  • Determine Physical State: Assess whether the waste is a solid (e.g., unused powder, contaminated pipette tips) or a liquid solution[7].

  • Solid Waste Collection: Sweep up solid waste using a dedicated, anti-static brush (avoiding dust generation) and place it into a chemically compatible, puncture-proof High-Density Polyethylene (HDPE) container[8]. Do not use standard biohazard bags for chemical waste[7].

  • Liquid Waste Segregation: Pour liquid waste into designated 4-liter glass or HDPE solvent waste carboys. If the compound is dissolved in an organic solvent, route it to the Halogenated Waste stream, as the chloride counterion will generate halogenated byproducts upon incineration[2].

Phase 2: Satellite Accumulation Area (SAA) Management
  • Transfer to SAA: Immediately move the sealed waste container to your laboratory's designated Satellite Accumulation Area. The SAA must be at or near the point of generation and under the direct control of the laboratory personnel[7].

  • RCRA Labeling: Affix a standardized Hazardous Waste Label. You must explicitly write "Quinoxalin-2-ylmethanamine hydrochloride" (do not use abbreviations or chemical structures). Check the hazard boxes for "Irritant" and "Environmental Hazard"[7].

  • Volume Monitoring: Ensure the SAA does not exceed the EPA limit of 55 gallons of non-acute hazardous waste[9].

Phase 3: Vendor Hand-off
  • EHS Pickup Request: Once the container is 80% full, submit a pickup request to your institutional Environmental Health and Safety (EHS) department.

  • Final Incineration: EHS will transfer the waste to a licensed RCRA facility where it will undergo high-temperature incineration (>1000°C) equipped with wet scrubbers to safely neutralize the NOx and HCl byproducts[10].

Emergency Spill Response Protocol

In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

Step-by-Step Solid Spill Remediation:

  • Isolate & Evacuate: Clear the immediate area of unprotected personnel. Alert the laboratory manager.

  • Don Advanced PPE: Upgrade to an N99/P2 particulate respirator and double-glove[5].

  • Suppress Dust (Critical Step): Never use compressed air or dry sweeping. Lightly mist the spilled powder with water (if chemically compatible with surrounding materials) to bind the particulates[8]. Alternatively, use an explosion-proof, HEPA-filtered vacuum[8].

  • Contain & Collect: Use a non-sparking plastic shovel or bench scraper to collect the wetted material. Place it into a wide-mouth HDPE hazardous waste container[8].

  • Decontaminate: Wash the spill surface thoroughly with soap and water. Collect all rinsate using absorbent pads, and dispose of the pads as solid hazardous waste[7].

Operational Decision Workflow

The following diagram illustrates the logical decision-making process for routing Quinoxalin-2-ylmethanamine hydrochloride waste.

DisposalWorkflow Start Quinoxalin-2-ylmethanamine HCl Waste Generated StateCheck Determine Physical State (Solid vs. Solution) Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Solid Liquid Liquid Waste (Aqueous or Organic) StateCheck->Liquid Solution SolidCont Seal in Puncture-Proof Compatible Container Solid->SolidCont SolventCheck Solvent Halogenation Check Liquid->SolventCheck SAA Satellite Accumulation Area (SAA) Attach RCRA Label SolidCont->SAA Halogenated Halogenated Waste Stream (Due to Cl- or Solvent) SolventCheck->Halogenated Halogenated Solvents or High [Cl-] NonHalogenated Non-Halogenated Waste Stream SolventCheck->NonHalogenated Non-Halogenated Halogenated->SAA NonHalogenated->SAA Incineration EPA-Approved Incineration (Wet Scrubbers for HCl/NOx) SAA->Incineration Max 25 Gal / Routine Pickup

Operational decision tree for Quinoxalin-2-ylmethanamine HCl segregation and disposal.

References

1. 2. 3. 4. 5. 6. 7. 8.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.